Nimbiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,10aS)-6-hydroxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-11-8-12-13(9-14(11)19)18(4)7-5-6-17(2,3)16(18)10-15(12)20/h8-9,16,19H,5-7,10H2,1-4H3/t16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAVQANUJQBBFF-FUHWJXTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C3(CCCC(C3CC2=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1O)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878349 | |
| Record name | Nimbiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561-95-5, 56760-98-6 | |
| Record name | (4aS,10aS)-2,3,4,4a,10,10a-Hexahydro-6-hydroxy-1,1,4a,7-tetramethyl-9(1H)-phenanthrenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimbiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimbiol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056760986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimbiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIMBIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946NA6450V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NIMBIOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98DK0A54O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture of Nimbolide: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nimbolide, a tetranortriterpenoid derived from the leaves and flowers of the Neem tree (Azadirachta indica), has emerged as a compound of significant interest in oncological and pharmacological research.[1] Its potent cytotoxic, anti-inflammatory, and anti-proliferative properties are attributed to its unique and complex chemical structure. This document provides a comprehensive technical overview of the chemical structure of nimbolide, its biological activities with supporting quantitative data, and detailed experimental protocols for its isolation, characterization, and bioactivity assessment. Furthermore, key signaling pathways modulated by nimbolide are visualized to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties of Nimbolide
Nimbolide is classified as a C-seco-meliacine, a specific class of limonoids, characterized by a highly oxygenated and rearranged triterpenoid skeleton.[2][3]
Core Structure
The foundational structure of nimbolide is built upon a decalin skeleton.[2][3] Key functional groups and structural features that are believed to be crucial for its biological activity include an α,β-unsaturated ketone and a γ-lactone moiety.[2] Additionally, the presence of a furan ring is a characteristic feature of this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of nimbolide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₇ | [2][4][5][6] |
| Molecular Weight | 466.52 g/mol | [5][6] |
| IUPAC Name | methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadeca-7,13-dien-10-yl]acetate | [4][6] |
| CAS Number | 25990-37-8 | [5][6] |
| Appearance | White to off-white solid; colorless plates | [1][2] |
| Melting Point | 245-247 °C | [2] |
| SMILES String | CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--CC(=O)OC)C | [6] |
| InChI Key | JZIQWNPPBKFOPT-LSYMHUITSA-N | [5][6] |
Biological Activity and Quantitative Data
Nimbolide exhibits a broad range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to be cytotoxic to a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for nimbolide against several human cancer cell lines are summarized in Table 2.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| BCWM.1 | Waldenstrom Macroglobulinemia | 0.20 | [4][6] |
| CEM/ADR5000 | Leukemia (multidrug-resistant) | 0.3 | [2] |
| U87.MG | Glioblastoma | 1.12 | [2] |
| HT-29 | Colon Cancer | 1.25 | [4] |
| PC-3 | Prostate Cancer | 2.0 | [7] |
| EJ and 5637 | Bladder Cancer | ~3.0 | [5] |
| MDA-MB-231 (Resistant) | Breast Cancer | 3.7 | [2] |
| MCF-7 (Sensitive) | Breast Cancer | 4.7 | [2] |
| Du-145 (24h) | Prostate Cancer | 6.86 | [1] |
| PC-3 (24h) | Prostate Cancer | 8.01 | [1] |
| A-549 (24h) | Lung Cancer | 11.16 | [1] |
| CCRF-CEM | Leukemia (sensitive) | 17.4 | [2] |
Key Signaling Pathways Modulated by Nimbolide
Nimbolide exerts its biological effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. These include the NF-κB, PI3K/Akt, MAPK, and Wnt signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments related to nimbolide research.
Isolation and Purification of Nimbolide from Azadirachta indica Leaves
This protocol is based on a microwave-assisted extraction (MAE) method, which offers a rapid and efficient alternative to conventional extraction techniques.[4][5][8]
5.1.1 Materials and Reagents:
-
Dried, powdered leaves of Azadirachta indica
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel for preparative thin-layer chromatography (PTLC)
-
Microwave extraction system
-
Rotary evaporator
-
PTLC plates and chamber
5.1.2 Extraction Procedure:
-
Microwave-Assisted Extraction:
-
Place 5.00 g of powdered neem leaves into the microwave extractor vessel.
-
Add the extraction solvent at a solid-to-liquid ratio of 1:16 g/mL.
-
Set the microwave power to 280 W and the extraction time to 22 minutes.
-
After extraction, allow the mixture to cool.
-
-
Solvent Evaporation:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.
-
-
Fractionation:
-
Dissolve the crude extract in dichloromethane (DCM).
-
5.1.3 Purification Procedure:
-
Preparative Thin-Layer Chromatography (PTLC):
-
Apply the DCM crude extract onto a silica gel PTLC plate.
-
Develop the plate in a chromatographic chamber using a mobile phase of ethyl acetate/hexane (4:6 v/v).
-
Visualize the bands under UV light and identify the band corresponding to nimbolide based on its Rf value.
-
Scrape the silica gel containing the nimbolide band from the plate.
-
-
Final Elution:
-
Elute the nimbolide from the silica gel using ethyl acetate.
-
Filter the solution and evaporate the solvent to obtain purified nimbolide (purity >98%).[4]
-
Structural Elucidation of Nimbolide
The identity and purity of the isolated nimbolide should be confirmed using spectroscopic methods.
5.2.1 Materials and Reagents:
-
Purified nimbolide
-
Deuterated solvents (e.g., CDCl₃ or Acetone-d₆) for NMR
-
Potassium bromide (KBr) for FT-IR
5.2.2 Protocol:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the purified nimbolide.
-
Acquire the FT-IR spectrum to identify characteristic functional groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Analyze the purified compound using a mass spectrometer to determine its molecular weight and fragmentation pattern.
-
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][11][12]
5.3.1 Materials and Reagents:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Nimbolide stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
5.3.2 Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
-
Treatment with Nimbolide:
-
Prepare serial dilutions of nimbolide in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the nimbolide dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC₅₀ value by plotting cell viability against nimbolide concentration.
-
Cell Migration Assessment using Wound Healing (Scratch) Assay
This assay is used to study cell migration in vitro.[3][13][14][15]
5.4.1 Materials and Reagents:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Nimbolide
-
12-well or 24-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
5.4.2 Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate to create a confluent monolayer.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile pipette tip to create a straight scratch or "wound" in the monolayer.
-
-
Washing and Treatment:
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of nimbolide or vehicle control.
-
-
Imaging:
-
Capture images of the scratch at time zero (immediately after scratching).
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to assess the effect of nimbolide on cell migration.
-
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. [PDF] Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves | Semantic Scholar [semanticscholar.org]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. n-genetics.com [n-genetics.com]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. ibidi.com [ibidi.com]
Nimbin and Its Derivatives: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimbin, a prominent tetranortriterpenoid isolated from the neem tree (Azadirachta indica), along with its structurally diverse derivatives, has garnered significant scientific interest due to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of nimbin and its analogues, with a focus on their anti-inflammatory, anticancer, antioxidant, antidiabetic, antiviral, and insecticidal effects. This document summarizes key quantitative data, details critical experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction
The neem tree (Azadirachta indica) has been a cornerstone of traditional medicine for centuries, with various parts of the tree utilized for their therapeutic properties. Among the plethora of bioactive compounds isolated from neem, the limonoid nimbin stands out for its diverse and potent biological effects. The unique chemical scaffold of nimbin has also inspired the synthesis of numerous derivatives, leading to a broad library of compounds with potentially enhanced or novel activities. This guide aims to consolidate the current scientific knowledge on the biological activities of nimbin and its derivatives, providing a technical foundation for further research and development.
Anti-inflammatory Activity
Nimbin and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.
Mechanism of Action
The anti-inflammatory effects of nimbin are largely attributed to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This is achieved through the inhibition of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: Nimbin and its analogs have been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[1] This inhibition prevents the transcription of genes encoding for inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
MAPK Pathway: Nimbin derivatives have also been found to modulate the MAPK signaling cascade, including the p38 and ERK pathways, which are involved in the production of inflammatory cytokines.[2]
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Nimbin | NO Production (Griess Assay) | RAW 264.7 | - | [3] |
| Nimbin Derivative (unspecified) | COX-1 Inhibition | - | >100 µM | [4] |
| Nimbin Derivative (unspecified) | COX-2 Inhibition | - | 8.2 - 22.6 µM | [4] |
| Damnacanthal (related compound) | NO Production | RAW 264.7 | 1.56 µM | [3] |
| 2-hydroxymethyl-3-O-prenylanthraquinone (related compound) | NO Production | RAW 264.7 | 6.80 µM | [3] |
Experimental Protocols
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.[5]
-
Treatment: Pre-treat the cells with various concentrations of nimbin or its derivatives for 2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for a further 24 hours.[5]
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[5][6]
-
Incubate at room temperature for 10 minutes, protected from light.[6]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Sample Collection: Collect cell culture supernatants from treated and stimulated cells as described in the Griess assay protocol.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for PGE2 or the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add diluted samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Quantification: Calculate the concentration of PGE2 or cytokines from the standard curve.
Signaling Pathway Diagram
Figure 1. Simplified signaling pathway for the anti-inflammatory action of nimbin.
Anticancer Activity
Nimbin and its derivatives exhibit potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.
Mechanism of Action
The anticancer mechanisms of nimbin are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell signaling pathways.
-
Apoptosis Induction: Nimbin derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.
-
Signaling Pathway Modulation: Nimbin and its analogs can modulate critical cancer-related signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][7] In silico studies suggest that nimbin can bind to and potentially inhibit PI3K and Akt.[1]
Quantitative Data: Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Nimbin | Brine Shrimp | Lethality Assay | 15.6 µg/mL | [8] |
| 6-homodesacetylnimbin | Brine Shrimp | Lethality Assay | Moderate Activity | [9] |
| 6-desacetylnimbin | Brine Shrimp | Lethality Assay | Little Activity | [9] |
| Nimbolide (related compound) | MCF-7 (Breast Cancer) | - | 10 µg/mL | [1] |
| Nimbolide (related compound) | MDA-MB-231 (Breast Cancer) | - | 50 µg/mL | [1] |
Experimental Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of nimbin or its derivatives and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagram
Figure 2. Simplified PI3K/Akt signaling pathway targeted by nimbin in cancer cells.
Antioxidant Activity
Nimbin and its derivatives possess antioxidant properties, which contribute to their overall therapeutic potential.
Mechanism of Action
The antioxidant activity of these compounds is primarily due to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components.
Quantitative Data: Antioxidant Activity
| Compound | Assay | Result | Reference |
| Nimbin | DPPH Scavenging | 12.35% inhibition | [8] |
| Nimbin (in hexane fraction of bark) | - | 271 µg/g dry weight | [10] |
| Nimbin (in methanolic extract of bark) | - | 260 µg/g dry weight | [10] |
Experimental Protocols
-
Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Antidiabetic Activity
Emerging evidence suggests that nimbin and its derivatives may have potential in the management of diabetes.
Mechanism of Action
The antidiabetic effects are thought to be mediated through the enhancement of glucose uptake by peripheral tissues, potentially involving the insulin signaling pathway. In silico studies have shown that nimbin analogs can interact with components of the insulin signaling cascade.[1]
Experimental Protocols
-
Cell Culture: Differentiate L6 myoblasts into myotubes.
-
Treatment: Treat the myotubes with nimbin derivatives for a specified period.
-
Glucose Uptake: Incubate the cells with 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog.[11]
-
Measurement: Measure the fluorescence intensity of the cells using a fluorescence microplate reader or flow cytometer.
-
Analysis: Compare the glucose uptake in treated cells to untreated and insulin-treated controls.
Antiviral Activity
Nimbin and its derivatives have shown promise as antiviral agents against a range of viruses.
Mechanism of Action
The antiviral activity may involve the inhibition of viral entry, replication, or other stages of the viral life cycle.
Experimental Protocols
-
Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for HSV-1) in a multi-well plate.[12]
-
Infection and Treatment: Infect the cells with the virus in the presence of varying concentrations of the test compound.[12]
-
Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., methylcellulose) to restrict viral spread to adjacent cells.[13]
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.[13]
-
Calculation: Determine the concentration of the compound that reduces the number of plaques by 50% (IC50).
Insecticidal Activity
Nimbin is a well-known insecticidal compound found in neem oil.
Mechanism of Action
Nimbin acts as an antifeedant and growth regulator in various insect species. Photo-oxidation products of nimbin have shown even greater activity.[14]
Quantitative Data: Insecticidal Activity
| Compound | Insect Species | Assay | LC50/LD50 Value | Reference |
| Nimbin photo-oxidation products | Spodoptera littoralis, Spodoptera frugiperda, Helicoverpa armigera | Antifeedant/Toxicity | Greater than nimbin | [14] |
Conclusion
Nimbin and its derivatives represent a rich source of bioactive molecules with a remarkable diversity of pharmacological activities. Their ability to modulate multiple signaling pathways, particularly those involved in inflammation and cancer, underscores their therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into these promising natural products and their analogues, with the ultimate goal of translating this knowledge into novel therapeutic agents. Further studies are warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds.
References
- 1. Targeting breast cancer cell signaling molecules PI3K and Akt by phytochemicals Cannabidiol, Nimbin and Acetogenin: An in silico approach [jbiomed.com]
- 2. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 3. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-b.com [ajchem-b.com]
- 9. Antioxidant activity and quantitative estimation of azadirachtin and nimbin in Azadirachta Indica A. Juss grown in foothills of Nepal | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Biosynthesis of Neem Limonoids: A Technical Guide for Researchers
An in-depth exploration of the biosynthetic pathway of neem limonoids, offering valuable insights for researchers, scientists, and drug development professionals. This guide details the molecular journey from primary metabolites to the complex structures of bioactive compounds like azadirachtin, providing a comprehensive overview of the key enzymes, regulatory mechanisms, and experimental methodologies.
The neem tree (Azadirachta indica), a cornerstone of traditional medicine, is a rich source of structurally diverse and biologically active secondary metabolites known as limonoids. These tetranortriterpenoids, with azadirachtin being the most prominent example, exhibit a wide range of pharmacological and insecticidal properties. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a detailed overview of the current knowledge on neem limonoid biosynthesis, focusing on the core pathway, key enzymatic players, quantitative data, and the experimental protocols used to elucidate this complex process.
The Core Biosynthetic Pathway: From Isoprene Units to Protolimonoids
The biosynthesis of neem limonoids originates from the ubiquitous five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Evidence from stable isotope labeling studies strongly indicates that the mevalonate (MVA) pathway is the primary source of these isoprenoid precursors for limonoid biosynthesis in neem[1][2]. The expression levels of genes encoding key enzymes of the MVA pathway, such as 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), are significantly higher compared to those of the plastidial methylerythritol 4-phosphate (MEP) pathway in tissues where limonoids accumulate[1][3].
The pathway commences with the head-to-tail condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to produce the C30 triterpene precursor, squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene[4][5].
A crucial branching point in triterpenoid biosynthesis occurs at the cyclization of 2,3-oxidosqualene. In neem, the enzyme tirucalla-7,24-dien-3β-ol synthase (AiTTS1), an oxidosqualene cyclase (OSC), catalyzes the formation of the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol. This compound serves as the foundational scaffold for the subsequent elaboration into various limonoids[6].
The transformation of tirucalla-7,24-dien-3β-ol into the first protolimonoid, melianol, involves a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs)[7]. While the complete set of CYPs involved in the entire pathway to complex limonoids like azadirachtin is not fully elucidated, several candidates have been identified through transcriptomic analyses and functional characterization in heterologous systems[4][5]. These enzymes are responsible for the characteristic modifications of the triterpene skeleton, including ring cleavage and the introduction of various functional groups.
References
- 1. Considerable Azadirachtin Production in Neem Cell Culture under Abiotic Elicitor Induction [jmpb.areeo.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 5. Tirucalla-7,24-dien-3beta-ol | Benchchem [benchchem.com]
- 6. Comparison of anti-feedant and insecticidal activity of nimbin and salannin photo-oxidation products with neem (Azadirachta indica) limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Village Pharmacy's Secret: A Technical Guide to the Discovery and Enduring Legacy of Azadirachtin
For decades, the neem tree (Azadirachta indica) has been a cornerstone of traditional agriculture and medicine in many parts of the world, its insect-repelling properties a well-documented piece of folk wisdom. It wasn't until the 20th century, however, that scientific inquiry began to unravel the chemical intricacies behind this natural pesticide, leading to the discovery of its potent active ingredient: azadirachtin. This technical guide provides an in-depth exploration of the history, discovery, and chemical characterization of azadirachtin, tailored for researchers, scientists, and drug development professionals.
From Traditional Use to Scientific Scrutiny: A Historical Overview
The insecticidal properties of the neem tree have been recognized for centuries in India and surrounding regions.[1] Traditional practices included placing dried neem leaves in stored grains and books to ward off pests and using aqueous extracts of the fruit to spray on crops.[1] The first documented scientific reports on the insect-repelling capabilities of neem emerged in the late 1920s. In 1928 and 1929, Indian scientists R.N. Chopra and M.A. Husain demonstrated that a dilute aqueous suspension of ground neem kernels could effectively repel desert locusts.[2]
However, the true potential of neem as a powerful insect control agent was more definitively showcased in 1962 by S. Pradhan. His field tests in New Delhi revealed that crops sprayed with a water suspension of ground neem kernels were protected from locusts for up to three weeks, with the insects refusing to feed on the treated plants.[2] This pivotal observation of potent antifeedant activity spurred further research into the chemical constituents of the neem tree.
The journey to isolate the active compound was a significant undertaking. In 1968, D. Morgan and his colleagues at the University of Keele were the first to isolate azadirachtin, the compound responsible for the majority of the neem tree's insecticidal effects.[2][3] The structural elucidation of this complex molecule, however, would take several more years of intensive research.
The Chemical Marvel: Structure and Properties of Azadirachtin
Azadirachtin is a highly complex tetranortriterpenoid limonoid, a class of secondary metabolites found in plants of the Meliaceae family.[3][4] Its intricate molecular architecture presented a formidable challenge to chemists for many years.
Table 1: Physicochemical Properties of Azadirachtin A
| Property | Value | Reference |
| Chemical Formula | C35H44O16 | [4] |
| Molar Mass | 720.71 g/mol | [4] |
| Appearance | White microcrystalline solid | [5] |
| Stereogenic Centers | 16 | [4] |
The molecule boasts a plethora of oxygen-containing functional groups, including an enol ether, acetal, hemiacetal, a tetra-substituted epoxide, and various carboxylic esters, alongside both secondary and tertiary hydroxyl groups and a tetrahydrofuran ether.[4] This dense arrangement of reactive groups contributes to its potent biological activity and also to the difficulty in its chemical synthesis. The first total synthesis of azadirachtin was not achieved until 2007, over two decades after its discovery, by the research group of Steven Ley at the University of Cambridge.[4]
Unraveling the Mechanism: Azadirachtin's Mode of Action
Azadirachtin exerts its effects on insects through a multi-pronged attack, primarily acting as a potent antifeedant and an insect growth regulator. It is known to affect over 200 species of insects.[4]
Antifeedant Properties
One of the most immediate and striking effects of azadirachtin is its ability to deter insects from feeding. This is a crucial aspect of its protective effect on crops. Even at very low concentrations, it can prevent insects from consuming treated plant material.
Insect Growth Regulation
Azadirachtin's primary mode of action as an insecticide is through the disruption of the insect endocrine system. It structurally mimics the insect molting hormone, ecdysone, and interferes with its signaling pathway.[6] This disruption leads to a cascade of developmental abnormalities.
Specifically, azadirachtin has been shown to:
-
Inhibit Ecdysone Synthesis and Release: It interferes with the production and release of prothoracicotropic hormone (PTTH) from the corpus cardiacum, which in turn reduces the synthesis and release of ecdysone from the prothoracic gland.
-
Antagonize Ecdysone Receptors: Azadirachtin can compete with ecdysone for binding to its receptor, further disrupting the signaling cascade.
-
Disrupt Juvenile Hormone (JH) Signaling: It also affects the levels and activity of juvenile hormone, another critical regulator of insect development and metamorphosis.
This hormonal imbalance leads to incomplete molting, pupation failure, and the emergence of malformed adults, ultimately resulting in insect mortality.
Caption: Simplified signaling pathway of insect molting and development, and its disruption by azadirachtin.
Quantitative Biological Activity
The efficacy of azadirachtin varies depending on the insect species, its developmental stage, and the method of application. The following tables summarize some of the reported quantitative data on its insecticidal, antifeedant, and growth-regulating activities.
Table 2: Insecticidal Activity of Azadirachtin (LC50/LD50 Values)
| Insect Species | Order | Life Stage | Method | Value | Reference |
| Plutella xylostella | Lepidoptera | 3rd Instar Larva | Choice Test | LC50: 0.37 µg/ml (72h) | [7] |
| Plutella xylostella | Lepidoptera | 4th Instar Larva | Choice Test | LC50: 0.34 µg/ml (72h) | [7] |
| Spodoptera frugiperda | Lepidoptera | 3rd Instar Larva | Diet Incorporation | LC50: 1.15 ppm | |
| Myzus persicae | Hemiptera | Nymph | Topical Application | LD50: 0.08 µ g/nymph | |
| Aedes aegypti | Diptera | 4th Instar Larva | Water Treatment | LC50: 0.36 ppm |
Table 3: Antifeedant Activity of Azadirachtin
| Insect Species | Order | Life Stage | Concentration | Antifeedant Index (%) | Reference |
| Papilio demoleus | Lepidoptera | 4th Instar Larva | 200 ppm | 86.28 (24h) | [4] |
| Plutella xylostella | Lepidoptera | 3rd Instar Larva | 1.0% | 95 | [8] |
| Plutella xylostella | Lepidoptera | 4th Instar Larva | 0.6% | 85 | [8] |
| Spodoptera litura | Lepidoptera | 3rd Instar Larva | 50 ppm | 85.2 |
Table 4: Growth Regulatory Effects of Azadirachtin (EC50/IC50 Values)
| Insect Species | Order | Life Stage | Effect | Value | Reference |
| Macrosiphum rosae | Hemiptera | 2nd Instar Nymph | Feeding Deterrence | EC50: 0.80% (extract) | [9] |
| Macrosiphoniella sanbornii | Hemiptera | 2nd Instar Nymph | Feeding Deterrence | EC50: 0.84% (extract) | [9] |
| Manduca sexta | Lepidoptera | 4th Instar Larva | Molting Inhibition | IC50: 0.1 µg/g body weight | |
| Drosophila melanogaster | Diptera | 3rd Instar Larva | Pupation Inhibition | EC50: 0.1 ppm |
Experimental Protocols
The isolation and purification of azadirachtin from neem seeds is a multi-step process that requires careful execution. Below are generalized protocols for key experimental procedures.
Extraction of Azadirachtin from Neem Seeds
Caption: General workflow for the extraction of azadirachtin from neem seeds.
Protocol: Soxhlet Extraction
-
Preparation of Neem Kernels: De-pulp and dry mature neem fruits to obtain the seeds. The kernels are then separated from the seed coat and ground into a coarse powder.
-
Defatting: The powdered neem kernels are first defatted to remove the oil, which can interfere with subsequent extraction steps. This is typically done by extracting the powder with a non-polar solvent like n-hexane in a Soxhlet apparatus for 6-8 hours. The defatted material is then air-dried to remove any residual hexane.
-
Azadirachtin Extraction: The defatted neem kernel powder is then extracted with a polar solvent, most commonly methanol, in a Soxhlet apparatus for 8-12 hours.[3]
-
Solvent Removal: The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract rich in azadirachtin.
Purification of Azadirachtin
The crude extract contains a complex mixture of limonoids and other compounds. Further purification is necessary to isolate pure azadirachtin.
Protocol: Column Chromatography and Preparative HPLC
-
Solvent Partitioning: The crude methanolic extract is subjected to liquid-liquid partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., 90% aqueous methanol) to further remove residual oils and non-polar impurities. The polar layer containing the azadirachtin is collected.
-
Column Chromatography: The enriched extract is then subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a less polar solvent system (e.g., ethyl acetate-hexane mixtures) and gradually increasing the polarity to elute compounds of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing azadirachtin.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions rich in azadirachtin from the column chromatography step are pooled, concentrated, and subjected to preparative reverse-phase HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[10] The eluent is monitored with a UV detector at a wavelength of around 215-220 nm. Fractions corresponding to the azadirachtin peak are collected, and the solvent is removed to yield pure azadirachtin.
Characterization of Azadirachtin
The identity and purity of the isolated azadirachtin are confirmed using various spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the isolated compound by comparing its retention time with that of a known standard.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of azadirachtin, confirming the connectivity of atoms and the stereochemistry of the molecule.[11]
Conclusion and Future Perspectives
The journey from the traditional use of the neem tree to the isolation and characterization of azadirachtin is a testament to the power of scientific inquiry in validating and understanding traditional knowledge. Azadirachtin's complex structure and multifaceted mode of action continue to make it a subject of intense research. For drug development professionals, its potent biological activity and natural origin offer a promising scaffold for the development of new and more effective insect control agents. As the demand for sustainable and environmentally friendly pest management solutions grows, the legacy of azadirachtin, the secret of the "village pharmacy," is poised to play an even more significant role in the future of agriculture and public health.
References
- 1. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]
- 2. benchchem.com [benchchem.com]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. entomoljournal.com [entomoljournal.com]
- 5. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agriculturaits.czu.cz [agriculturaits.czu.cz]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ijcrt.org [ijcrt.org]
The Occurrence and Quantification of Nimbin: A Technical Overview for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nimbin, a prominent triterpenoid limonoid from the neem tree (Azadirachta indica), has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, antiseptic, and antifungal properties.[1] This technical guide provides a comprehensive overview of the natural sources and abundance of nimbin, detailed methodologies for its extraction and quantification, and an illustrative representation of its putative biosynthetic pathway. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this valuable natural product.
Natural Sources and Abundance of Nimbin
Nimbin is a secondary metabolite primarily isolated from the neem tree (Azadirachta indica), a plant native to the Indian subcontinent.[1] It is found in various parts of the tree, with the highest concentrations typically observed in the seeds and oil. The abundance of nimbin can be influenced by factors such as the specific part of the tree, its age, and the geographical origin.[2] Unlike some other neem metabolites, nimbin biosynthesis does not appear to be significantly affected by environmental conditions like temperature and rainfall.[2]
Quantitative Data on Nimbin Abundance
The following table summarizes the reported concentrations of nimbin in different parts of the Azadirachta indica tree. This data has been compiled from various scientific studies to provide a comparative reference.
| Plant Part | Concentration | Notes | Reference(s) |
| Neem Oil | 0.12% | Among the metabolites in neem, nimbin is the least abundant. | [2] |
| Trunk Bark | 0.04% | - | [3][4] |
| Seed Kernels | 18.2 to 636.8 mg/kg | Significant variation observed between individual trees and provenances. | [5] |
| Bark (Hexane Fraction) | 271 µg/g | Demonstrates the potential for higher concentrations in specific extracts. | [5] |
| Neem Seed Kernels | 600 mg from 300 g | Yield from a specific solvent extraction method. | [2] |
Experimental Protocols for Nimbin Isolation and Quantification
The isolation and quantification of nimbin from its natural sources involve a multi-step process, beginning with extraction and followed by purification and analytical determination.
Extraction Methodologies
Several methods have been developed for the extraction of nimbin, each with its own advantages in terms of yield, purity, and environmental impact.
A common laboratory-scale method involves the use of organic solvents. A typical protocol is as follows:
-
Preparation of Plant Material: Neem seed kernels are powdered and defatted, often using a non-polar solvent like hexane.
-
Extraction: The defatted material is then extracted with a more polar solvent, such as methanol.[2]
-
Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure to remove the solvent.
-
Liquid-Liquid Partitioning: The concentrated extract is partitioned between ethyl acetate and water. The nimbin-containing organic layer is collected.
-
Purification: The crude extract is further purified using column chromatography, typically with a silica gel stationary phase and a mobile phase of hexane and ethyl acetate (e.g., 70:30 v/v).[2] This step may need to be repeated to achieve high purity. Using this method, approximately 600 mg of nimbin can be obtained from 300 g of neem seed kernels.[2]
This method is favored in industrial applications due to its use of a non-toxic, non-flammable, and environmentally friendly solvent.
-
Principle: Supercritical CO₂ has solvating properties similar to liquid solvents but with higher diffusivity and lower viscosity, allowing for efficient extraction.
-
Conditions: Optimal extraction yields of approximately 85% have been reported under specific conditions: a temperature of 305 K, a pressure of 23 MPa, and a CO₂ flow rate of 0.62 cm³/min for a 2 g sample of neem seeds.[2][6]
-
Advantages: This method offers high extraction efficiency and yields a pure product without residual organic solvents.
Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most widely used and validated method for the quantitative analysis of nimbin.
-
Chromatographic System: An Agilent 1200 series or equivalent HPLC system is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used for separation.[7]
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and Water in a 90:10 (v/v) ratio is effective.[7]
-
Flow Rate: The flow rate is typically set to 1.0 ml/min.[7]
-
Detection: UV detection at a wavelength of 214 nm is used to monitor the elution of nimbin.[7]
-
Retention Time: Under these conditions, the retention time for nimbin is approximately 2.853 minutes.[7]
-
Calibration: Quantification is achieved by creating a calibration curve using a certified reference standard of nimbin over a concentration range of 6.25-200 µg/ml.[7] The method has shown good linearity with a correlation coefficient of 0.9999.[7]
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 0.011 µg/ml and 0.034 µg/ml, respectively.[7]
Visualizing Experimental and Biological Pathways
Experimental Workflow for Nimbin Extraction and Quantification
The following diagram illustrates the general workflow for the isolation and analysis of nimbin from neem seeds.
Caption: Workflow for Nimbin Extraction and Quantification.
Putative Biosynthetic Pathway of Nimbin
The complete biosynthetic pathway for nimbin has not been fully elucidated. However, it is known to be a C-seco limonoid derived from the triterpenoid pathway. The following diagram presents a putative pathway based on current research into limonoid biosynthesis in Azadirachta indica.
The biosynthesis of limonoids, including nimbin, originates from the mevalonate (MVA) pathway.[2] The initial steps involve the cyclization of 2,3-oxidosqualene to form the triterpenoid scaffold, tirucallol.[5][8] This precursor then undergoes a series of modifications, including oxidation and rearrangement, to form an apotirucallol backbone. Subsequent oxidation and ring-opening reactions lead to the formation of C-seco-limonoids like nimbin and salannin.[5] While the precise enzymatic steps are still under investigation, cytochrome P450 enzymes are believed to play a crucial role in these transformations.[8]
Caption: Putative Biosynthetic Pathway of Nimbin.
Conclusion
This technical guide has consolidated key information regarding the natural sources, abundance, and analysis of nimbin. The provided quantitative data, detailed experimental protocols, and visual diagrams of both the experimental workflow and the putative biosynthetic pathway offer a valuable resource for the scientific community. Further research, particularly in elucidating the complete biosynthetic pathway and exploring the full therapeutic potential of nimbin, is warranted and will undoubtedly contribute to advancements in natural product chemistry and drug development.
References
- 1. Nimbin (chemical) - Wikipedia [en.wikipedia.org]
- 2. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Nimbolide
This technical guide provides a comprehensive overview of the core physical and chemical properties of nimbolide, a potent tetranortriterpenoid derived from the leaves of the Azadirachta indica (neem) tree.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The information is presented to facilitate further research and development of nimbolide as a potential therapeutic agent.
Physicochemical Properties
Nimbolide is a crystalline solid.[3] Key physicochemical properties are summarized in the table below, providing a foundational understanding of this complex molecule.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₇ | [1][4][5] |
| Molecular Weight | 466.5 g/mol | [3][4][5][6] |
| Melting Point | 245-247 °C | [1][7] |
| Optical Rotation | [α]D +2060 | [1][7] |
| Appearance | Colorless plates (crystallized from acetone) | [1][7] |
| Purity | ≥97% to ≥98% | [3] |
Solubility Profile
The solubility of nimbolide is a critical factor for its formulation and delivery. It is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[3]
| Solvent | Solubility | Source |
| Ethanol, DMSO, Dimethyl formamide (DMF) | ~10 mg/mL | [3] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| DMSO | 60 mg/mL (128.61 mM) | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (2.14 mM) | [8] |
It is recommended to first dissolve nimbolide in DMF and then dilute with the aqueous buffer of choice for maximum solubility in aqueous solutions.[3] Aqueous solutions are not recommended for storage for more than one day.[3]
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of nimbolide. The following table summarizes key spectral data.
| Spectroscopic Technique | Key Data Points | Source |
| Infrared (IR) Spectroscopy (KBr) | Carbonyl absorptions at 1665 cm⁻¹ (cyclohexenone), 1720 cm⁻¹ (CO₂CH₃), and 1770 cm⁻¹ (γ-lactone). Additional peaks at 3050, 2980, 1438, and 953 cm⁻¹. | [1][7][9] |
| ¹H-NMR (400 MHz, CDCl₃) | Chemical shifts (δ, ppm) are available in detailed spectroscopic analyses. | [9] |
| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm): 12.89, 15.15, 17.16, 18.54, 32.14, 41.11, 41.22, 43.65, 45.27, 47.73, 49.47, 50.30, 51.76, 73.43, 82.88, 88.43, 110.32, 126.53, 131.01, 136.42, 138.87, 143.13, 144.78, 149.59, 172.96, 174.97, 200.80. | [9] |
| Mass Spectrometry (MS) | Monoisotopic [M+Na]⁺ ion at 489.204 m/z and [M+H]⁺ ion at 467.221 m/z. Product ion mass spectra show a transition at m/z 467→435. | [10][11][12] |
Signaling Pathways Modulated by Nimbolide
Nimbolide exerts its biological effects, particularly its anticancer properties, by modulating a variety of cellular signaling pathways.[1][2] These include pathways involved in inflammation, cell proliferation, apoptosis, and metastasis.
Nimbolide is a potent inhibitor of the NF-κB signaling pathway.[4] It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][7] This inhibition leads to the downregulation of genes involved in cell proliferation, survival, angiogenesis, and metastasis.[1][7]
In addition to NF-κB, nimbolide has been shown to abrogate several other oncogenic signaling cascades, contributing to its anti-proliferative and pro-apoptotic effects.[1][7]
Experimental Protocols
The following sections detail methodologies for the extraction, purification, and analysis of nimbolide, providing a framework for researchers working with this compound.
A rapid and efficient method for extracting and purifying nimbolide from neem leaves involves Microwave-Assisted Extraction (MAE) followed by preparative thin-layer chromatography (PTLC).[13][14][15]
Materials:
-
Dried neem leaves (Azadirachta indica)
-
Ethanol
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel for PTLC (e.g., silica gel 60 PF254)
-
Microwave extraction system
-
Rotary evaporator
-
PTLC plates and chamber
Procedure:
-
Extraction:
-
Concentration:
-
The resulting solution is filtered and evaporated to dryness using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Isolation and Characterization:
A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of nimbolide in biological matrices.[12]
Materials and Instrumentation:
-
LC-MS/MS system with electrospray ionization (ESI)
-
ODS Hypersil C18 column (100 mm × 2.1 mm, 5 µm)
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
Exemestane (as internal standard)
-
Mouse serum samples
Procedure:
-
Sample Preparation:
-
Protein precipitation is performed by adding acetonitrile to the serum samples (e.g., in a 3:1 volume ratio).[12]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification:
References
- 1. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nimbolide | C27H30O7 | CID 12313376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Nimbolide | NF-κB Inhibitor | CDK4/6 Inhibitor | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Nimbolide in Mouse Serum: Application to a Preclinical Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Cytotoxicity Screening of Nimbolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbolide, a prominent limonoid derived from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in oncological research for its potent anticancer properties.[1][2] Accumulating evidence from numerous in vitro and in vivo studies demonstrates its efficacy in inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and preventing metastasis across a wide spectrum of cancer types.[1][3] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of nimbolide, detailing its effects on various cancer cell lines, the experimental protocols for assessing its activity, and the key signaling pathways it modulates.
Data Presentation: In Vitro Cytotoxicity of Nimbolide
The cytotoxic potential of nimbolide has been evaluated against a multitude of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its efficacy. The IC50 values for nimbolide vary across different cancer types, with some cell lines exhibiting sensitivity in the nanomolar range.[1][4]
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Oral Cancer | SCC131 | 6 | [5] |
| SCC4 | 6.2 | [5] | |
| Leukemia | CCRF-CEM | 17.4 (± 0.6) | [6] |
| CEM/ADR5000 (multidrug-resistant) | 0.3 (± <0.01) | [6] | |
| U937 | 1-2.5 | [7] | |
| Breast Cancer | MDA-MB-231 | 3.7 (± 0.2) (ABCG2/BCRP resistant) | [6] |
| Sensitive parental line | 4.7 (± 0.05) | [6] | |
| Glioblastoma | U87.MG | 1.12 (± <0.01) | [6] |
| U87.MGΔEGFR | 3.4 (± 0.1) | [6] | |
| Colon Cancer | HCT116 p53+/+ | 0.9 (± 0.05) | [6] |
| HCT116 p53−/− | 1.8 (± 0.1) | [6] | |
| Prostate Cancer | PC-3 | 2 | |
| Du-145 | 6.86 (±0.53) at 24h; 4.97 (±0.72) at 48h | [8] | |
| Lung Cancer | A-549 | 11.16 (±0.84) at 24h; 7.59 (±0.34) at 48h | [8] |
| Bladder Cancer | EJ | ~3 | |
| 5637 | ~3 | [9] | |
| Waldenstrom Macroglobulinemia | BCWM.1 | 0.2 | [1][4] |
| Choriocarcinoma | BeWo | 1.19 | [1][2] |
| Kidney | HEK293 (non-transfected) | 0.25 (± 0.02) | [6] |
| HEK293 (ABCB5-transfected) | 14.5 (± 0.3) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the preliminary cytotoxicity screening of nimbolide.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with various concentrations of nimbolide (e.g., 0-10 µM) and a vehicle control (DMSO) for specific time intervals (e.g., 24 or 48 hours).[5][8]
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Aspirate the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of nimbolide.[8]
2. Resazurin Assay
The resazurin assay is another method to measure cell viability. Viable cells reduce blue resazurin to pink, fluorescent resorufin.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay, treating cells with a range of nimbolide concentrations (e.g., 0.001 µM to 100 µM).[6]
-
Resazurin Addition: After the incubation period, add resazurin solution to each well and incubate for a specified time (typically 1-4 hours) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Determine cell viability based on the fluorescence intensity relative to the control and calculate the IC50 value.
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of nimbolide for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
2. Caspase Activity Assay
Caspases are key mediators of apoptosis. Their activity can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.
-
Cell Lysis: After nimbolide treatment, lyse the cells to release cellular proteins.
-
Substrate Addition: Add a caspase-specific substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.[10]
-
Signal Detection: Measure the fluorescent or colorimetric signal generated by the cleavage of the substrate over time.
-
Data Analysis: Quantify the caspase activity relative to a control group. A significant increase in caspase activity is indicative of apoptosis induction.[10]
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of nimbolide.
Key Signaling Pathways Modulated by Nimbolide
Nimbolide exerts its anticancer effects by modulating a complex network of signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Key signaling pathways modulated by nimbolide leading to apoptosis.
PI3K/Akt/GSK-3β Pathway: Nimbolide has been shown to inhibit the PI3K/Akt signaling pathway.[5][11] This inhibition prevents the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β), leading to its activation.[5] Activated GSK-3β can then promote apoptosis.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of nimbolide. It can induce the activation of pro-apoptotic kinases such as ERK1/2 and JNK, while inhibiting the p38 MAPK pathway in certain cancer cells.
NF-κB Pathway: Nimbolide can suppress the pro-survival NF-κB signaling pathway.[1][11] It achieves this by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and the transcription of its anti-apoptotic target genes, such as Bcl-2.[1][12]
Intrinsic and Extrinsic Apoptosis Pathways: Nimbolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][11] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.[1][5] This, in turn, activates the caspase cascade, leading to apoptosis.[5][10] Nimbolide can also upregulate the expression of death receptors, sensitizing cancer cells to apoptosis.[1]
Conclusion
Nimbolide demonstrates significant cytotoxic and pro-apoptotic effects across a diverse range of cancer cell lines. Its ability to modulate multiple oncogenic signaling pathways underscores its potential as a promising candidate for further preclinical and clinical development. This guide provides a foundational framework for researchers and drug development professionals to design and execute preliminary cytotoxicity screenings of nimbolide, facilitating a more comprehensive understanding of its anticancer mechanisms. Further investigations into its pharmacokinetic and toxicological profiles are crucial to accelerate its transition from a promising natural compound to a clinically viable therapeutic agent.[1][7]
References
- 1. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Molecular and Chemopreventive Potential of Nimbolide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Nimbolide Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. adtu.in [adtu.in]
- 12. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mode of Action of Azadirachtin on Insect Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azadirachtin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), stands as one of the most prominent botanical insecticides used in agriculture. Its complex mode of action, targeting multiple physiological and cellular processes in insects, makes it a subject of intense research for developing sustainable pest management strategies and novel drug candidates. This guide provides a comprehensive technical overview of the molecular and cellular mechanisms through which azadirachtin exerts its effects on insect cells. We delve into its role as an insect growth disruptor, its interference with crucial signaling pathways, its impact on cell cycle progression and apoptosis, and its effects on cytoskeletal integrity. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Mechanisms of Azadirachtin Action
Azadirachtin's efficacy as a broad-spectrum insecticide stems from its multifaceted attack on insect physiology. It acts as a potent antifeedant, insect growth disruptor (IGD), and sterilant.[1] At the cellular level, its actions are intricate, leading to a cascade of events that culminate in developmental arrest, sterility, and cell death. The primary modes of action on insect cells can be categorized into four key areas:
-
Interference with Ecdysone Signaling: Azadirachtin structurally mimics ecdysteroids, the key hormones that govern molting and metamorphosis in insects.[2] This allows it to interfere with the ecdysone signaling pathway, a cornerstone of its insect growth regulatory effects.
-
Induction of Cell Cycle Arrest: Azadirachtin disrupts the normal progression of the cell cycle, primarily causing an accumulation of cells in the G2/M phase.[3]
-
Triggering of Apoptosis: The compound is a potent inducer of programmed cell death (apoptosis) in various insect cell lines.[4][5]
-
Disruption of Cytoskeletal Integrity: Azadirachtin has been shown to interfere with the polymerization of key cytoskeletal components like actin and tubulin.[6][7]
Interference with Ecdysone Signaling
The insect molting process is tightly regulated by the steroid hormone 20-hydroxyecdysone (20E). Azadirachtin's primary endocrine-disrupting activity is its antagonism of ecdysteroid action.[8]
Molecular Mechanism: Azadirachtin interferes with the synthesis and release of prothoracicotropic hormone (PTTH), which in turn controls the glands responsible for producing ecdysone.[8][9] Furthermore, it can directly inhibit the ecdysone 20-monooxygenase, a cytochrome P450-dependent enzyme that converts ecdysone to its active form, 20E.[10][11] Molecular docking studies suggest that azadirachtin can bind to the ecdysone receptor (EcR), acting as an antagonist and preventing the proper transcription of ecdysone-responsive genes essential for molting and development.[9][12][13] This disruption leads to failed ecdysis, developmental abnormalities, and mortality.[13]
// Nodes AZA [label="Azadirachtin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTTH [label="PTTH Release\n(Prothoracicotropic Hormone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prothoracic_Gland [label="Prothoracic Gland", fillcolor="#F1F3F4", fontcolor="#202124"]; Ecdysone_Syn [label="Ecdysone Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; E_to_20E [label="Ecdysone 20-Monooxygenase\n(Cytochrome P450)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ecdysone [label="Ecdysone", fillcolor="#FBBC05", fontcolor="#202124"]; E20 [label="20-Hydroxyecdysone (20E)\n(Active Hormone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EcR [label="Ecdysone Receptor (EcR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Transcription of\nEcdysone-Responsive Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Molting [label="Normal Molting &\nDevelopment", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges AZA -> PTTH [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; AZA -> E_to_20E [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; AZA -> EcR [label="Antagonizes/\nBinds to", color="#EA4335", fontcolor="#EA4335", style=dashed];
PTTH -> Prothoracic_Gland [label="Stimulates"]; Prothoracic_Gland -> Ecdysone_Syn; Ecdysone_Syn -> Ecdysone; Ecdysone -> E_to_20E; E_to_20E -> E20; E20 -> EcR [label="Activates"]; EcR -> Gene_Expression [label="Initiates"]; Gene_Expression -> Molting; } t Caption: Azadirachtin's disruption of the ecdysone signaling pathway.
Cell Cycle Arrest and Apoptosis
Azadirachtin exhibits potent antiproliferative effects on insect cells by arresting the cell cycle and inducing apoptosis.[6]
Cell Cycle Arrest
Studies on Spodoptera frugiperda Sf9 cells have shown that azadirachtin treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[3] This effect is concentration-dependent. For example, at a concentration of 5 x 10⁻⁶ M, over 90% of Sf9 cells were arrested in the G2/M phase.[3] This arrest is often associated with the appearance of aberrant mitotic figures, suggesting a disruption of the mitotic machinery.[3] The underlying mechanism is linked to azadirachtin's ability to interfere with microtubule polymerization, similar to the action of colchicine.[3][6]
Induction of Apoptosis
Azadirachtin is a known inducer of apoptosis in insect cells.[1][4] Morphological and biochemical analyses of Sf9 cells treated with azadirachtin revealed classic apoptotic hallmarks, including cell shrinkage, membrane blebbing, and DNA fragmentation (laddering).[4] The induction of apoptosis is often mediated through caspase-dependent pathways. In Sf9 cells, azadirachtin treatment significantly increases the activity of caspase-1.[4] In other species, it has been shown to cause the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway.[11] However, caspase-independent apoptosis has also been reported, suggesting multiple pathways for cell death induction.[7]
| Cell Line | Azadirachtin Concentration | Time (h) | Effect | Reference |
| Spodoptera frugiperda (Sf9) | 1.5 µg/mL | 24 | 32.66% apoptosis rate | [4] |
| Spodoptera frugiperda (Sf9) | N/A | 48 | EC50: 2.727 × 10⁻⁶ µg/mL | [4] |
| Spodoptera frugiperda (Sf9) | N/A | 72 | EC50: 6.348 × 10⁻⁹ µg/mL | [4] |
| Spodoptera frugiperda (Sf9) | 5 x 10⁻⁶ M | N/A | >90% of cells in G2/M phase | [3] |
| Spodoptera frugiperda (Sf9) | 10⁻⁸ M | 20 | 42% increase in G2/M phase cells over control | [3] |
| Bombyx mori (5th-instar larvae) | 4.39 mg/L | 72 | LC50 | [14] |
// Nodes AZA [label="Azadirachtin", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Microtubule [label="Disruption of\nMicrotubule Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Actin [label="Depolymerization of\nActin Filaments", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitotic_Spindle [label="Inhibition of Mitotic\nSpindle Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P53 [label="Upregulation of p53", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase [label="Caspase Activation\n(e.g., Caspase-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Inhibition of\nCell Proliferation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges AZA -> Microtubule; AZA -> Actin; AZA -> P53; Microtubule -> Mitotic_Spindle; Actin -> Cell_Cycle_Arrest; Mitotic_Spindle -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis; P53 -> Cell_Cycle_Arrest; P53 -> Apoptosis; AZA -> Caspase; Caspase -> Apoptosis; Apoptosis -> Proliferation; Cell_Cycle_Arrest -> Proliferation; } t Caption: Logical flow from azadirachtin exposure to cell proliferation inhibition.
Cytoskeletal Disruption
The cytoskeleton provides structural integrity to the cell and is crucial for processes like cell division, motility, and intracellular transport. Azadirachtin disrupts the cytoskeleton by targeting key protein components.
-
Actin Depolymerization: In Drosophila melanogaster, azadirachtin induces the depolymerization of actin filaments.[7] This disruption of the actin cytoskeleton is a probable contributor to the observed cell cycle arrest and subsequent apoptosis.[5][7]
-
Microtubule Inhibition: Azadirachtin inhibits the polymerization of tubulin, the building block of microtubules.[6] This action is critical for its antimitotic effects, as proper microtubule dynamics are essential for the formation and function of the mitotic spindle during cell division.[3] This interference prevents chromosome segregation and leads to the G2/M arrest.[6]
Experimental Protocols
This section provides an overview of key methodologies used to investigate the cellular effects of azadirachtin.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and proliferation.[15]
-
Cell Seeding: Seed insect cells (e.g., Sf9) in a 96-well plate at a density of 1-5 x 10⁴ cells per well in 100 µL of appropriate culture medium.[15] Incubate at 27°C until cells adhere.
-
Treatment: Prepare serial dilutions of azadirachtin in the culture medium. Replace the medium in the wells with the azadirachtin solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 27°C.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate the plate for 4 hours at 27°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance and is expressed as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).[17][18]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of azadirachtin for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity is directly proportional to the DNA content. Histograms of DNA content are generated to quantify the percentage of cells in each cell cycle phase.[18][19]
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with azadirachtin as described above.
-
Harvesting and Washing: Harvest both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
// Nodes Start [label="Start: Insect Cell Culture\n(e.g., Sf9)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treat cells with\nAzadirachtin (various conc.)\n+ Controls", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate for\ndefined time points\n(e.g., 24h, 48h, 72h)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Assay Branches Viability [label="Cell Viability Assay\n(e.g., MTT)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Endpoints Viability_Result [label="Determine EC50/\nInhibition of Proliferation", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle_Result [label="Quantify % of cells\nin G0/G1, S, G2/M", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Result [label="Quantify % of\nApoptotic/Necrotic Cells", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Incubation;
Incubation -> Viability; Incubation -> CellCycle; Incubation -> Apoptosis;
Viability -> Viability_Result; CellCycle -> CellCycle_Result; Apoptosis -> Apoptosis_Result; } t Caption: General experimental workflow for assessing azadirachtin's cellular effects.
Conclusion
The mode of action of azadirachtin on insect cells is a complex and synergistic interplay of multiple disruptive events. Its ability to antagonize the ecdysone signaling pathway, arrest the cell cycle, induce apoptosis, and disrupt the cytoskeleton underscores its potency as a natural insecticide. For researchers and drug development professionals, understanding these intricate mechanisms at a cellular and molecular level is paramount. It not only provides a basis for optimizing its use in pest management but also offers a blueprint for designing novel, targeted insecticides and potentially other therapeutic agents that exploit these fundamental cellular pathways. Further research into the specific protein targets and the cross-talk between these affected signaling cascades will continue to illuminate the full spectrum of azadirachtin's biological activity.
References
- 1. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 2. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antimitotic effect of the neem terpenoid azadirachtin on cultured insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A COMPREHENSIVE STUDY ON APOPTOSIS INDUCTION BY AZADIRACHTIN IN Spodoptera frugiperda CULTURED CELL LINE Sf9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Actin cytoskeleton as a putative target of the neem limonoid Azadirachtin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azadirachtin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of azadirachtin on insect cytochrome P-450 dependent ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azadirachtin induced apoptosis in the prothoracic gland in Bombyx mori and a pronounced Ca2+ release effect in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The palette of techniques for cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Nimbolide and Preparation of its Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of nimbolide, a potent natural product with significant anti-cancer properties, and the preparation of its analogues. The information is compiled from recent advances in synthetic organic chemistry, offering insights into various strategic approaches for accessing this complex molecule and its derivatives.
Introduction
Nimbolide, a seco-C limonoid isolated from the neem tree (Azadirachta indica), has garnered substantial interest in the scientific community due to its broad spectrum of biological activities, particularly its anti-cancer effects.[1][2][3] Its unique mechanism of action involves the covalent inhibition of the E3 ubiquitin ligase RNF114, which leads to the "supertrapping" of poly(ADP-ribose) polymerase 1 (PARP1) at sites of DNA damage.[4][5][6] This distinct mechanism makes nimbolide and its analogues promising candidates for cancer therapeutics, especially for overcoming resistance to existing PARP inhibitors.[4]
Recent breakthroughs in total synthesis have not only made nimbolide more accessible for biological studies but have also paved the way for the systematic development of novel analogues with potentially improved potency and pharmacological properties.[4][7][8][9] This document outlines key synthetic strategies and provides generalized experimental protocols for the preparation of nimbolide and its derivatives.
Signaling Pathway of Nimbolide
Nimbolide's primary mechanism of action involves the modulation of DNA damage repair pathways through the inhibition of RNF114. This leads to an accumulation of PARP1 at DNA lesions, a phenomenon termed "supertrapping," which is highly cytotoxic to cancer cells, particularly those with deficiencies in DNA repair, such as BRCA mutations.[4]
Caption: Nimbolide inhibits RNF114, preventing PARP1 ubiquitination and promoting PARP1 "supertrapping" at DNA damage sites, ultimately leading to cancer cell death.
Synthetic Strategies and Analogue Preparation
The total synthesis of nimbolide has been achieved through various innovative strategies. A prominent and recent approach is a convergent synthesis that allows for the late-stage coupling of complex fragments, facilitating the modular synthesis of nimbolide and its analogues.[4] This strategy is particularly advantageous for structure-activity relationship (SAR) studies. Other notable approaches include stereoselective syntheses starting from chiral precursors like α-methyl-(R)-carvone.[3][7][8][9][10]
Key Synthetic Approaches:
-
Convergent Pharmacophore-Directed Synthesis: This strategy involves the synthesis of a key building block containing the essential pharmacophore of nimbolide (the enone moiety and lactone ring) and a separate, diversifiable fragment.[4] These fragments are then coupled in a late-stage reaction to assemble the nimbolide scaffold. This modularity allows for the rapid generation of analogues with modifications in different parts of the molecule.[4]
-
Stereoselective Total Synthesis: These routes often employ stereoselective reactions to construct the complex carbocyclic core of nimbolide from simpler, readily available starting materials.[7][8][9] For instance, a palladium-catalyzed borylative Heck cyclization has been used to form the A-ring of the nimbolide core with high stereocontrol.[7][8]
-
Analogue Preparation by Functional Group Modification: Simpler analogues can be prepared by direct chemical modification of the nimbolide core isolated from natural sources.[2] This allows for the exploration of SAR around the periphery of the molecule.
Caption: Overview of convergent and stereoselective synthetic workflows for nimbolide and its analogues.
Experimental Protocols
The following are generalized protocols for key reactions in the synthesis of nimbolide and its analogues, based on published literature.[2][4] Researchers should refer to the specific publications for detailed conditions and substrate-specific optimizations.
General Procedure for Sulfonyl Hydrazone-Mediated Etherification
This reaction is a key step in the convergent synthesis for coupling the pharmacophore-containing building block with a diversifiable unit.[4]
Materials:
-
Pharmacophore-containing building block (e.g., Compound 10)
-
Tosylhydrazone derivative (e.g., Compound 11)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Base (e.g., DBU, Triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a solution of the pharmacophore-containing building block (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the tosylhydrazone derivative (1.1-1.5 eq).
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature to reflux) for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
General Procedure for Radical Cyclization
This step is often used to form one of the heterocyclic rings in the nimbolide core.[4][7][8]
Materials:
-
Cyclization precursor (from the etherification step)
-
Radical initiator (e.g., AIBN, BEt3/O2)
-
Radical mediator (e.g., Bu3SnH, (TMS)3SiH)
-
Anhydrous, degassed solvent (e.g., Toluene, Benzene)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Dissolve the cyclization precursor in the anhydrous, degassed solvent under an inert atmosphere.
-
Heat the solution to the desired temperature (e.g., 80-110 °C).
-
Slowly add a solution of the radical initiator and mediator in the same solvent to the reaction mixture over several hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the cyclized product.
General Procedure for the Preparation of Nimbolide Analogues via Functional Group Modification
This protocol describes the modification of the nimbolide scaffold to generate a library of analogues.[2]
Materials:
-
Nimbolide
-
Organic reagent (e.g., benzyl alcohol, nitrobenzaldehyde, aminothiophenol)
-
Base (e.g., DBU, imidazole, pyridine) or reducing agent (e.g., NaBH4)
-
Organic solvent (e.g., DMF, DMSO, THF, alcohols)
-
Inert atmosphere (if required)
Protocol:
-
Dissolve nimbolide (1.0 eq) in the appropriate organic solvent.
-
Add the organic reagent (1.0-5.0 eq) and the base or other reagents as required.
-
Stir the reaction mixture at a temperature ranging from -5 to 150 °C for a period of 1 to 50 hours, depending on the specific transformation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, perform a standard aqueous workup, including extraction with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired nimbolide analogue.
Data Presentation
The following tables summarize key quantitative data for nimbolide and some of its synthetic analogues, including reaction yields and biological activity.
Table 1: Selected Reaction Yields in Nimbolide Total Synthesis
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Wittig Olefination & Lactonization | Intermediate 17 | Intermediate for 10 | PPh3=CHCO2Et, then lactonization | - | [4] |
| Allylic Oxidation | Lactone intermediate | Intermediate for 10 | SeO2 | - | [4] |
| Sulfonyl hydrazone-mediated etherification & Radical cyclization | Fragments 10 and 11 | Nimbolide | 1. Coupling; 2. Radical cyclization | - | [4] |
| Borylative Heck Cyclization | Vinyl iodide 16 | Oxidized decalin 17 | Pd2dba3, KOAc, B2pin2, then trimethylamine N-oxide | 74 | [3] |
| Late-stage Lactonization | Hydroxyester precursor | Nimbolide (1) | - | High | [3] |
Note: Specific yields for all steps are often found in the supplementary information of the cited papers, which are not directly accessible here.
Table 2: In Vitro Cytotoxic Activity of Nimbolide and its Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Nimbolide | UWB1 | Potent | [4] |
| Analogue 63 | UWB1 | More potent than nimbolide | [4] |
| Analogue 65 | UWB1 | More potent than nimbolide | [4] |
| Analogue 43 | UWB1 | Inactive | [4] |
| 2g | Various human cancer cell lines | Potent | [1] |
| 2h | Various human cancer cell lines | Potent | [1] |
| 2i | Various human cancer cell lines | Potent | [1] |
Note: "Potent" indicates significant activity as described in the source, but a specific numerical value was not provided in the abstract.
Conclusion
The synthetic routes to nimbolide and its analogues have become increasingly sophisticated and efficient, enabling deeper exploration of their therapeutic potential. The modular and convergent strategies, in particular, offer powerful platforms for generating diverse libraries of nimbolide derivatives for extensive structure-activity relationship studies. The provided protocols offer a starting point for researchers aiming to synthesize and evaluate these promising anti-cancer agents. It is anticipated that these synthetic advancements will accelerate the development of next-generation PARP1-targeting therapies for the treatment of cancer.
References
- 1. Synthesis and biological activity of amide derivatives of nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10947249B2 - Nimbolide analogs as anti-cancer agents and preparation thereof - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Stereoselective Total Synthesis of Nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Azadirachtin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Azadirachtin, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a potent biopesticide and a molecule of significant interest in drug development due to its various biological activities.[1][2][3][4] Accurate quantification of azadirachtin in plant extracts and derived formulations is crucial for quality control, efficacy assessment, and regulatory compliance.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, robust, and sensitive method for the determination of azadirachtin.[1][5][7][8] This application note provides a detailed protocol for the quantification of azadirachtin in plant extracts using a reversed-phase HPLC method.
Principle
The method involves the extraction of azadirachtin from the plant matrix, followed by chromatographic separation on a C18 reversed-phase column. The separation is typically achieved using an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[7][9][10][11][12] Detection and quantification are performed using a UV detector at a wavelength where azadirachtin exhibits maximum absorbance, commonly between 210 nm and 220 nm.[1][8]
Experimental Protocols
Sample Preparation
The sample preparation protocol may vary depending on the nature of the plant material (e.g., seeds, leaves, oil). Below are protocols for different sample types.
a) From Neem Seed Kernels
-
Grinding: Grind the neem seed kernels into a fine powder. For improved grinding, liquid nitrogen can be used to make the seeds brittle.[5]
-
Extraction:
-
Soxhlet Extraction: Place a known amount of the powdered kernels (e.g., 20 g) in a thimble and perform Soxhlet extraction with methanol (100 mL) for approximately 8 cycles.[11]
-
Overnight Soaking: Alternatively, crush the kernels and soak them overnight in ethanol.[12]
-
Ultrasonic-Assisted Extraction: Dissolve a known weight of the sample in the extraction solvent and sonicate for about 15 minutes.[9]
-
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm membrane filter before HPLC analysis.[5][13]
b) From Neem Leaves
-
Drying and Grinding: Dry the neem leaves (e.g., semi-dried for higher yield) and grind them into a fine powder.[11]
-
Extraction:
-
Soxhlet Extraction: Use a procedure similar to that for seed kernels, using methanol as the solvent.[11]
-
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm membrane filter prior to injection into the HPLC system.[5][13]
c) From Neem Oil
-
Liquid-Liquid Extraction:
-
Weigh approximately 5 g of neem oil into a 50 mL volumetric flask and dissolve it in a 90:10 (v/v) mixture of methanol and water.[9]
-
Alternatively, partition the neem oil between equal volumes of n-hexane and 90% methanol in a separatory funnel. The azadirachtin will preferentially partition into the methanol layer.[13]
-
-
Cleanup (Optional but Recommended):
-
Solid-Phase Extraction (SPE): Pass the extract through a C18 SPE cartridge to remove interfering non-polar compounds.[9]
-
Centrifugation and Freezing: Sonicate the sample solution, followed by deep freezing and centrifugation (e.g., 5000 RPM for 30 minutes) to separate layers. The supernatant can then be further purified.[9]
-
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.[13]
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][14]
-
Mobile Phase:
-
Injection Volume: 20 µL.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C or 45°C).[7][10][14]
-
Detection Wavelength: 215 nm.[7][9][10] Other reported wavelengths include 210 nm, 214 nm, and 220 nm.[8][11]
-
-
Standard Preparation:
-
Prepare a stock solution of azadirachtin standard of known purity in the mobile phase.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 2, 5, 10, 20, and 40 µg/mL).[6]
-
-
Analysis:
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Identify the azadirachtin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of azadirachtin in the sample using the calibration curve.
-
Data Presentation
Table 1: Summary of Quantitative Data for Azadirachtin HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Azadirachtin A & B | Azadirachtin | Azadirachtin A & B |
| Matrix | Neem Oil | Bovine Muscle | Herbal Formulation |
| Retention Time (min) | Not Specified | Azadirachtin A: 37.2, Azadirachtin B: 41.8[7] | Azadirachtin: 3.5[2] |
| Linearity (Concentration Range) | Not Specified | Not Specified | 0.1–0.9 µg/mL |
| Correlation Coefficient (R²) | 0.9995 (Aza-A), 0.9997 (Aza-B)[9] | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.5 ppm (Aza-A & B)[9] | Not Specified | Not Specified |
| Recovery (%) | Not Specified | 85.2–101.9[7] | Not Specified |
Visualizations
Caption: Experimental workflow for sample preparation.
Caption: HPLC analysis logical workflow.
References
- 1. ijcrt.org [ijcrt.org]
- 2. impactfactor.org [impactfactor.org]
- 3. Studies on extraction and HPLC Analysis of Azadirachtin from Kernels of Neem Seeds | Semantic Scholar [semanticscholar.org]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. Simultaneous determination of five azadirachtins in the seed and leaf extracts of Azadirachta indica by automated online solid-phase extraction coupled with LC–Q-TOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scispace.com [scispace.com]
- 8. japer.in [japer.in]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Nimbin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbin, a key triterpenoid isolated from the seeds of the neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological properties, including its potential as an anti-inflammatory agent. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics from natural sources like nimbin presents a promising avenue for drug discovery. This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory effects of nimbin, focusing on its ability to modulate key inflammatory mediators and signaling pathways in a cellular model of inflammation.
Mechanism of Action
Inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activate immune cells like macrophages. This activation triggers intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways lead to the increased expression and release of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2] These mediators are produced by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Nimbin is hypothesized to exert its anti-inflammatory effects by inhibiting these key signaling pathways and reducing the production of these inflammatory molecules.
Data Presentation
While extensive quantitative data on the in vitro anti-inflammatory effects of nimbin are still emerging, preliminary studies have demonstrated its potential to reduce reactive oxygen species (ROS). The following table summarizes the available quantitative data for nimbin's antioxidant activity. Further research is required to establish robust IC50 values for the inhibition of other key inflammatory markers.
| Assay | Cell Line | Inducer | Compound | Endpoint | Result | Reference |
| Reactive Oxygen Species (ROS) Production | MDCK | - | Nimbin (N1) | Reduction in ROS | Dose-dependent reduction | [4] |
| Reactive Oxygen Species (ROS) Production | Zebrafish Larvae | - | Nimbin (N1) | Reduction in ROS | Dose-dependent reduction | [4] |
Experimental Protocols
Cell Culture and Induction of Inflammation
The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammation: To induce an inflammatory response, RAW 264.7 cells are stimulated with Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of nimbin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay utilizes 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.[2]
-
Procedure:
-
Seed RAW 264.7 cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of nimbin for 1 hour.
-
Induce oxidative stress with a suitable agent (e.g., H2O2 or LPS) for the desired time.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
The percentage of ROS scavenging is calculated relative to the inducer-treated control group.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
The levels of secreted TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA).
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of nimbin for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used.
-
The concentration of each cytokine is determined from a standard curve generated with recombinant cytokines.
-
The percentage of cytokine inhibition is calculated relative to the LPS-treated control group.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to assess the effect of nimbin on the phosphorylation state of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with nimbin for 1 hour, followed by stimulation with 1 µg/mL LPS for a short duration (e.g., 15-30 minutes for phosphorylation events).
-
For NF-κB p65 nuclear translocation, separate nuclear and cytoplasmic extracts are prepared.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of IκBα, p65, p38, JNK, and ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the changes in protein phosphorylation relative to the total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of nimbin.
Caption: Proposed mechanism of nimbin's anti-inflammatory action via inhibition of MAPK and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Nimbolide: A Potent PARP1 Trapping Inducer in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimbolide, a bioactive limonoid isolated from the neem tree (Azadirachta indica), has emerged as a promising anticancer agent with a unique mechanism of action. Unlike conventional PARP inhibitors (PARPi), nimbolide induces the "trapping" of Poly (ADP-ribose) polymerase 1 (PARP1) at sites of DNA damage by inhibiting the E3 ubiquitin ligase RNF114. This inhibition prevents the degradation of PARP1, leading to the accumulation of PARP1-DNA complexes. Notably, nimbolide's action results in the "super trapping" of both PARP1 and PAR-dependent DNA repair factors, a distinct characteristic that may overcome resistance to traditional PARPi and shows synthetic lethality in cancers with BRCA mutations. These application notes provide a comprehensive overview of nimbolide's mechanism, quantitative data on its efficacy, and detailed protocols for key experimental assays to study its effects as a PARP1 trapping inducer.
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. The inhibition of PARP1 has been a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The clinical efficacy of PARP inhibitors is largely attributed to their ability to "trap" PARP1 on DNA, leading to the formation of cytotoxic PARP1-DNA complexes that disrupt replication fork progression and induce cell death.
Nimbolide presents a novel approach to PARP1 trapping. Instead of competing with NAD+ at the catalytic site of PARP1 like conventional PARPis, nimbolide targets and inhibits RNF114, an E3 ubiquitin ligase responsible for the poly-ubiquitination and subsequent proteasomal degradation of PARP1 at DNA lesions. This inhibition leads to a profound and sustained trapping of PARP1, along with other PAR-dependent DNA repair proteins, at the site of damage. This unique "super trapping" mechanism suggests that nimbolide could be effective in tumors that have developed resistance to conventional PARP inhibitors.
Data Presentation
The cytotoxic effects of nimbolide have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MDA-MB-231 | 1.97 ± 0.24 | [1] |
| MCF-7 | 5.04 ± 0.25 | [1] | |
| Prostate Cancer | PC-3 | 2.0 | [2] |
| Du-145 | 6.86 ± 0.53 (24h) | [3] | |
| 4.97 ± 0.72 (48h) | [3] | ||
| Pancreatic Cancer | HPAC | 5.0 | [4] |
| MIAPaCa-2 | 3.0 | [4] | |
| PANC-1 | 5.0 | [4] | |
| Leukemia | CEM/ADR5000 | 0.3 ± <0.01 | [5] |
| CCRF-CEM | 17.4 ± 0.6 | [5] | |
| Colon Cancer | HCT116 p53+/+ | 0.9 ± 0.05 | [5] |
| HCT116 p53-/- | 1.8 ± 0.1 | [5] | |
| Glioblastoma | U87.MG | 1.12 ± <0.01 | [5] |
| Lung Cancer | A-549 | 11.16 ± 0.84 (24h) | [3] |
| 7.59 ± 0.34 (48h) | [3] |
Signaling Pathways and Experimental Workflows
Nimbolide's Mechanism of PARP1 Trapping
Caption: Mechanism of Nimbolide-induced PARP1 trapping.
Experimental Workflow for Investigating Nimbolide's Effects
References
Application Notes: Azadirachtin as a Natural Insect Growth Regulator
Introduction
Azadirachtin, a complex tetranortriterpenoid limonoid derived from the seeds of the neem tree (Azadirachta indica), is a potent natural insect growth regulator (IGR).[1][2][3] It is one of the most successful botanical insecticides used globally in agriculture due to its broad-spectrum activity, biodegradability, and low toxicity to mammals.[2][4][5] Azadirachtin acts primarily as an antifeedant and a growth disruptor, affecting over 200 species of insect pests, including those from the orders Coleoptera, Hemiptera, Diptera, and Lepidoptera.[2][4] Its complex mode of action minimizes the risk of pest resistance, making it a valuable component of Integrated Pest Management (IPM) and organic farming systems.[2][6][7]
Mechanism of Action
Azadirachtin's primary mode of action is the disruption of the insect endocrine system, which governs molting, metamorphosis, and reproduction.[8][9] It functions as an antagonist to key developmental hormones, primarily ecdysteroids (like 20-hydroxyecdysone or 20E) and juvenile hormone (JH).[3][4][8]
The key mechanisms include:
-
Inhibition of Hormone Production: Azadirachtin interferes with the neurosecretory system, inhibiting the release of prothoracicotropic hormone (PTTH) from the corpora cardiaca in the insect brain.[4][8][10]
-
Disruption of Ecdysone Signaling: PTTH is essential for stimulating the prothoracic glands to produce ecdysone, the molting hormone. By blocking PTTH release, azadirachtin effectively suppresses ecdysone synthesis, leading to a failure in the molting process.[6][10] This results in developmental abnormalities, prolonged larval stages, and mortality.[8][9]
-
Antagonism of Juvenile Hormone: It also disrupts the functions of juvenile hormone, which regulates metamorphosis and reproductive development.[4][9]
-
Antifeedant and Repellent Properties: Azadirachtin acts as a powerful antifeedant by blocking the feeding stimulation receptors in insects, causing them to stop eating and eventually starve.[4][11] It also acts as an oviposition deterrent, preventing female insects from laying eggs on treated surfaces.[2]
Quantitative Data on Azadirachtin Efficacy
The efficacy of azadirachtin varies depending on the insect species, larval stage, concentration, and application method. The following tables summarize key quantitative data from cited research.
Table 1: Effects of Azadirachtin on Insect Mortality and Development
| Insect Species | Life Stage | Azadirachtin Treatment | Observed Effect | Reference |
| Aphis glycines (Soybean aphid) | Nymph | Direct spray | 80% nymphal mortality; significant increase in development time for survivors. | [12] |
| Plutella xylostella (Diamondback moth) | 3rd & 4th instar larvae | Leaf dip bioassay (0.31% - 1.0%) | LC50 decreased from 0.66 ppm to 0.37 ppm over 72 hours for 3rd instar. | [13] |
| Phlebotomus perniciosus (Sand fly) | 1st instar larvae | Fed on Aza-treated food | Molting inhibited in 90% of larvae (10% molted vs. 95% in control). | [14] |
| Spodoptera littoralis (African cotton leafworm) | 2nd & 4th instar larvae | Sub-lethal concentrations in diet | Reduced pupal weight and adult emergence. | [15] |
| Helicoverpa armigera (Cotton bollworm) | 4th instar larvae | AzaA-based diet | Significant mortality, growth retardation, and prolonged development. | [16] |
Table 2: Antifeedant Activity of Azadirachtin
| Insect Species | Life Stage | Azadirachtin Concentration | Antifeedant Activity (%) | Reference |
| Plutella xylostella | 3rd instar larvae | 1.0% | 95% | [15] |
| Plutella xylostella | 4th instar larvae | 0.6% | 85% | [15] |
| Spodoptera frugiperda (Fall armyworm) | 3rd instar larvae | 1% NSKE* | 60.95% - 75.17% | [15] |
*NSKE: Neem Seed Kernel Extract
Experimental Protocols
Protocol 1: Larvicidal Bioassay for Insect Growth Regulator Effects
This protocol is a generalized method for assessing the IGR effects of azadirachtin on lepidopteran larvae.
1. Objective: To determine the lethal concentration (e.g., LC50) and observe the sublethal effects (e.g., developmental delay, morphological defects) of azadirachtin on a target insect pest.
2. Materials:
-
Azadirachtin-based formulation of known concentration.
-
Target insect larvae (e.g., 3rd instar Spodoptera frugiperda).
-
Artificial diet or host plant leaves (e.g., cabbage, corn).
-
Petri dishes or multi-well plates.
-
Distilled water and a suitable emulsifier (e.g., Triton X-100).
-
Micropipettes, beakers, and volumetric flasks.
-
Growth chamber set to appropriate temperature, humidity, and photoperiod.
3. Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of azadirachtin. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). A control solution containing only distilled water and the emulsifier must be prepared.
-
Treatment Application (Leaf Dip Method):
-
Excise uniform leaf discs from the host plant.
-
Individually dip the leaf discs into each test concentration (and the control solution) for 10-20 seconds.
-
Allow the leaf discs to air dry completely on a clean surface.
-
-
Insect Exposure:
-
Place one treated leaf disc into each Petri dish.
-
Introduce one pre-starved (2-4 hours) larva into each Petri dish.
-
Prepare at least 20-30 replicates for each concentration and the control.
-
-
Incubation: Place the sealed Petri dishes in a growth chamber under controlled conditions (e.g., 25±2°C, 65±5% RH, 14:10 L:D photoperiod).
-
Data Collection:
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
For surviving larvae, continue to monitor daily for developmental changes. Record the duration of larval and pupal stages, pupal weight, percentage of adult emergence, and any morphological deformities in pupae or adults.[17]
-
-
Statistical Analysis:
-
Correct mortality data using Abbott's formula if control mortality is between 5-20%.
-
Perform Probit analysis to calculate the LC50 and LC90 values with their 95% confidence limits.
-
Use ANOVA to compare developmental parameters (e.g., pupation time, adult emergence rate) between treatment groups and the control.
-
Visualizations
Diagram 1: Azadirachtin's Disruption of Insect Endocrine Signaling
Caption: Azadirachtin's mechanism of action on the insect neuroendocrine system.
Diagram 2: Experimental Workflow for Azadirachtin Bioassay
Caption: General workflow for evaluating the efficacy of Azadirachtin.
References
- 1. International Research Journal of Biological Sciences : Mode of action of Azadirachtin: A natural insecticide - ISCA [isca.me]
- 2. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Azadirachtin - Wikipedia [en.wikipedia.org]
- 5. Azadirachtin Market Size, Share, Trends, Growth & Forecast 2033 [straitsresearch.com]
- 6. globalgarden.co [globalgarden.co]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transgenerational effects from single larval exposure to azadirachtin on life history and behavior traits of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azadirachtin Insecticide | The Power of the Flower [poweroftheflower.com]
- 12. orgprints.org [orgprints.org]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]
- 16. Azadirachtin-A from Azadirachta indica Impacts Multiple Biological Targets in Cotton Bollworm Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azadirachtin-Based Biopesticide Affects Fitness and Ovarian Development of the Natural Enemy Ceraeochrysa claveri (Neuroptera: Chrysopidae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nimbolide-Based Drug Delivery Systems in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of nimbolide-based drug delivery systems for cancer therapy. Nimbolide, a bioactive limonoid extracted from the neem tree (Azadirachta indica), has demonstrated potent anticancer activities, including the induction of apoptosis, and inhibition of cell proliferation, metastasis, and angiogenesis.[1] However, its therapeutic application can be enhanced through advanced drug delivery systems that improve its bioavailability and target specificity.
Introduction to Nimbolide's Anticancer Mechanisms
Nimbolide exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival and progression.[2] Key molecular targets include proteins involved in apoptosis, cell cycle regulation, and inflammatory responses.
Key Signaling Pathways Modulated by Nimbolide
Nimbolide has been shown to interfere with several critical signaling cascades in cancer cells:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Nimbolide inhibits the phosphorylation of key proteins like Akt and mTOR, leading to cell cycle arrest and apoptosis.[3]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is involved in cell proliferation and differentiation. Nimbolide has been observed to modulate this pathway, contributing to its anti-proliferative effects.[1]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation and cancer. Nimbolide can suppress NF-κB activation, thereby inhibiting the expression of genes involved in cell proliferation, survival, and angiogenesis.[1][2]
-
Wnt/β-catenin Pathway: This pathway is crucial in embryogenesis and cancer development. Nimbolide has been found to suppress the Wnt/β-catenin signaling pathway, which is often hyperactivated in many cancers.[2]
Formulation of Nimbolide-Loaded Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer widely used for creating nanoparticles for drug delivery.[4][5] The nanoprecipitation method is a common and straightforward technique for encapsulating hydrophobic drugs like nimbolide.[4][6]
Protocol for Nanoprecipitation
Materials:
-
Nimbolide
-
PLGA (50:50)
-
Acetone (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) or other suitable stabilizer
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and nimbolide in acetone. For example, 30 mg of PLGA and a desired amount of nimbolide can be dissolved in 3 mL of acetonitrile.[7]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 0.5% w/v PVA in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase while stirring vigorously (e.g., 1000 rpm).
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 25,000 x g) for a sufficient time (e.g., 1 hour) to pellet the nanoparticles.[8]
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess stabilizer. Repeat the centrifugation and washing steps.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., mannitol or sucrose) and freeze-dry the suspension to obtain a powder for long-term storage.[9]
Characterization of Nimbolide Nanoparticles
Thorough characterization of the formulated nanoparticles is essential to ensure their quality and performance.
Table 1: Physicochemical Characterization of Nimbolide-Loaded PLGA Nanoparticles
| Parameter | Method | Typical Values | Reference(s) |
| Particle Size | Dynamic Light Scattering (DLS) | 180 - 230 nm | [9][10] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | [9] |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -25 mV | [9][10] |
| Drug Loading (%) | High-Performance Liquid Chromatography (HPLC) | ~5% | [9][10] |
| Encapsulation Efficiency (%) | High-Performance Liquid Chromatography (HPLC) | ~55% | [9][10] |
In Vitro Evaluation of Anticancer Efficacy
A series of in vitro assays are necessary to evaluate the anticancer potential of nimbolide and its nanoparticle formulations.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of nimbolide on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 8,000 cells per well and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with various concentrations of free nimbolide and nimbolide-loaded nanoparticles for 24 to 72 hours.[11]
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) values.
Table 2: IC50 Values of Nimbolide in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Leukemia | CCRF-CEM | 17.4 (± 0.6) | [13] |
| Glioblastoma | U87.MG | 1.12 (± <0.01) | [13] |
| Colon Cancer | HCT116 p53+/+ | 0.9 (± 0.05) | [13] |
| Breast Cancer | MDA-MB-231 | 2.24 | [10] |
| Breast Cancer | MCF-7 | 4.02 | [10] |
| Pancreatic Cancer | AsPC-1 | 2.30 | [10] |
| Prostate Cancer | Du-145 | 6.86 (±0.53) (24h) | [11][14] |
| Prostate Cancer | PC-3 | 8.01 (±0.44) (24h) | [11][14] |
| Lung Cancer | A-549 | 11.16 (±0.84) (24h) | [11][14] |
Cell Migration and Invasion Assays
These assays assess the ability of nimbolide to inhibit cancer cell motility.
Protocol:
-
Cell Monolayer: Grow cells to confluence in a 12-well plate.[15]
-
Scratch Creation: Create a "scratch" in the cell monolayer with a sterile pipette tip.[15]
-
Treatment: Wash the wells to remove detached cells and add fresh medium with or without nimbolide/nimbolide nanoparticles.
-
Imaging: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).[16][17]
-
Analysis: Measure the width of the scratch over time to determine the rate of cell migration.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with a layer of Matrigel.[18]
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treatment: Add nimbolide or its nanoformulation to the upper chamber with the cells.
-
Incubation: Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration/invasion.
-
Staining and Counting: Remove non-migrated/invaded cells from the top of the membrane, and fix and stain the cells that have moved to the bottom of the membrane. Count the stained cells under a microscope.[3][19][20]
Western Blot Analysis
This technique is used to investigate the effect of nimbolide on the expression and phosphorylation of proteins in key signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with nimbolide/nimbolide nanoparticles, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Evaluation in Animal Models
In vivo studies are crucial for assessing the therapeutic efficacy, biodistribution, and potential toxicity of nimbolide-based drug delivery systems.
Tumor Xenograft Model Protocol
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line
-
Nimbolide formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a certain volume (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, free nimbolide, nimbolide nanoparticles). Administer the treatments, for example, via intravenous injection.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Analysis: Excise the tumors and major organs for weighing, biodistribution analysis, and histological examination.
Table 3: Representative In Vivo Tumor Growth Inhibition Data
| Cancer Model | Treatment | Dose | Route | Tumor Volume Reduction (%) | Reference(s) |
| Colorectal Cancer Xenograft | Nimbolide | 5 mg/kg | i.p. | 67 | [1][21] |
| Colorectal Cancer Xenograft | Nimbolide | 20 mg/kg | i.p. | 90 | [1][21] |
| Pancreatic Cancer Xenograft | Nimbolide | 5 mg/kg | i.p. | Significant reduction | [22] |
Biodistribution Studies
To determine the accumulation of nimbolide nanoparticles in the tumor and other organs, fluorescently labeled nanoparticles can be used.
Protocol:
-
Administration: Inject fluorescently labeled nimbolide nanoparticles into tumor-bearing mice.
-
Imaging: At various time points post-injection, image the mice using an in vivo imaging system.
-
Ex Vivo Analysis: After the final imaging, euthanize the mice and harvest the tumor and major organs. Image the excised tissues to quantify the fluorescence signal in each organ.
Conclusion
The development of nimbolide-based drug delivery systems, particularly using PLGA nanoparticles, holds significant promise for enhancing the therapeutic efficacy of this potent natural anticancer agent. The protocols and data presented in these application notes provide a framework for researchers to formulate, characterize, and evaluate such systems, paving the way for further preclinical and potential clinical investigations.
References
- 1. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nanocomposix.com [nanocomposix.com]
- 7. Frontiers | An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing [frontiersin.org]
- 8. Preparation of PLGA Nanoparticles by Milling Spongelike PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanodelivery and anticancer effect of a limonoid, nimbolide, in breast and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ggu.ac.in [ggu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. med.virginia.edu [med.virginia.edu]
- 16. n-genetics.com [n-genetics.com]
- 17. ibidi.com [ibidi.com]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Rapid and Accurate Bioluminescence-Based Migration Assay Permitting Analysis of Tumor Cell/Stromal Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.cn]
- 21. oncotarget.com [oncotarget.com]
- 22. Nimbolide inhibits pancreatic cancer growth and metastasis through ROS-mediated apoptosis and inhibition of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nimbolide as an Inhibitor of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbolide, a bioactive limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention for its potent anti-inflammatory, anti-cancer, and chemopreventive properties.[1][2] A primary mechanism underlying these effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a critical transcription factor that regulates numerous cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[5][6] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers, making it a key therapeutic target.[6][7]
These application notes provide a comprehensive overview of how to utilize nimbolide as a tool to study and inhibit the NF-κB signaling pathway, complete with detailed experimental protocols and data presentation.
Mechanism of Action
Nimbolide exerts its inhibitory effect on the NF-κB pathway through a multi-pronged approach, primarily by targeting the upstream IκB kinase (IKK) complex.[1][8] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates IκBα.[9] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of its target genes.[1][2]
Nimbolide disrupts this cascade by:
-
Inhibiting IKK Activity: Nimbolide has been shown to directly inhibit the kinase activity of IKK, which prevents the phosphorylation of IκBα.[10][11] This is a crucial step in blocking the entire downstream signaling cascade. Some studies suggest that nimbolide may directly target cysteine residue 179 in the IKK activation loop.[1][8]
-
Preventing IκBα Degradation: By inhibiting IKK-mediated phosphorylation, nimbolide prevents the degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm.[2][3]
-
Blocking p65 Nuclear Translocation: Consequently, the nuclear translocation of the active p65 subunit of NF-κB is inhibited, preventing it from binding to DNA and activating gene transcription.[1][2][3]
The downstream consequences of NF-κB inhibition by nimbolide include the downregulation of genes involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, Bcl-xL), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[12]
Data Presentation: Quantitative Effects of Nimbolide
The following tables summarize the quantitative data on the effects of nimbolide on cell viability and the NF-κB pathway. IC50 values can vary depending on the cell line and assay duration.
Table 1: Cytotoxic Activity of Nimbolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC-3 | Prostate Cancer | ~2 | Not Specified | [3] |
| EJ and 5637 | Bladder Cancer | ~3 | 12 | [13] |
| SCC131 and SCC4 | Oral Cancer | 6 and 6.2 | Not Specified | [14] |
| CEM/ADR5000 | Leukemia (MDR) | 0.3 | Not Specified | [15] |
| CCRF-CEM | Leukemia (Parental) | 17.4 | Not Specified | [15] |
| HCT116 p53+/+ | Colon Cancer | 0.9 | Not Specified | [15] |
| U87.MG | Glioblastoma | 1.12 | Not Specified | [15] |
Table 2: Inhibitory Effects of Nimbolide on NF-κB Signaling
| Cell Line | Assay | Stimulant | Nimbolide Conc. | Observed Effect | Reference |
| COLO 205, RAW 264.7 | Western Blot | TNF-α | 20-200 nM | Dose-dependent decrease in phosphorylated IκBα | [16] |
| COLO 205, RAW 264.7 | EMSA | TNF-α | 20-200 nM | Inhibition of NF-κB DNA-binding affinity | [16] |
| KBM-5 | Western Blot | TNF-α | 10 µM | Suppression of p65 phosphorylation and nuclear translocation | [9] |
| HCT-116 | Immune Complex Kinase Assay | - | 10 µM | Inhibition of IKK activation | [11] |
| Bladder Cancer Cells | EMSA | - | 1-3 µM | Inhibition of NF-κB binding activity | [17] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of nimbolide on the NF-κB signaling pathway.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of nimbolide on a chosen cell line.
Materials:
-
Cells of interest
-
96-well plates
-
Nimbolide stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[17]
-
Prepare serial dilutions of nimbolide in complete culture medium from the stock solution. A typical concentration range is 0.5 µM to 10 µM.[17] Include a vehicle control (DMSO) at the same final concentration as the highest nimbolide treatment.
-
Remove the overnight culture medium and add 100 µL of the nimbolide-containing medium to the respective wells.
-
Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours).[13][17][19]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[17][18]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17][18]
-
Measure the absorbance at 540-570 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for NF-κB Pathway Proteins
This protocol is used to analyze the protein levels and phosphorylation status of key components of the NF-κB pathway.
Materials:
-
Cells and culture reagents
-
Nimbolide and NF-κB activator (e.g., TNF-α, 10 ng/mL)[16]
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells in 6-well plates or 60 mm dishes and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of nimbolide (e.g., 10 µM) for 4 hours.[9][11]
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.[9][16]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize protein bands using a chemiluminescent substrate and an imaging system. β-actin or PARP can be used as loading controls for cytoplasmic and nuclear fractions, respectively.[11]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.[20][21]
Materials:
-
Nuclear extraction kit or buffers
-
Biotin- or ³²P-labeled oligonucleotide probe containing the NF-κB consensus binding site
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
For supershift: anti-p65 antibody
Protocol:
-
Treat cells with nimbolide and/or an NF-κB activator as described for Western blotting.
-
Isolate nuclear extracts according to a standard protocol.[20]
-
Quantify the protein concentration of the nuclear extracts.
-
In a reaction tube, combine 5-10 µg of nuclear extract with poly(dI-dC) and the labeled NF-κB probe in binding buffer.
-
For competition assays, add an excess of unlabeled probe. For supershift assays to confirm specificity, add an anti-p65 antibody.[22][23]
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane (for biotin-labeled probes) or expose the gel to X-ray film (for ³²P-labeled probes).
-
Visualize the bands. A decrease in the shifted band in nimbolide-treated samples indicates inhibition of NF-κB DNA binding.[16]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid. Seed the transfected cells in a 96-well plate.[26]
-
Allow cells to recover for 24 hours.
-
Pre-treat the cells with various concentrations of nimbolide for 4-6 hours.
-
Stimulate the cells with an NF-κB activator for another 6-24 hours.[25][26]
-
Lyse the cells and measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[24][27]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
A reduction in normalized luciferase activity in nimbolide-treated cells indicates inhibition of NF-κB transcriptional activity.
Conclusion
Nimbolide is a potent and well-characterized inhibitor of the NF-κB signaling pathway. Its ability to target the IKK complex and prevent downstream signaling makes it an invaluable tool for studying the role of NF-κB in various physiological and pathological processes. The protocols outlined in these notes provide a robust framework for researchers to investigate the effects of nimbolide and to explore its therapeutic potential in NF-κB-driven diseases.
References
- 1. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nimbolide | NF-κB Inhibitor | CDK4/6 Inhibitor | TargetMol [targetmol.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Analysis of Inhibition Potential of Nimbin and its Analogs against NF-κB Subunits p50 and p65: A Molecular Docking and Molecular Dynamics Study - Khan - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modification of Cysteine 179 of IκBα Kinase by Nimbolide Leads to Down-regulation of NF-κB-regulated Cell Survival and Proliferative Proteins and Sensitization of Tumor Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nimbolide inhibits invasion of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Nimbolide Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. resources.amsbio.com [resources.amsbio.com]
- 27. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes: Evaluating the Cytotoxicity of Nimbolide in Cancer Cell Lines
Introduction
Nimbolide, a potent limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention for its anticancer properties.[1][2] Accumulating evidence from numerous in vitro and in vivo studies demonstrates its ability to inhibit proliferation, induce programmed cell death (apoptosis), and suppress metastasis and angiogenesis across a wide range of cancer types.[1][3] The cytotoxic effects of nimbolide are attributed to its modulation of various critical signaling pathways, including PI3K/Akt, MAPK, and NF-κB, making it a promising candidate for cancer therapy and chemoprevention.[1][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cytotoxic effects of nimbolide on cancer cell lines. The methodologies cover key assays for determining cell viability, membrane integrity, and apoptosis induction.
Data Presentation: Nimbolide Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of nimbolide have been quantified in numerous studies, demonstrating a dose- and time-dependent inhibition of cancer cell growth.[5][6] A summary of reported IC50 values for nimbolide across various cancer cell lines is presented below.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| Du-145 | Prostate Carcinoma | 6.86 ± 0.53 | 24 |
| PC-3 | Prostate Carcinoma | 8.01 ± 0.44 | 24 |
| A-549 | Lung Carcinoma | 11.16 ± 0.84 | 24 |
| MCF-7 | Breast Carcinoma | 4.5 | Not Specified |
| MDA-MB-231 | Breast Carcinoma | 4.0 | Not Specified |
| SW-620 | Colon Carcinoma | 8.25 | Not Specified |
| U87EGFRvIII | Glioblastoma | 3.0 | Not Specified |
| SMMC-7721 | Hepatocellular Carcinoma | 2.2 | Not Specified |
| THP-1 | Leukemia (Monocytic) | 1.42 | Not Specified |
Table compiled from data reported in scientific literature.[3][7]
Experimental Workflow for Nimbolide Cytotoxicity Testing
The following diagram outlines a general workflow for assessing the cytotoxic effects of nimbolide on cultured cancer cells.
Caption: General experimental workflow for nimbolide cytotoxicity assessment.
Key Signaling Pathways Modulated by Nimbolide
Nimbolide exerts its anticancer effects by modulating a complex network of signaling pathways that govern cell survival, proliferation, and apoptosis.[1] It is known to suppress pro-survival pathways like PI3K/Akt and NF-κB while activating the intrinsic and extrinsic pathways of apoptosis through the regulation of Bcl-2 family proteins and caspases.[1][5][8]
Caption: Key signaling pathways affected by nimbolide leading to apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
Materials:
-
Cancer cell lines of interest (e.g., A-549, PC-3, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Nimbolide (stock solution in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (Thiazolyl Blue Tetrazolium Bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).[6]
-
Nimbolide Treatment: Prepare serial dilutions of nimbolide in culture medium from a concentrated stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of medium containing different concentrations of nimbolide (e.g., 0, 1, 2.5, 5, 10, 15 µM) to the wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for desired time points, typically 24 and 48 hours.[6][7]
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.
Materials:
-
Cell culture supernatant from nimbolide-treated and control cells
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer’s instructions)
-
96-well flat-bottom plate
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with nimbolide in a 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to set up the following controls[11][12]:
-
Vehicle Control: Untreated cells for measuring spontaneous LDH release.
-
Positive Control (Maximum LDH Release): Untreated cells lysed with a lysis buffer (provided in the kit) 45 minutes before the assay.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 g for 10 minutes.[11]
-
Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12]
-
Reagent Addition: Prepare the LDH reaction mix according to the kit manufacturer's protocol and add it to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
-
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-labeled Annexin V.[14] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13]
Materials:
-
Cells treated with nimbolide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with the desired concentration of nimbolide (e.g., 5 µM) and a vehicle control for 24 hours.[15][16]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, terminate with complete medium, and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., 1000 rpm for 3 minutes), discard the supernatant, and wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14][17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution (as per kit instructions).[15][17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[17]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by nimbolide.
References
- 1. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in human breast cancer cells by nimbolide through extrinsic and intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro comparative cytotoxic effect of Nimbolide: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review on Molecular and Chemopreventive Potential of Nimbolide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 10. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. novusbio.com [novusbio.com]
- 14. kumc.edu [kumc.edu]
- 15. In-vitro Morphological Assessment of Apoptosis Induced by Nimbolide; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Annexin V-FITC Apoptosis Detection Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
Application Note: UV Spectrophotometric Analysis of Azadirachtin in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azadirachtin, a complex tetranortriterpenoid isolated from the neem tree (Azadirachta indica), is a potent biopesticide and a molecule of significant interest in pharmaceutical and agrochemical research. Its insecticidal activity, biodegradability, and low toxicity to non-target organisms make it a valuable active ingredient in various formulations.[1][2][3] Accurate and reliable quantification of azadirachtin in these formulations is crucial for quality control, stability testing, and efficacy assessment.[1][2] This application note provides a detailed protocol for the analysis of azadirachtin using a simple, rapid, and cost-effective UV spectrophotometric method. The method is suitable for the routine analysis of azadirachtin in various formulations.
Principle
The method is based on the principle that azadirachtin exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a solution containing azadirachtin is directly proportional to its concentration, following the Beer-Lambert law. By measuring the absorbance at a specific wavelength (λmax), the concentration of azadirachtin in an unknown sample can be determined by comparing it to a standard calibration curve. The λmax for azadirachtin is typically observed in the range of 206-220 nm.[4][5][6]
Experimental Protocols
Materials and Reagents
-
Azadirachtin Reference Standard: Purity >95%
-
Methanol: HPLC grade or Spectroscopic grade
-
Formulation Samples: Commercial or in-house preparations of azadirachtin (e.g., emulsifiable concentrates, dust formulations, oil-based formulations)
-
Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)
-
Pipettes: Calibrated micropipettes and glass pipettes
-
Syringe filters: 0.45 µm, compatible with methanol
-
Ultrasonic bath
-
UV-Visible Spectrophotometer: Double beam with a 1 cm quartz cuvette
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the azadirachtin reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol, using sonication if necessary to ensure complete dissolution. Make up the volume to the mark with methanol and mix thoroughly. This stock solution should be stored in the dark at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol. A typical concentration range for the calibration curve is 5-25 µg/mL.[5] For example, to prepare a 10 µg/mL solution, pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
Sample Preparation
The sample preparation procedure will vary depending on the formulation type. The goal is to extract azadirachtin into methanol and obtain a clear solution within the calibration range.
A. For Solid Formulations (e.g., Dust Powders):
-
Accurately weigh a quantity of the powdered formulation equivalent to approximately 10 mg of azadirachtin.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of azadirachtin.
-
Allow the solution to cool to room temperature and then make up the volume to the mark with methanol.
-
Mix the solution thoroughly and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtrate with methanol to obtain a final concentration within the linear range of the calibration curve.
B. For Liquid Formulations (e.g., Emulsifiable Concentrates - EC):
-
Accurately measure a volume of the EC formulation equivalent to about 10 mg of azadirachtin.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with methanol.
-
Mix well and allow any excipients to settle.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the clear solution with methanol to achieve a concentration suitable for UV analysis.
C. For Oil-Based Formulations:
-
Accurately weigh a quantity of the oil formulation containing approximately 5 mg of azadirachtin into a 50 mL volumetric flask.
-
Dissolve the sample in a 90:10 mixture of methanol and water.[7]
-
Sonicate the solution for 15 minutes and then place it in a freezer for another 15 minutes to precipitate the oil.[7]
-
Centrifuge the cold solution at 5000 RPM for 30 minutes to separate the layers.[7]
-
Carefully pipette the supernatant (the methanolic layer containing azadirachtin) and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with methanol to the appropriate concentration for measurement.
Spectrophotometric Analysis
-
Instrument Setup: Set the UV-Visible spectrophotometer to scan in the range of 400-200 nm. Use methanol as the blank.
-
Determination of λmax: Scan one of the working standard solutions (e.g., 15 µg/mL) to determine the wavelength of maximum absorbance (λmax). This is expected to be around 206-220 nm.[4][5]
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be ≥ 0.998.[4]
-
Sample Analysis: Measure the absorbance of the prepared sample solutions at the same λmax.
-
Calculation: Calculate the concentration of azadirachtin in the sample solution from the regression equation of the calibration curve (y = mx + c, where y is absorbance, m is the slope, and x is the concentration).
The amount of azadirachtin in the formulation can be calculated using the following formula:
% Azadirachtin = (C × V × DF × 100) / (W × 1000)
Where:
-
C = Concentration of azadirachtin from the calibration curve (µg/mL)
-
V = Final volume of the sample solution (mL)
-
DF = Dilution factor
-
W = Weight of the sample taken (mg)
Data Presentation
The following tables summarize typical quantitative data for the UV spectrophotometric analysis of azadirachtin based on published methods.
Table 1: Optical Characteristics and Method Validation Parameters
| Parameter | Reported Value | Reference |
| λmax (in Methanol) | 206 nm | [5] |
| λmax (in Acetonitrile/Water) | 217 nm | [2][6] |
| Linearity Range | 5 - 25 µg/mL | [5] |
| 50 - 450 µg/mL | [2][8] | |
| Correlation Coefficient (R²) | > 0.999 | [9] |
| 0.998 | [2][4] | |
| Limit of Detection (LOD) | 1.20 µg/mL | [5] |
| Limit of Quantitation (LOQ) | 3.63 µg/mL | [5] |
| Accuracy (% Recovery) | 100 - 111% | [5] |
| 98.14 - 100.98% | [2] |
Visualization
The following diagram illustrates the general workflow for the UV spectrophotometric analysis of azadirachtin in formulations.
Caption: Experimental workflow for azadirachtin analysis.
Conclusion
The described UV spectrophotometric method provides a simple, accurate, and reproducible approach for the quantification of azadirachtin in various formulations. The method is well-suited for routine quality control analysis in industrial and research settings. Proper validation of the method in accordance with ICH guidelines is recommended before its application to specific formulations to ensure reliable results.
References
- 1. Simultaneous determination of five azadirachtins in the seed and leaf extracts of Azadirachta indica by automated online solid-phase extraction coupled with LC–Q-TOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. japer.in [japer.in]
- 5. ViewArticleDetail [ijpronline.com]
- 6. Azadirachtin | C35H44O16 | CID 5281303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Azadirachtin in Pesticide Formulations
This technical support center provides researchers, scientists, and formulation chemists with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing azadirachtin in pesticide formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the degradation of azadirachtin in my formulation?
A1: Azadirachtin is a complex tetranortriterpenoid that is highly susceptible to degradation. The primary factors influencing its stability are:
-
pH: Azadirachtin is most stable in a slightly acidic to neutral pH range (pH 4-7). It undergoes rapid degradation in both alkaline and strongly acidic conditions. In alkaline environments, the C-7 hydroxyl group can be attacked, leading to structural changes.
-
UV Radiation: Exposure to sunlight, specifically UV radiation, can cause isomerization and degradation of the azadirachtin molecule. The chromophores within the molecule absorb UV light, leading to photochemical reactions that break it down.
-
Temperature: High temperatures accelerate the rate of chemical degradation. Storing formulations at elevated temperatures will significantly reduce the shelf life of azadirachtin.
-
Oxidation: Azadirachtin can be susceptible to oxidation, especially in the presence of certain metal ions or other oxidizing agents within the formulation.
-
Incompatible Formulation Components: Solvents, surfactants, and other adjuvants used in the formulation can react with azadirachtin, leading to its degradation. For example, some organic solvents can catalyze its breakdown.
Q2: What is the optimal pH range for an azadirachtin formulation, and how can I maintain it?
A2: The optimal pH for azadirachtin stability is generally between 4.0 and 6.0. To maintain this pH, you can use buffering agents. Common choices include citrate or phosphate buffers. It is crucial to monitor the pH of the formulation over time, as it may shift due to interactions between the components.
Q3: How can I protect my azadirachtin formulation from UV degradation?
A3: Several strategies can be employed to mitigate UV-induced degradation:
-
UV Protectants: Incorporate UV-absorbing compounds into your formulation. These compounds preferentially absorb UV radiation, dissipating the energy as heat and protecting the azadirachtin molecule. Examples include benzophenones, salicylates, and lignosulfonates.
-
Antioxidants: While primarily used to prevent oxidation, some antioxidants can also offer protection against photodegradation.
-
Encapsulation: Encapsulating azadirachtin within a polymer matrix can physically shield it from UV light.
-
Opaque Packaging: Storing the final product in opaque packaging is a simple and effective way to prevent UV exposure.
Troubleshooting Guide
Problem 1: My azadirachtin concentration is decreasing rapidly during storage, even in the dark.
-
Possible Cause 1: Incorrect pH.
-
Troubleshooting Step: Measure the pH of your formulation. If it is outside the optimal range (pH 4-7), adjust it using a suitable buffer system (e.g., citrate or phosphate buffer).
-
-
Possible Cause 2: Incompatible Solvents or Adjuvants.
-
Troubleshooting Step: Review the composition of your formulation. Some solvents can promote the degradation of azadirachtin. Consider replacing problematic solvents with more inert alternatives. You may need to perform compatibility studies with individual components.
-
-
Possible Cause 3: Oxidation.
-
Troubleshooting Step: Introduce an antioxidant into your formulation. Common antioxidants used in pesticide formulations include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and propyl gallate.
-
Experimental Protocols
Protocol 1: Evaluating the Effect of pH on Azadirachtin Stability
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9).
-
Prepare Azadirachtin Samples: Dissolve a known concentration of azadirachtin in each buffer solution to create your test samples.
-
Initial Analysis: Immediately after preparation, determine the initial concentration of azadirachtin in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Storage: Store the samples in a controlled environment (e.g., a constant temperature incubator) in the dark to exclude light as a variable.
-
Time-Point Analysis: At regular intervals (e.g., 0, 7, 14, 21, and 28 days), take an aliquot from each sample and analyze the azadirachtin concentration using HPLC.
-
Data Analysis: Plot the concentration of azadirachtin as a function of time for each pH value. Calculate the degradation rate constant and half-life at each pH to determine the optimal pH for stability.
Protocol 2: Assessing the Efficacy of UV Protectants
-
Prepare Formulations: Prepare a control formulation containing azadirachtin without any UV protectant. Prepare several test formulations, each containing a different UV protectant at a specified concentration.
-
Initial Analysis: Determine the initial concentration of azadirachtin in all formulations using HPLC.
-
UV Exposure: Place the formulations in UV-transparent containers (e.g., quartz cuvettes) and expose them to a controlled source of UV radiation (e.g., a UV lamp in a stability chamber). Ensure the intensity and wavelength of the UV light are consistent.
-
Time-Point Analysis: At set time intervals, withdraw samples from each formulation and measure the azadirachtin concentration by HPLC.
-
Data Analysis: Compare the degradation rate of azadirachtin in the formulations with and without UV protectants. This will allow you to quantify the protective effect of each additive.
Data Presentation
Table 1: Effect of pH on the Half-life of Azadirachtin in Aqueous Solution
| pH | Half-life (Days) |
| 3.0 | 45 |
| 4.0 | 110 |
| 5.0 | 125 |
| 6.0 | 115 |
| 7.0 | 80 |
| 8.0 | 30 |
| 9.0 | 10 |
Note: Data is illustrative and may vary depending on specific formulation components and storage conditions.
Table 2: Improvement in Azadirachtin Stability with Different Additives
| Formulation | Additive (Concentration) | Storage Condition | Half-life (Days) |
| Control | None | 25°C, Dark | 50 |
| Formulation A | BHT (0.1%) | 25°C, Dark | 85 |
| Formulation B | Lignosulfonate (1%) | 25°C, UV Exposure | 60 |
| Formulation C | Encapsulation (Polymer X) | 25°C, UV Exposure | 150 |
Note: Data is illustrative and actual performance will depend on the complete formulation.
Visualizations
Caption: Primary degradation pathways of azadirachtin.
Navigating Nimbolide: A Technical Guide to Overcoming Solubility Challenges in In-Vitro Research
For researchers and drug development professionals, harnessing the therapeutic potential of nimbolide, a potent limonoid derived from the neem tree (Azadirachta indica), presents a significant hurdle: its limited aqueous solubility. This technical support guide provides practical solutions, troubleshooting advice, and detailed protocols to ensure successful and reproducible in vitro assays with nimbolide.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve nimbolide for in vitro studies?
A1: Nimbolide is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing nimbolide stock solutions for cell culture experiments.[1][2][3] Ethanol and dimethylformamide (DMF) are also effective solvents.[1]
Q2: How do I prepare a nimbolide stock solution?
A2: To prepare a high-concentration stock solution, dissolve nimbolide powder in 100% DMSO. For example, one study prepared a 50 mM stock solution by dissolving 5 mg of nimbolide in 214 µL of DMSO.[2] Another protocol suggests dissolving 5 mg of nimbolide in 1 mL of DMSO to make a 10.72 mM stock solution.[3] It is recommended to purge the solvent with an inert gas before dissolving the nimbolide.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without nimbolide) in your experiments to account for any effects of the solvent itself.
Q4: I observed a precipitate in my cell culture medium after adding the nimbolide solution. What should I do?
A4: Precipitation of nimbolide in the aqueous cell culture medium is a common issue due to its hydrophobic nature. This phenomenon, often referred to as "solvent shock," occurs when the concentrated DMSO stock is diluted into the aqueous medium. Refer to the troubleshooting guide below for detailed steps to mitigate this problem.
Troubleshooting Guide: Nimbolide Precipitation in Cell Culture Media
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding nimbolide stock to the media. | - High final concentration: The desired concentration of nimbolide exceeds its solubility limit in the final volume of the media.[5] - Solvent shock: Rapid dilution of the concentrated DMSO stock into the aqueous media.[6] - Low temperature of media: Using cold media can decrease the solubility of nimbolide.[5][7] | - Perform a serial dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock in pre-warmed (37°C) media. - Increase the final volume: Diluting the stock into a larger volume of media can help keep the compound in solution. - Gently mix: After adding the nimbolide stock, mix the solution gently by swirling or inverting the tube rather than vigorous vortexing.[5] |
| Precipitate forms over time during incubation. | - Compound instability: Nimbolide may not be stable in the culture conditions for extended periods. - Media evaporation: Evaporation from the culture plates can increase the concentration of nimbolide, leading to precipitation.[7] | - Reduce incubation time: If experimentally feasible, consider shorter incubation periods. - Ensure proper humidification: Maintain optimal humidity in the incubator to prevent media evaporation. - Visually inspect plates: Regularly check for any signs of precipitation under a microscope. |
| Inconsistent results between experiments. | - Incomplete initial dissolution: The nimbolide powder may not have been fully dissolved in the DMSO stock. - Repeated freeze-thaw cycles: This can lead to degradation of the compound and affect its solubility.[5][8] | - Ensure complete dissolution: Before making aliquots, ensure the nimbolide is completely dissolved in the stock solvent. Sonication can aid in dissolution.[9] - Aliquot and store properly: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][8] |
Quantitative Data Summary
The solubility of nimbolide in various solvents is a critical factor for successful experimental design. The following table summarizes the available quantitative data.
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~10 mg/mL | [1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of Nimbolide Stock and Working Solutions for Cell Viability Assays
This protocol is adapted from studies investigating the cytotoxic effects of nimbolide on various cancer cell lines.[2][3]
-
Preparation of Primary Stock Solution (e.g., 10 mM):
-
Weigh out 4.67 mg of nimbolide powder (MW: 466.5 g/mol ).
-
Dissolve the powder in 1 mL of 100% DMSO.
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
This yields a 10 mM primary stock solution.
-
-
Storage of Primary Stock Solution:
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the primary stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Prepare an intermediate dilution of the nimbolide stock in the pre-warmed medium if necessary.
-
To prepare the final working concentrations (e.g., 1-10 µM), add the appropriate volume of the primary or intermediate stock solution to the pre-warmed cell culture medium.
-
Mix gently by swirling the flask or plate immediately after adding the nimbolide solution.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the freshly prepared medium containing the final concentration of nimbolide.
-
Include a vehicle control (medium with the equivalent concentration of DMSO) in parallel.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by nimbolide and a typical experimental workflow for its in vitro evaluation.
Caption: Key signaling pathways modulated by nimbolide.[8][10][11][12][13]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro Morphological Assessment of Apoptosis Induced by Nimbolide; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nimbolide | NF-κB Inhibitor | CDK4/6 Inhibitor | TargetMol [targetmol.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on Molecular and Chemopreventive Potential of Nimbolide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adtu.in [adtu.in]
Troubleshooting azadirachtin extraction from neem oil
Welcome to the technical support center for azadirachtin extraction from neem oil. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this potent bioactive compound. Here you will find troubleshooting guidance for common issues encountered during the extraction process, detailed experimental protocols, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in ensuring a high yield of azadirachtin?
A1: The quality of the raw material is paramount. It is strongly recommended to use fresh, ripe neem fruits and to avoid any contact with the soil, as fungal contamination can degrade the active compounds.[1] Proper depulping to remove the seed coat and pulp, followed by shade drying of the seeds, is crucial for preserving the azadirachtin content.[1] For optimal results, seeds should be stored in a cool, dry place for no longer than 6-12 months.[1]
Q2: Which solvent system is recommended for beginners?
A2: For those new to azadirachtin extraction, using a polar solvent like methanol or ethanol is a straightforward starting point.[2][3] These solvents have demonstrated high efficiency in extracting azadirachtin.[3] A simple room temperature extraction by macerating dried and powdered neem leaves or kernels in methanol or ethanol can be an effective initial method.[2]
Q3: How can I minimize the degradation of azadirachtin during extraction and storage?
A3: Azadirachtin is sensitive to heat, light, and pH.[4] To minimize degradation, avoid high temperatures during extraction and storage.[4] It is most stable in mildly acidic conditions (pH 4-6).[4] Using aprotic and neutral solvents can also enhance stability compared to protic solvents like water.[4] For long-term storage of extracts, it is advisable to reduce the concentration of volatile polar solvents to 1.5% or lower.[5]
Q4: What are the advantages of using a binary solvent system?
A4: A binary solvent system, such as a mixture of a non-polar solvent like hexane and a polar solvent like ethanol, can simplify the extraction process by simultaneously removing both the neem oil and azadirachtin in a single step.[6][7] This co-extraction method can improve downstream processing by reducing the co-extraction of highly polar impurities like carbohydrates.[6] A 50:50 mixture of hexane and ethanol has been shown to yield high quantities of both oil and azadirachtin.[7][8]
Troubleshooting Guide
Issue 1: Low Azadirachtin Yield
| Possible Cause | Troubleshooting Step |
| Poor quality of neem seeds. | Ensure you are using freshly harvested and properly stored neem seeds. The geographic location of the tree, time of harvest, and duration of seed storage significantly impact azadirachtin content.[9] |
| Inefficient extraction method. | Consider switching to a more robust extraction technique. While simple maceration is a good starting point, methods like Soxhlet extraction, microwave-assisted extraction (MAE), or pressurized hot solvent extraction (PHSE) can offer improved yields.[2] |
| Incorrect solvent choice. | The polarity of the solvent is critical. Azadirachtin is more soluble in polar solvents.[7] If using a non-polar solvent, you may be primarily extracting the oil with little azadirachtin. Methanol has been shown to yield significantly higher azadirachtin concentrations compared to hexane or water in some methods.[10] |
| Insufficient extraction time. | Ensure the extraction time is adequate for the chosen method. For binary solvent Soxhlet extraction, a 6-hour duration has been shown to be effective.[7] |
| Particle size of the neem kernel powder is too large. | The neem kernels should be ground to a fine powder to increase the surface area for solvent interaction. A regular coffee grind consistency is a good target.[11] |
Issue 2: High Levels of Impurities in the Extract
| Possible Cause | Troubleshooting Step |
| Co-extraction of unwanted compounds. | If your extract contains a high level of fatty acids and oils, a preliminary "defatting" step with a non-polar solvent like hexane can be performed before extracting with a polar solvent.[6] Alternatively, a co-solvent system can be used to achieve a more selective extraction.[6] |
| Extraction of water-soluble impurities. | The use of highly polar solvents can lead to the co-extraction of water and carbohydrates, complicating downstream processing.[6] Using a co-solvent mixture of a non-polar and polar solvent can help to create a polarity range that minimizes the extraction of these highly polar materials.[6] |
| Presence of tannins, carboxylic acids, and proteins. | These impurities can be carried over during extraction.[10] Post-extraction purification steps, such as liquid-liquid partitioning or column chromatography, may be necessary to remove them. |
Issue 3: Azadirachtin Degradation
| Possible Cause | Troubleshooting Step |
| Exposure to high temperatures. | Avoid excessive heat during all stages of the process. If using a heating method like Soxhlet extraction, ensure the temperature does not exceed the stability threshold of azadirachtin. The stability of azadirachtin decreases as the temperature increases.[4] |
| Presence of water. | Moisture can lead to the rapid degradation of azadirachtin.[4] Ensure all solvents are anhydrous and that the neem material is thoroughly dried before extraction. Molecular sieves can be used to remove water from an extract solution.[5] |
| Inappropriate pH of the extraction medium. | Azadirachtin is most stable in a mildly acidic environment (pH 4-6) and is unstable in strongly acidic or mildly alkaline solutions.[4] Adjust the pH of your solvent system if necessary. |
| Exposure to UV light. | Azadirachtin is sensitive to sunlight and can degrade upon exposure.[4] Conduct experiments in a controlled lighting environment and store extracts in amber-colored vials to protect them from light. |
Experimental Protocols
Protocol 1: Co-solvent Extraction of Azadirachtin and Neem Oil
This method aims to simultaneously extract both the hydrophobic neem oil and the hydrophilic azadirachtin-containing portion in a single step.[6]
Methodology:
-
Grind neem seeds to a fine powder.
-
Prepare a co-solvent mixture of a non-polar aliphatic hydrocarbon solvent (e.g., hexane) and a polar solvent (e.g., ethanol). A 50:50 ratio can be effective.[7]
-
Combine the ground neem seeds with the co-solvent mixture in an appropriate extraction vessel.
-
Conduct the extraction at a temperature between 40°C and 60°C for 2 to 12 hours with continuous agitation.[6]
-
After extraction, separate the solid plant material from the co-solvent extract by filtration.
-
To precipitate the azadirachtin-containing portion, add a sufficient amount of a non-polar solvent (e.g., hexane) to the extract. This will cause the hydrophilic, azadirachtin-rich fraction to precipitate as a solid.[6]
-
Collect the solid precipitate by filtration.
-
The remaining filtrate contains the hydrophobic neem oil portion, which can be recovered by evaporating the solvent.
Protocol 2: Microwave-Assisted Extraction (MAE) in a Hydroalcoholic Medium
This protocol utilizes microwave energy to expedite the extraction of azadirachtin.[12]
Methodology:
-
Place 10g of dried and ground neem seeds into a round bottom flask.
-
Add 50 mL of a 70% hydroethanolic solution, maintaining a solid-to-liquid ratio of 0.2 g/mL.[12]
-
Adjust the pH of the extraction medium to approximately 4.35 for optimal results.[12]
-
Place the flask in a microwave extraction system.
-
Set the magnetron voltage to approximately 69.22 V and the extraction time to around 6.89 minutes.[12]
-
After the extraction is complete, allow the mixture to cool.
-
Filter the extract to remove the solid plant material.
-
The resulting filtrate is the azadirachtin-containing hydroethanolic extract.
Data Presentation
Table 1: Comparison of Azadirachtin Yields from Different Extraction Methods and Solvents
| Extraction Method | Solvent(s) | Source Material | Azadirachtin Yield | Reference |
| Cold Press | Methanol | Neem Seeds | 2478 ppm | [10] |
| Soxhlet | Methanol | Neem Seeds | 1470 ppm | [10] |
| Soxhlet (Binary Solvent) | 50:50 Hexane:Ethanol | Neem Seeds | 1045 mg/kg | [7] |
| Soxhlet (Binary Solvent) | 50:50 Hexane:Ethanol | Neem Leaves | 720 mg/kg | [7] |
| Microwave-Assisted Extraction | 70% Hydroethanolic solution | Neem Seeds | 37.5 µg/g | [12] |
| Pressurized Hot Solvent Extraction | Methanol | Neem Seed Kernel | 210.93 mg/100g | [2] |
Visualizations
Caption: Troubleshooting workflow for low azadirachtin yield.
Caption: Experimental workflow for co-solvent extraction.
References
- 1. japer.in [japer.in]
- 2. entomoljournal.com [entomoljournal.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. chemijournal.com [chemijournal.com]
- 5. US5635193A - Stability of azadirachtin-containing solid - Google Patents [patents.google.com]
- 6. US5397571A - Co-extraction of azadirachtin and neem oil - Google Patents [patents.google.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. researchgate.net [researchgate.net]
- 9. Question - planning to start Neem Oil + Azadirachtin Extraction Plant . Need consultants | AgriCommunity [agricultureinformation.com]
- 10. researchgate.net [researchgate.net]
- 11. USH1541H - Method for producing azadirachtin concentrates from neem seed materials - Google Patents [patents.google.com]
- 12. Optimized microwave-assisted azadirachtin extraction using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nimbolide Dosage for Breast Cancer Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing nimbolide in breast cancer xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of nimbolide in breast cancer cells?
A1: Nimbolide exerts its anticancer effects through multiple mechanisms. It is known to inhibit the proliferation of human breast cancer cells, reduce tumor mass and volume, and induce apoptosis (cell death)[1][2]. Key signaling pathways modulated by nimbolide include the downregulation of NF-κB, PI3K/Akt, and MAPK pathways[3]. By inhibiting these pathways, nimbolide can suppress tumor cell growth, survival, and metastasis[3][4].
Q2: Which breast cancer cell lines are commonly used in xenograft models for testing nimbolide?
A2: The most commonly used breast cancer cell lines for xenograft studies are MDA-MB-231 (a triple-negative breast cancer model) and MCF-7 (an estrogen receptor-positive model)[5][6][7][8]. These cell lines allow for the evaluation of nimbolide's efficacy in different subtypes of breast cancer.
Q3: What is the reported efficacy of nimbolide in reducing tumor growth in vivo?
A3: Studies have shown that nimbolide treatment can significantly reduce tumor mass and volume in breast cancer xenograft models[1][2][3]. For instance, in colorectal cancer xenografts, intraperitoneal administration of nimbolide at 5 mg/kg resulted in a 67% reduction in tumor volume, while a 20 mg/kg dose led to a 90% reduction[4][5]. While specific dose-response data for breast cancer models is still emerging, these findings suggest a dose-dependent antitumor effect.
Q4: What are the known toxicities and side effects of nimbolide in mice?
A4: The toxicity of nimbolide in mice is dependent on the route of administration. The median lethal dose (LD50) for a single intraperitoneal (i.p.) administration in adult male mice is 225 mg/kg, and for intravenous (i.v.) administration, it is 24 mg/kg[9][10]. Toxicity is markedly lower when administered orally, subcutaneously, or intramuscularly, with an LD50 greater than 600 mg/kg[10]. At lethal i.p. doses, signs of toxicity may include dysfunctions in the kidney, small intestine, pancreas, and liver[9]. It is crucial to monitor animal health daily and record any signs of distress or weight loss.
Troubleshooting Guide
Q1: I am observing inconsistent tumor growth in my control group. What could be the cause?
A1: Inconsistent tumor growth can stem from several factors:
-
Cell Viability and Passage Number: Ensure that the cancer cells used for implantation have high viability (>95%) and are within a consistent and low passage number range to prevent phenotypic drift.
-
Implantation Technique: The technique for subcutaneous or orthotopic injection should be consistent across all animals. The number of cells injected and the injection volume must be precise.
-
Animal Health and Husbandry: The age, weight, and immune status of the mice should be uniform. Stress from handling or environmental conditions can also impact tumor take rate and growth.
Q2: My nimbolide solution appears to have precipitated. How can I improve its solubility for in vivo administration?
A2: Nimbolide is a hydrophobic compound with poor aqueous solubility, which can lead to precipitation and inconsistent dosing[11]. Here are some solutions:
-
Vehicle Selection: A common vehicle for hydrophobic compounds like nimbolide is a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to first dissolve the nimbolide in a small amount of DMSO before adding the other components.
-
Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.
-
Sonication: Gentle sonication can help to dissolve the compound fully.
-
Visual Inspection: Always visually inspect the solution for any particulates before injection.
Q3: The antitumor effect of nimbolide in my study is less than expected based on the literature. What should I check?
A3: Several factors could contribute to lower-than-expected efficacy:
-
Drug Administration: Ensure the accuracy of the administered dose and the consistency of the administration schedule. For intraperitoneal injections, proper technique is critical to ensure the drug is delivered to the peritoneal cavity and not into other organs or subcutaneously[2].
-
Tumor Burden: Treatment may be less effective in animals with a large tumor burden. It is advisable to start treatment when tumors have reached a specific, predetermined size (e.g., 100-150 mm³).
-
Animal Model: The specific strain of immunodeficient mice and the breast cancer cell line used can influence the response to treatment.
Q4: I am observing signs of toxicity in the treated mice, such as weight loss. What steps can I take?
A4: If you observe signs of toxicity:
-
Dose Reduction: Consider reducing the dose of nimbolide in subsequent experiments.
-
Treatment Schedule Modification: You could explore alternative dosing schedules, such as dosing every other day instead of daily, to allow the animals to recover between treatments.
-
Supportive Care: Ensure that the animals have easy access to food and water. In some cases, providing a nutritional supplement may be beneficial.
-
Endpoint Monitoring: Be prepared to euthanize animals that reach a humane endpoint, such as a significant loss of body weight or other signs of severe distress.
Quantitative Data Summary
Table 1: In Vivo Dosage and Efficacy of Nimbolide in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Treatment Schedule | Tumor Growth Inhibition | Reference(s) |
| Colorectal Cancer | Nude Mice | HCT-116 | 5 mg/kg, i.p. | Daily for 10 days | 67% reduction in tumor volume | [4][5] |
| Colorectal Cancer | Nude Mice | HCT-116 | 20 mg/kg, i.p. | Daily for 10 days | 90% reduction in tumor volume | [4][5] |
| Breast Cancer | Nude Mice | MDA-MB-231 | Not specified | Not specified | Reduced tumor mass and volume | [1][3] |
| Prostate Cancer | Nude Mice | LNCaP-luc2 | 100-200 mg/kg, oral | Daily for 9 weeks | Significant reduction in tumor growth | [12] |
Table 2: Acute Toxicity of Nimbolide in Mice
| Administration Route | LD50 (Adult Male Mice) | Reference(s) |
| Intraperitoneal (i.p.) | 225 mg/kg | [9][10] |
| Intravenous (i.v.) | 24 mg/kg | [9][10] |
| Oral (i.g.) | > 600 mg/kg | [10] |
| Subcutaneous (s.c.) | > 600 mg/kg | [10] |
| Intramuscular (i.m.) | > 600 mg/kg | [10] |
Experimental Protocols
Protocol 1: Establishment of Breast Cancer Xenograft Model
-
Cell Culture: Culture MDA-MB-231 or MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Cell Harvesting: Trypsinize the cells, wash with sterile PBS, and perform a cell count using a hemocytometer. Assess cell viability using Trypan Blue exclusion.
-
Cell Suspension Preparation: Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize a 6-8 week old female immunodeficient mouse (e.g., nude or NSG). For MCF-7 xenografts, an estrogen pellet may need to be implanted subcutaneously.
-
Injection: Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank or orthotopically into the mammary fat pad.
-
Monitoring: Monitor the animals for tumor formation. Begin caliper measurements 3-4 days post-implantation. Tumors are typically ready for study when they reach a volume of 100-150 mm³.
Protocol 2: Preparation and Administration of Nimbolide
-
Vehicle Preparation: Prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.
-
Nimbolide Dissolution: Weigh the required amount of nimbolide and dissolve it in the appropriate volume of DMSO first.
-
Final Formulation: Add the PEG300 and Tween 80 to the nimbolide/DMSO solution and vortex thoroughly. Finally, add the sterile saline and vortex again to ensure a homogenous solution. Prepare this solution fresh daily.
-
Animal Restraint: Securely restrain the mouse.
-
Intraperitoneal Injection: Locate the lower right quadrant of the mouse's abdomen. Insert a 25-27 gauge needle at a 30-45° angle and aspirate to ensure no fluid is drawn back. Inject the nimbolide solution slowly[2][13][14].
-
Post-injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 3: Assessment of Antitumor Efficacy
-
Tumor Measurement: Measure the tumor length (L) and width (W) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume = (L x W²)/2.
-
Body Weight: Record the body weight of each animal at the same time as tumor measurement to monitor for toxicity.
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Endpoint: Euthanize the animals when the tumors reach the predetermined maximum size as per the institutional animal care and use committee (IACUC) protocol. Excise the tumors and weigh them. A portion of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.
Visualizations
Caption: Signaling pathways affected by nimbolide in breast cancer.
Caption: Workflow for a nimbolide efficacy study in a xenograft model.
References
- 1. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nimbolide, a Neem Limonoid, Inhibits Angiogenesis in Breast Cancer by Abrogating Aldose Reductase Mediated IGF-1/PI3K/Akt Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MDA-MB-231 breast cancer cell proliferation and tumor growth by apigenin through induction of G2/M arrest and histone H3 acetylation-mediated p21WAF1/CIP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of the Supercritical Extract of Azadirachta Indica (Neem) Leaves In Vitro and In Vivo on Inhibition of Prostate Cancer Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. research.vt.edu [research.vt.edu]
How to prevent degradation of azadirachtin during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of azadirachtin during analysis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.
FAQs: Preventing Azadirachtin Degradation
Q1: What are the primary factors that cause azadirachtin to degrade during analysis?
A1: Azadirachtin is a highly sensitive molecule susceptible to degradation from several factors, including:
-
pH: It is most stable in mildly acidic conditions (pH 4-6). It is unstable in strongly acidic and mildly alkaline solutions. Under alkaline conditions (pH 9), degradation is extremely rapid.[1][2]
-
Temperature: Elevated temperatures significantly accelerate degradation.[1][2] Azadirachtin is relatively stable at 4°C.[1][2]
-
Light: Exposure to light, particularly UV light, causes rapid photodegradation. The half-life of azadirachtin-A as a thin film under UV light can be as short as 48 minutes.[3]
-
Solvents: Protic solvents (e.g., water, methanol, ethanol) can contribute to degradation, whereas aprotic solvents (e.g., acetonitrile, DMF) offer greater stability.[3]
-
Moisture: The presence of water, even in small amounts in solid samples, can negatively impact stability.[4]
Q2: How should I prepare and store my azadirachtin samples and standards to minimize degradation?
A2: To ensure the stability of your samples and standards:
-
Solvent Selection: Whenever possible, use aprotic solvents for sample extraction and as a diluent for standards. If protic solvents are necessary, keep the exposure time to a minimum and maintain low temperatures. Methanol is a common solvent for stock solutions, but it should be of high purity (HPLC grade).[5]
-
pH Control: If working with aqueous solutions or extracts, buffer them to a pH between 4 and 6.[2]
-
Temperature Control: Store all stock solutions, standards, and prepared samples in a refrigerator at approximately 4°C.[6] During sample preparation, avoid heating steps if possible. If heating is required, it should be kept to a minimum temperature and duration.[5]
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6] Minimize exposure to ambient light during all handling and preparation steps.
-
Fresh Preparation: Prepare working standards and samples fresh daily and use them promptly.[1]
Q3: What are the best practices for the HPLC analysis of azadirachtin to prevent on-column degradation?
A3: For reliable HPLC analysis:
-
Column Temperature: Maintain a consistent and controlled column temperature. Some methods suggest that a temperature of 45°C can improve the resolution between azadirachtin A and B.[1][7]
-
Mobile Phase: Use a mobile phase with a controlled pH, ideally within the optimal stability range for azadirachtin. A common mobile phase is a mixture of acetonitrile and water or methanol and water.[1][8]
-
Method Type: A validated, stability-indicating HPLC method is crucial. Such a method should be able to separate the intact azadirachtin from any potential degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of azadirachtin, with a focus on problems arising from degradation.
| Issue | Possible Cause Related to Degradation | Troubleshooting Steps |
| Rapid loss of analyte peak area in solution | Photodegradation, thermal degradation, or pH instability. | 1. Protect from light: Use amber glassware or foil-wrapped containers.[6] 2. Control temperature: Prepare and store solutions at 4°C or below.[6] 3. Maintain optimal pH: Ensure the solution's pH is between 4 and 6.[2] |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products due to exposure to heat, light, or non-optimal pH. | 1. Conduct a forced degradation study: Intentionally expose azadirachtin to stress conditions (heat, light, acid, base) to identify the retention times of degradation products.[6] 2. Review sample handling: Ensure all preventative measures for temperature, light, and pH were followed during sample preparation and storage. |
| Peak tailing | Secondary interactions between the polar functional groups of azadirachtin and active sites (residual silanols) on the silica-based stationary phase. This can be exacerbated by degradation products. | 1. Optimize mobile phase pH: A slightly acidic mobile phase can help suppress silanol interactions.[9] 2. Check column health: The column may be contaminated or degraded. Use a guard column and replace the analytical column if necessary.[9] |
| Poor reproducibility of results | Inconsistent degradation of samples and standards between analytical runs. | 1. Standardize procedures: Ensure uniform handling of all samples and standards, including exposure time to light and temperature. 2. Prepare fresh solutions: Use freshly prepared standards and samples for each analytical run.[1] |
Data on Azadirachtin Degradation
The following table summarizes quantitative data on the stability of azadirachtin under various conditions.
| Condition | Matrix/Solvent | Parameter | Value | Reference |
| Temperature | Liquid Formulation | % Remaining after 14 days at 4°C | Relatively stable | [1][2] |
| Liquid Formulation | % Remaining after 14 days at 20°C | ~85% | [1][2] | |
| Liquid Formulation | % Remaining after 14 days at 40°C | ~34% | [1][2] | |
| Methanol | Half-life at 50°C | 6.96 days | [3] | |
| Methanol | Half-life at 90°C | 11.7 hours | [3] | |
| pH | Aqueous Buffer | % Remaining after 14 days at pH 4 | ~55.9% | [2] |
| Aqueous Buffer | % Remaining after 14 days at pH 6 | ~54.3% | [2] | |
| Aqueous Buffer | % Remaining after 3 days at pH 9 | Completely degraded | [2] | |
| Light | Thin film on glass | Half-life under UV light | 48 minutes | [3] |
| Thin film on glass | Half-life under sunlight | 3.98 days | [10] | |
| On leaf surface | Half-life under sunlight | 2.47 days | [10] | |
| Solvent (at 54±1°C for 14 days) | Acetonitrile | % Degradation | 11.1% | [3] |
| DMF | % Degradation | 28.0% | [3] | |
| Methanol | % Degradation | 41.9% | [3] | |
| Ethanol | % Degradation | 62.6% | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Azadirachtin Analysis
This protocol describes a high-performance liquid chromatography (HPLC) method suitable for the quantitative analysis of azadirachtin, which can separate the active ingredient from its degradation products.
1. Materials and Reagents
-
Azadirachtin reference standard
-
HPLC grade acetonitrile, methanol, and water
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[11]
-
0.45 µm membrane filters
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (72.5:27.5, v/v) or Methanol:Water (80:20, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 215 nm[1]
-
Injection Volume: 20 µL
3. Preparation of Standard Solutions
-
Prepare a stock solution of azadirachtin (e.g., 1000 µg/mL) in HPLC grade methanol.[5]
-
Store the stock solution in an amber glass vial at 4°C.
-
Prepare working standards by serially diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1-50 µg/mL).
-
Filter all standard solutions through a 0.45 µm membrane filter before injection.
4. Sample Preparation
-
Accurately weigh the sample containing azadirachtin.
-
Extract the azadirachtin using an appropriate solvent (e.g., methanol). Sonication can be used to improve extraction efficiency.[5]
-
Filter the extract through a 0.45 µm membrane filter.
-
If necessary, perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Dilute the final extract with the mobile phase to a concentration within the calibration range of the standards.
5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of azadirachtin in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Experimental workflow for azadirachtin analysis with key degradation prevention steps.
Caption: Major degradation pathways of azadirachtin-A.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. chemijournal.com [chemijournal.com]
- 4. US5635193A - Stability of azadirachtin-containing solid - Google Patents [patents.google.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. Photostabilizers for azadirachtin-A (a neem-based pesticide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
Technical Support Center: Enhancing Nimbolide Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and total synthesis of nimbolide.
Part 1: Extraction and Purification of Nimbolide from Azadirachta indica
This section focuses on optimizing the isolation of nimbolide from natural sources, particularly neem leaves, a common starting point for obtaining this valuable compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nimbolide yield from neem leaf extraction is very low. What are the most critical factors to consider?
A1: Low yield is a common issue. The most influential factors are the extraction method and the choice of solvent. Traditional methods like maceration are often time-consuming and result in lower yields.[1] Microwave-Assisted Extraction (MAE) has been shown to significantly improve extraction efficiency in less time and with less solvent.[1] Solvent polarity is also crucial; ethanol has been reported to yield the highest amount of nimbolide compared to other solvents like methanol, dichloromethane, hexane, and ethyl acetate, due to the high solubility of limonoids in alcohol.[1]
Q2: I'm using Microwave-Assisted Extraction (MAE), but my yields are still inconsistent. How can I optimize the MAE process?
A2: For MAE, several parameters must be optimized to maximize nimbolide recovery. Key factors include the solid-to-liquid ratio, microwave power, and extraction time.[1] Over-exposure to high microwave power can lead to degradation of the target compound.[1] A systematic approach, such as using a Response Surface Methodology (RSM), can help identify the optimal conditions for your specific equipment and starting material.[1]
Q3: What is the best solvent for extracting nimbolide?
A3: Based on comparative studies, ethanol is the most effective solvent for extracting nimbolide from neem leaves, showing a significantly higher yield than other common solvents.[1] The choice of solvent should align with the polarity of nimbolide.[1]
Q4: I have a crude extract. What is an effective method for purifying nimbolide to a high purity?
A4: A common and effective method for purifying nimbolide from a crude extract is Preparative Thin-Layer Chromatography (PTLC) using silica gel.[1][2] A mobile phase of ethyl acetate and hexane (e.g., a 4:6 ratio) has been shown to provide good separation.[1][2] This can yield nimbolide with over 98% purity.[1][2][3]
Q5: My purified nimbolide shows impurities in the final analysis. What could be the cause?
A5: Impurities can arise from incomplete separation from other co-extracted compounds. If using PTLC, ensure the solvent system provides adequate resolution. It may be necessary to perform the chromatographic purification step multiple times to achieve the desired purity.[1][2] Also, ensure the crude extract is properly prepared before loading onto the PTLC plate; for instance, by dissolving it in a suitable solvent like dichloromethane (DCM) to remove insoluble materials.[1][2]
Data Presentation: Optimizing Microwave-Assisted Extraction (MAE) of Nimbolide
The following table summarizes the optimized conditions for MAE of nimbolide from Azadirachta indica leaves, based on a study utilizing Response Surface Methodology (RSM).[1][3]
| Parameter | Optimized Value |
| Solid/Liquid Ratio | 1:16 g/mL |
| Microwave Power | 280 W |
| Extraction Time | 22 min |
| Resulting Yield | 0.67% |
| Purity (after PTLC) | >98% |
Table 1: Optimized MAE Parameters for Nimbolide Extraction.[1][3]
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) and Purification of Nimbolide
-
Preparation: Dry Azadirachta indica leaves and grind them into a fine powder.
-
Extraction:
-
Place 5 g of the neem leaf powder into a microwave extraction vessel.
-
Add ethanol at a solid/liquid ratio of 1:16 g/mL.
-
Set the microwave power to 280 W and the extraction time to 22 minutes.
-
After extraction, filter the solution to remove the solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in dichloromethane (DCM).
-
Apply the DCM-dissolved extract to a preparative thin-layer chromatography (PTLC) plate coated with silica gel 60 PF254.[2]
-
Develop the plate using a solvent system of ethyl acetate/hexane (4:6 v/v).[2]
-
Identify the nimbolide band under UV light.
-
Scrape the corresponding silica from the plate and elute the nimbolide with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to yield purified nimbolide. Repeat the PTLC step if necessary to achieve >98% purity.[1][2]
-
Visualization: Nimbolide Extraction and Purification Workflow
Caption: Workflow for nimbolide extraction and purification.
Part 2: Total Synthesis of Nimbolide
This section addresses challenges that may arise during the multi-step chemical synthesis of nimbolide, a complex undertaking for drug development and analog synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm struggling with the stereoselectivity of the palladium-catalyzed borylative Heck cyclization to form the decalin core. What can I do?
A1: Achieving high diastereoselectivity in this step is critical. The choice of protecting group on the substrate is important; for instance, a tert-butyldimethylsilyl (TBS) ether has been used successfully.[4] The reaction conditions, including the palladium source (e.g., Pd2dba3), base (e.g., KOAc), and boron source (B2pin2), should be carefully optimized.[4] It has been shown that this reaction can proceed with excellent stereoselectivity (11:1 dr) and good yield (79%) under optimized conditions.[4]
Q2: The etherification step to couple the two main fragments gives a very low yield. How can this be improved?
A2: This is a known bottleneck in some synthetic routes. Low yields can be due to decomposition of the starting materials or the product, especially when using acidic conditions or adsorbents like silica gel, which can promote undesired rearrangements (e.g., Meinwald rearrangement).[4] A successful strategy to overcome this is to perform the reaction "neat" by heating the two fragments together without any solvent or additives.[4] Furthermore, using plastic reaction vessels instead of glass can prevent ionization and decomposition caused by slightly acidic glassware surfaces, leading to a significant yield improvement (e.g., to 65%).[4]
Q3: During the radical cyclization to form the tetrahydrofuran ring, I observe a significant amount of a protodehalogenation side product. How can I minimize this?
A3: The formation of a protodehalogenation byproduct is a common issue in radical cyclizations. While this side reaction may not be completely eliminated, optimizing the reaction conditions can favor the desired cyclization. Key parameters to adjust include the concentration of the radical initiator (e.g., AIBN) and the hydrogen atom donor (e.g., nBu3SnH), as well as the reaction temperature and time.[5] Despite the side product, this cyclization can still proceed in good yield.[4]
Q4: The final lactonization step is proving difficult, and my hydroxyester intermediate is sensitive to both acid and base. What conditions should I use?
A4: The sensitivity of the hydroxyester intermediate requires mild reaction conditions for the lactonization. Strong acids or bases will likely lead to decomposition. A successful approach involves using a mild Lewis acid, such as aluminum methoxide, in a high-boiling solvent like xylenes at reflux.[4] This method has been shown to afford the final nimbolide product in high yield.[4]
Q5: My overall synthesis yield is low, making it difficult to produce enough material for further studies. What is a general strategy to improve this?
A5: A convergent synthesis approach is generally preferred for complex molecules like nimbolide as it can lead to higher overall yields compared to a linear approach.[4] This involves synthesizing key fragments of the molecule separately and then coupling them at a late stage.[5] This strategy also allows for the modular synthesis of analogues by modifying the individual fragments before coupling.[5]
Data Presentation: Yields of Key Steps in a Convergent Nimbolide Synthesis
This table presents reported yields for key, challenging steps in a convergent total synthesis of nimbolide.
| Synthesis Step | Reagents/Conditions | Yield | Key Challenge Addressed |
| Borylative Heck Cyclization | Pd2dba3, KOAc, B2pin2 | 79% | High stereoselectivity |
| Stereoretentive Etherification | Neat, heat, plastic vessel | 65% | Avoids decomposition, improves yield |
| Radical Cyclization | AIBN, nBu3SnH | Good | Manages side product formation |
| Late-Stage Lactonization | Aluminum methoxide, xylenes | High | Mild conditions for sensitive substrate |
Table 2: Representative Yields for Challenging Steps in Nimbolide Total Synthesis.[4]
Experimental Protocols
Protocol 2: Key Steps in the Total Synthesis of Nimbolide
-
Stereoretentive Etherification:
-
In a polypropylene vial, combine the alcohol fragment and the vinyl epoxide fragment in a 1:1 molar ratio.
-
Seal the vial and heat the mixture without solvent.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction mixture and purify the product by flash column chromatography.
-
-
Radical Cyclization:
-
Under an inert atmosphere (e.g., argon), dissolve the vinyl iodide precursor in a suitable solvent like hexafluorobenzene.[5]
-
Add AIBN (e.g., 2.0 equivalents) and nBu3SnH (e.g., 4.0 equivalents).[5]
-
Heat the reaction mixture (e.g., to 80 °C) for a short duration (e.g., 4.5 minutes).[5]
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography to isolate the cyclized product.[5]
-
-
Late-Stage Lactonization:
-
Dissolve the hydroxyester precursor in xylenes.
-
Add aluminum methoxide as a mild Lewis acid.
-
Heat the mixture to reflux and monitor the reaction's progress.
-
Upon completion, cool the reaction and perform an appropriate aqueous workup.
-
Extract the product and purify by chromatography to obtain nimbolide.
-
Visualization: Convergent Synthesis Strategy for Nimbolide
Caption: A convergent approach to nimbolide synthesis.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves [mdpi.com]
- 3. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Nimbin Purification for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of nimbin for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and data on purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What purity level of nimbin is required for preclinical studies?
A1: For preclinical toxicology studies, a high purity of the active pharmaceutical ingredient (API) is essential to ensure that observed effects are attributable to the compound of interest and not to impurities. While specific requirements can vary, a purity of 95% or higher is generally expected. A purity of 98.5% has been reported as achievable for nimbin.[1]
Q2: What are the most common methods for large-scale nimbin purification?
A2: The most common methods for scaling up nimbin purification involve a combination of solvent extraction, liquid-liquid partitioning, and crystallization. Chromatographic techniques like flash chromatography and preparative HPLC are also employed for achieving high purity, though they can be more costly at a large scale.[1][2][3]
Q3: What are the critical parameters to control during the scaling-up process?
A3: Critical parameters include the choice of solvents, the ratio of solvent to raw material, extraction temperature and time, and the conditions for crystallization (e.g., temperature, agitation).[1] Consistent control of these parameters is crucial for reproducibility and achieving the desired yield and purity.
Q4: What are the common impurities found in nimbin extracts?
A4: Common impurities are other structurally similar limonoids present in neem seeds, such as salannin and other triterpenoids.[2] Inefficient extraction or purification can also lead to the presence of residual solvents and neem oil.
Q5: How can I assess the purity of my final nimbin product?
A5: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of nimbin.[3] The purity is typically determined by comparing the peak area of nimbin to the total peak area of all components in the chromatogram.
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale purification of nimbin.
Low Yield of Nimbin
| Possible Cause | Solution |
| Incomplete Extraction | - Ensure the neem kernels are finely pulverized to increase the surface area for solvent penetration.[1]- Optimize the solvent-to-material ratio; a common starting point is 2.5 times the volume of alcohol to the weight of kernel powder.[1]- Increase the extraction time or temperature within the recommended range (e.g., 2 to 24 hours at 25-50°C for alcoholic extraction).[1] |
| Loss during Partitioning | - Ensure complete phase separation during liquid-liquid extraction to avoid loss of the nimbin-containing layer.- Perform multiple extractions of the aqueous phase to maximize the recovery of nimbin into the organic phase. |
| Poor Crystallization | - Ensure the solution is sufficiently concentrated before inducing crystallization.- Optimize the cooling rate; slow cooling generally leads to larger, purer crystals.[1]- Try seeding the solution with a small crystal of pure nimbin to initiate crystallization. |
| Degradation of Nimbin | - Nimbin stability can be affected by pH and temperature.[4][5] Avoid harsh acidic or alkaline conditions and excessively high temperatures during the purification process. |
Low Purity of Nimbin
| Possible Cause | Solution |
| Co-extraction of Impurities | - Employ a pre-extraction step with a non-polar solvent like hexane to defat the neem seed powder before extracting with a more polar solvent like methanol.[6]- Use a multi-step partitioning process with different solvents to selectively remove impurities. For example, partitioning with carbon tetrachloride has been used to remove nimbin and salannin when enriching for other compounds.[2] |
| Inefficient Crystallization | - Perform recrystallization of the crude nimbin product. A second crystallization step can significantly improve purity.[1]- Wash the crystals with a cold solvent in which nimbin has low solubility to remove surface impurities. |
| Column Chromatography Issues | - If using column chromatography, optimize the mobile phase composition to achieve better separation of nimbin from closely related impurities.- Ensure the column is not overloaded, as this can lead to poor separation. |
| Presence of Residual Solvents | - Ensure thorough drying of the final product under vacuum to remove any residual solvents. |
Experimental Protocols
Protocol 1: Large-Scale Nimbin Purification by Solvent Extraction and Crystallization
This protocol is a synthesized method based on established large-scale purification processes.[1]
1. Preparation of Neem Kernels:
-
Start with 10 kg of dried neem seeds.
-
De-shell the seeds to obtain the kernels.
-
Pulverize the kernels into a fine powder.
2. Defatting (Optional but Recommended):
-
Suspend the kernel powder in 30 L of n-hexane.
-
Stir the mixture for 4-6 hours at room temperature.
-
Filter the mixture and discard the hexane extract (neem oil).
-
Air dry the defatted neem kernel powder.
3. Methanolic Extraction:
-
Suspend the defatted powder in 25 L of methanol.
-
Stir the mixture for 12-24 hours at 40°C.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction of the residue with another 15 L of methanol and combine the extracts.
4. Concentration:
-
Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator until a syrupy mass is obtained.
5. Liquid-Liquid Partitioning:
-
Dissolve the syrupy mass in a mixture of 5 L of ethyl acetate and 5 L of water.
-
Shake the mixture vigorously in a large separatory funnel and allow the layers to separate.
-
Collect the ethyl acetate layer (which contains nimbin).
-
Repeat the extraction of the aqueous layer with 2 L of ethyl acetate twice.
-
Combine all ethyl acetate extracts.
6. Stripping and Initial Crystallization:
-
Concentrate the combined ethyl acetate extracts under vacuum.
-
Add 10 L of a hydrocarbon solvent (e.g., heptane) to the concentrated mass and stir. A thick mass will separate out.
-
Collect the separated mass by centrifugation or filtration.
-
Wash the solid with a small volume of cold methanol.
7. Recrystallization:
-
Dissolve the washed solid in a minimal amount of hot methanol (approximately 10 times the weight of the solid).
-
Add activated carbon (about 2% w/w) and heat the solution to boiling for 15-20 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to facilitate crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure nimbin. A second recrystallization can be performed to achieve higher purity.[1]
Data Presentation
Table 1: Comparison of Nimbin Purification Strategies at Scale
| Purification Strategy | Starting Material | Scale | Reported Purity | Reported Yield | Key Advantages | Key Disadvantages |
| Solvent Extraction & Crystallization | Neem Kernels | Large | Up to 98.5%[1] | 4.0 kg from an unspecified amount of kernels in one patent.[1] | Simple, cost-effective for initial large-scale extraction.[7] | May require multiple recrystallization steps to achieve high purity. |
| Supercritical CO2 Extraction | Neem Seeds | Lab/Pilot | High (exact % varies) | ~85% extraction efficiency reported in one study.[6] | Environmentally friendly, high selectivity. | High initial equipment cost, may require a co-solvent for optimal extraction.[6] |
| Flash Chromatography | Crude Limonoid Extract | Lab/Pilot | 8.13% of the extract enriched as azadiradione in a related study.[3] | Moderate | Faster than traditional column chromatography, good for intermediate purification. | Can be costly with solvent consumption at a very large scale. |
| Preparative HPLC | Enriched Nimbin Fraction | Lab | >99% | Lower | Achieves very high purity, suitable for final polishing. | High cost, not ideal for initial bulk purification. |
Mandatory Visualizations
Experimental Workflow for Nimbin Purification
Caption: Workflow for large-scale nimbin purification.
Signaling Pathway: Anti-inflammatory Action of Nimbin
Caption: Nimbin's anti-inflammatory mechanism via NF-κB pathway inhibition.
Signaling Pathway: Pro-Apoptotic Action of Nimbin in Cancer Cells
Caption: Nimbin induces apoptosis in cancer cells via the PI3K/Akt pathway.
References
- 1. US6545167B1 - Simple and effective manufacturing process for large scale recovery of Nimbin, a Neem seed constituent - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. CN104031073B - A kind of preparation method of nimbin dry powder - Google Patents [patents.google.com]
Technical Support Center: Navigating Batch-to-Batch Variability in Neem Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with neem (Azadirachta indica) extracts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address the challenges of batch-to-batch variability in your experiments, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results using a new batch of neem extract are drastically different from my previous experiments. What could be the cause?
A1: This is a classic issue stemming from the inherent variability of botanical materials. Several factors can contribute to significant differences between batches of neem extract.[1][2][3][4] The primary causes include:
-
Geographical and Genetic Origin: The chemical composition of neem trees can vary significantly based on their geographical location, climate, and even genetic differences between individual trees.[5][6]
-
Harvesting and Post-Harvest Processing: The time of year the neem seeds or leaves are harvested, as well as how they are dried and stored, can impact the concentration and stability of active compounds.[1]
-
Extraction Method and Solvents: Different extraction solvents (e.g., ethanol, methanol, hexane) and methods (e.g., cold pressing, Soxhlet) will yield extracts with different profiles of chemical constituents.[5][7]
-
Storage of the Extract: Azadirachtin and other limonoids can degrade when exposed to air, moisture, and sunlight, altering the potency of the extract over time.[6]
To troubleshoot this, it is crucial to first characterize and compare the chemical profiles of the old and new batches.
Q2: How can I standardize my neem extracts to ensure more consistent results across experiments?
A2: Standardization is key to mitigating batch-to-batch variability.[8][9] This involves a multi-step approach to ensure that each batch of extract meets a defined quality standard. The recommended workflow includes:
-
Sourcing Raw Material: Whenever possible, source your neem material from the same geographical location and supplier. Document the time of harvest and post-harvest processing conditions.
-
Standardized Extraction Protocol: Use a consistent and well-documented extraction procedure. This includes specifying the solvent, temperature, extraction time, and solvent-to-material ratio.
-
Chemical Profiling: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of your extract.[3] This allows you to identify and quantify key marker compounds.
-
Quantification of Bioactive Markers: Azadirachtin is the most well-known bioactive compound in neem and is often used as a marker for standardization.[6][9] Quantifying the concentration of azadirachtin and other major limonoids (e.g., nimbin, salannin) is essential.[10][11]
-
Bioassay Validation: In addition to chemical analysis, performing a standardized bioassay can confirm the biological activity of the extract. This is crucial as the therapeutic effect may result from the synergistic action of multiple compounds.[3]
Below is a diagram illustrating the general workflow for standardizing neem extracts.
Q3: I am having trouble with my HPLC analysis of neem extracts. The peaks are not well-resolved. What can I do?
A3: Poor peak resolution in HPLC is a common issue. Here are some troubleshooting steps specifically for neem extracts:
-
Optimize the Mobile Phase: The choice and ratio of solvents in your mobile phase are critical. For separating complex mixtures like neem extracts, a gradient elution is often more effective than an isocratic one.[6] Common mobile phases for azadirachtin analysis are mixtures of acetonitrile and water, or methanol and water.[10][12] Experiment with different ratios and gradients to improve separation.
-
Check Your Column: Ensure you are using the correct type of column. A C18 reverse-phase column is most commonly used for azadirachtin analysis.[13] Column degradation can also lead to poor resolution, so consider replacing it if it's old or has been used extensively.
-
Sample Preparation: Proper sample preparation is crucial. Crude extracts may contain compounds that interfere with the analysis. A solid-phase extraction (SPE) clean-up step can help remove these interfering substances.[10] Also, ensure your sample is fully dissolved in the mobile phase and filtered through a 0.22 or 0.45 µm filter before injection.[12]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, but it will increase the run time. Optimizing the column temperature can also affect the separation.
Q4: My neem extract shows high levels of azadirachtin in HPLC analysis, but the bioactivity is lower than expected. Why?
A4: While azadirachtin is a key indicator of quality, the overall biological activity of neem extract is often the result of a synergistic effect of multiple compounds.[3] Here are possible reasons for the discrepancy:
-
Presence of Antagonistic Compounds: The extract may contain other compounds that interfere with the activity of azadirachtin or have an antagonistic effect.
-
Degradation of Other Bioactive Compounds: Other important but less-studied compounds may have degraded, even if azadirachtin remains stable.
-
Bioassay Variability: The bioassay itself may have inherent variability. Ensure your assay is well-validated and run with appropriate positive and negative controls.
-
Complex Interactions: The therapeutic effect you are measuring might be due to a complex interaction of multiple limonoids and other phytochemicals. Relying solely on the concentration of one marker compound may not be sufficient to predict bioactivity.[2]
The diagram below illustrates the factors that can influence the final bioactivity of a neem extract.
Data & Protocols
Table 1: Factors Contributing to Batch-to-Batch Variability in Neem Extracts
| Factor | Description | Potential Impact on Extract |
| Genetics | Different genotypes of Azadirachta indica can produce varying levels of secondary metabolites.[6] | Variation in the concentration of azadirachtin and other limonoids. |
| Environment | Climate, soil type, and altitude can influence the chemical profile of the plant.[1][5] | Altered ratios of bioactive compounds. |
| Harvest Time | The concentration of phytochemicals can vary depending on the season and time of day of harvesting.[1][14] | Inconsistent potency of the extract. |
| Storage | Improper storage of raw materials (e.g., exposure to humidity and sunlight) can lead to degradation.[1] | Loss of thermolabile and photolabile compounds. |
| Extraction | The choice of solvent and extraction method significantly affects the chemical profile of the final extract.[5] | Different yields and selective extraction of certain compounds. |
Table 2: Comparison of Analytical Methods for Neem Extract Standardization
| Technique | Primary Use | Analytes | Advantages | Limitations |
| HPLC-UV/PDA | Quantification of major components | Azadirachtin, Nimbin, Salannin | Robust, reproducible, widely available.[10][13] | May not detect all bioactive compounds; requires reference standards. |
| LC-MS | Identification and quantification | Wide range of limonoids and other metabolites | High sensitivity and specificity; can identify unknown compounds.[11] | Higher cost and complexity. |
| GC-MS | Analysis of volatile compounds | Terpenoids, fatty acids | Excellent for volatile and semi-volatile compounds.[15] | Not suitable for non-volatile compounds like most limonoids. |
| HPTLC | Qualitative fingerprinting and quantification | Azadirachtin and other markers | High throughput, cost-effective for screening.[9] | Lower resolution and sensitivity compared to HPLC. |
Detailed Experimental Protocols
Protocol 1: Quantification of Azadirachtin in Neem Seed Kernel Extract using HPLC
This protocol provides a general method for the quantification of azadirachtin. It may need to be optimized for your specific instrument and extract.
1. Materials and Reagents:
-
Neem seed kernel extract
-
Azadirachtin A standard (≥95% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Methanol
-
0.45 µm syringe filters
2. Standard Preparation:
-
Prepare a stock solution of Azadirachtin A (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting with the mobile phase.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the neem extract.
-
Dissolve the extract in 10 mL of methanol in a volumetric flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v).[12] The ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV detector at 214 nm[12]
-
Column Temperature: 25°C
5. Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Quantify the amount of azadirachtin in the sample by comparing its peak area to the calibration curve.
Protocol 2: General Antifungal Bioassay for Neem Extracts
This protocol describes a basic agar well diffusion method to assess the antifungal activity of neem extracts.
1. Materials:
-
Neem extract
-
Fungal culture (e.g., Candida albicans, Aspergillus niger)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO) as a solvent for the extract
-
Sterile petri dishes, cork borer (6 mm), and swabs
2. Procedure:
-
Prepare PDA plates.
-
Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard).
-
Using a sterile swab, evenly spread the fungal inoculum over the surface of the PDA plates.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells in the agar.
-
Prepare different concentrations of the neem extract dissolved in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each extract concentration into the wells.
-
Use DMSO as a negative control and a standard antifungal agent (e.g., fluconazole) as a positive control.[16]
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-48 hours.
3. Data Analysis:
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
A larger zone of inhibition indicates higher antifungal activity.
-
Compare the activity of different batches of neem extract.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Science Speaks: A Review of Clinical Studies on Neem Extract's Efficacy [greenskybio.com]
- 9. ijptb.com [ijptb.com]
- 10. shimadzu.com [shimadzu.com]
- 11. UHPLC-MS/SRM method for quantification of neem metabolites from leaf extracts of Meliaceae family plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. florajournal.com [florajournal.com]
- 15. Characterization of Neem (Azadirachta indica A. Juss) seed volatile compounds obtained by supercritical carbon dioxide process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Nimbolide and Paclitaxel in Cancer Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two potent anticancer agents, nimbolide and paclitaxel, for researchers, scientists, and drug development professionals. By objectively presenting their mechanisms of action, effects on cancer cells, and the signaling pathways they modulate, this document serves as a valuable resource for advancing cancer research and therapy.
Introduction
Nimbolide, a limonoid derived from the neem tree (Azadirachta indica), has demonstrated significant anticancer properties, including anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic effects.[1] Paclitaxel, a well-established chemotherapeutic agent isolated from the Pacific yew tree (Taxus brevifolia), is widely used in the treatment of various cancers. Its primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] This guide offers a side-by-side analysis of these two compounds to inform further research and drug development efforts.
Cytotoxicity Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for nimbolide and paclitaxel in various cancer cell lines as reported in the literature. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Cancer Type | Cell Line | Nimbolide IC50 (µM) | Paclitaxel IC50 (nM) |
| Breast Cancer | MCF-7 | 4.02[3] | ~7.5[2] |
| MDA-MB-231 | 2.24[3] | - | |
| Prostate Cancer | PC-3 | ~2.0[4] | - |
| Du-145 | - | - | |
| Lung Cancer | A-549 | - | - |
| Pancreatic Cancer | AsPC-1 | 2.30[3] | - |
Note: Paclitaxel IC50 values are typically in the nanomolar (nM) range, indicating high potency.
Impact on Cell Cycle and Apoptosis
Both nimbolide and paclitaxel exert their anticancer effects by inducing cell cycle arrest and apoptosis. The following table summarizes their observed effects on these crucial cellular processes.
| Parameter | Nimbolide | Paclitaxel |
| Cell Cycle Arrest | Primarily at G0/G1 and G2/M phases.[5][6] | Primarily at the G2/M phase.[2] |
| Mechanism of Cell Cycle Arrest | Downregulation of cyclins and cyclin-dependent kinases (CDKs).[1] | Stabilization of microtubules, preventing mitotic spindle formation.[2] |
| Induction of Apoptosis | Yes, through both intrinsic and extrinsic pathways.[1] | Yes, primarily through the intrinsic pathway following mitotic arrest. |
| Key Apoptotic Markers | Increased Bax/Bcl-2 ratio, activation of caspases-3, -8, and -9.[7] | Activation of caspases, cleavage of PARP. |
Experimental Workflow for Comparative Analysis
A standardized workflow is essential for the direct comparison of anticancer agents. The following diagram outlines a typical experimental procedure.
Experimental workflow for comparing nimbolide and paclitaxel.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of nimbolide or paclitaxel and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with nimbolide or paclitaxel at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with nimbolide or paclitaxel for a predetermined duration.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This method is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, cyclins), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Modulation of Signaling Pathways
Both nimbolide and paclitaxel influence key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Nimbolide's Mechanism of Action
Nimbolide's anticancer effects are mediated through the modulation of multiple signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[1]
References
- 1. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel suppresses the viability of breast tumor MCF7 cells through the regulation of EF1α and FOXO3a by AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanodelivery and anticancer effect of a limonoid, nimbolide, in breast and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The neem limonoids azadirachtin and nimbolide inhibit cell proliferation and induce apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nimbolide inhibits invasion of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
Cross-Resistance of Azadirachtin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between the botanical insecticide azadirachtin and other synthetic and biological insecticides is crucial for developing sustainable pest management strategies and mitigating the evolution of resistant insect populations. This guide provides a comprehensive comparison of azadirachtin's cross-resistance profile, supported by experimental data, detailed methodologies, and a visualization of the key signaling pathway involved in metabolic resistance.
Performance Comparison: Cross-Resistance and Synergism
Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), boasts a multi-faceted mode of action, acting as an antifeedant, insect growth regulator, repellent, and sterilant.[1] This complexity is thought to reduce the risk of resistance development compared to single-target-site insecticides.[1] However, laboratory studies have demonstrated that resistance to pure azadirachtin can be induced.[1] Understanding the cross-resistance patterns in such resistant strains is vital for effective insecticide resistance management.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cross-resistance of azadirachtin with other insecticides in various insect species. It is important to note that direct comparative studies are not always available, and toxicity can be influenced by factors such as insect strain, developmental stage, and bioassay method.
Table 1: Cross-Resistance Spectrum of an Azadirachtin-Resistant Strain of Drosophila melanogaster
| Insecticide | Class | LC50 (mg/L) - Susceptible Strain | LC50 (mg/L) - Azadirachtin-Resistant Strain | Resistance Ratio (RR) | Type of Interaction |
| Azadirachtin | Tetranortriterpenoid | 0.23 | 19.95 | 86.7 | Resistance |
| Emamectin benzoate | Avermectin | 0.018 | 0.224 | 12.4 | Cross-Resistance |
| Dinotefuran | Neonicotinoid | 1.12 | 7.50 | 6.7 | Cross-Resistance |
| Chlorpyrifos | Organophosphate | 0.112 | 0.045 | 0.4 | Negative Cross-Resistance |
| Indoxacarb | Oxadiazine | 0.56 | 0.28 | 0.5 | Negative Cross-Resistance |
Data sourced from a study on a laboratory-selected azadirachtin-resistant strain of Drosophila melanogaster.[2]
Table 2: Comparative Toxicity (LC50) of Azadirachtin and Other Insecticides against Various Pest Species
| Insect Species | Insecticide | LC50 | Exposure Time | Bioassay Method |
| Spodoptera frugiperda | Azadirachtin | 0.28 ppm | 24 hours | Leaf-dip |
| Emamectin benzoate | 0.04 ppm | 24 hours | Leaf-dip | |
| Chlorfenapyr | 0.10 ppm | 24 hours | Leaf-dip | |
| Indoxacarb | 0.21 ppm | 24 hours | Leaf-dip | |
| Methomyl | 0.23 ppm | 24 hours | Leaf-dip | |
| Plutella xylostella | Azadirachtin | 0.37 µg/ml | 72 hours | Leaf-dip |
| Deltamethrin | 0.003 - 1.5 mg/mL | 48 hours | Leaf-dip | |
| Myzus persicae | Azadirachtin | 0.44 µg/cm² | 24 hours | Residual film |
| Malathion | 305.26 µg/cm² | 24 hours | Residual film | |
| Carbosulfan | - | 24 hours | Residual film | |
| Cypermethrin | 12.55 µg/cm² | 24 hours | Residual film | |
| Imidacloprid | - | 24 hours | Residual film |
Data compiled from multiple sources.[2][3][4][5] Note: Direct comparison of LC50 values between studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The following are generalized methodologies for key experiments cited in cross-resistance studies.
Insect Rearing
Susceptible and resistant insect strains are typically reared in controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod). The specific diet depends on the insect species, for instance, an artificial diet for Spodoptera frugiperda or host plants like cabbage for Plutella xylostella.
Bioassay for Determining Lethal Concentration (LC50)
1. Leaf-Dip Bioassay (for chewing insects):
-
Preparation of Insecticide Solutions: Serial dilutions of the test insecticides are prepared in a suitable solvent (e.g., acetone) and then mixed with distilled water containing a surfactant (e.g., Triton X-100) to ensure even coating.
-
Treatment of Leaf Discs: Leaf discs from the host plant are dipped into the insecticide solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry. Control discs are treated with the solvent-surfactant solution only.
-
Insect Exposure: A known number of larvae (e.g., 10-20) of a specific instar are placed on each treated leaf disc in a petri dish.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, the concentration that causes 50% mortality.
2. Residual Film Bioassay (for sucking insects):
-
Coating of Vials: A known volume of the insecticide solution is added to glass vials. The vials are then rolled until the solvent evaporates, leaving a uniform film of the insecticide on the inner surface. Control vials are treated with the solvent alone.
-
Insect Exposure: A specific number of adult insects (e.g., 10-20) are introduced into each vial.
-
Mortality Assessment: Mortality is recorded after a set exposure period (e.g., 24 hours).
-
Data Analysis: LC50 values are calculated using probit analysis.
Calculation of Resistance Ratio (RR)
The resistance ratio is calculated to quantify the level of resistance in a resistant strain compared to a susceptible strain.
RR = LC50 of the resistant strain / LC50 of the susceptible strain
Mandatory Visualizations
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for determining insecticide cross-resistance.
Signaling Pathway for Metabolic Resistance
Metabolic resistance, a common mechanism of insecticide resistance, often involves the upregulation of detoxification enzymes such as Glutathione S-transferases (GSTs) and esterases. The Cap 'n' collar C (CncC)/Keap1 signaling pathway is a key regulator of this process, often activated by an increase in reactive oxygen species (ROS) induced by insecticide exposure.
Caption: CncC/Keap1 pathway in insecticide detoxification.
Discussion and Future Directions
The available data suggests a complex cross-resistance profile for azadirachtin. The development of resistance in a laboratory setting highlights the importance of not relying solely on this botanical insecticide. The observed cross-resistance to emamectin benzoate and dinotefuran in an azadirachtin-resistant Drosophila strain is a significant concern for resistance management programs that might consider rotating these insecticides.[2] Conversely, the negative cross-resistance observed with chlorpyrifos and indoxacarb in the same study presents a promising strategy for managing azadirachtin resistance.[2] Negative cross-resistance, where resistance to one compound increases susceptibility to another, is a valuable tool for breaking resistance cycles.
The multi-target nature of azadirachtin is a key advantage in delaying the onset of resistance.[1] Furthermore, studies have shown that crude neem extracts, which contain a variety of active compounds in addition to azadirachtin, are less prone to resistance development than pure azadirachtin.[1] This suggests that formulations that maintain the natural complexity of neem extracts may be more durable in the long term.
Future research should focus on conducting more direct comparative studies of azadirachtin's cross-resistance profile against a wider range of insecticides and in a broader array of economically important pest species. Elucidating the specific detoxification enzymes and the genetic mutations responsible for azadirachtin resistance will be critical for developing molecular diagnostics to monitor resistance in field populations. A deeper understanding of the signaling pathways that regulate these resistance mechanisms will open new avenues for the development of synergists that can inhibit these pathways and restore the efficacy of azadirachtin and other insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bionomic responses of Spodoptera frugiperda (J. E. Smith) to lethal and sublethal concentrations of selected insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Nimbolide Derivatives Exhibit Potent and Differential Cytotoxicity Across Cancer Cell Lines
A comparative analysis of nimbolide and its synthetic derivatives reveals significant variations in their cytotoxic activity against a range of cancer cell lines. Notably, several derivatives demonstrate enhanced potency compared to the parent compound, highlighting the potential for structural modifications to improve anti-cancer efficacy.
Nimbolide, a key limonoid isolated from the neem tree (Azadirachta indica), has garnered significant attention for its anti-cancer properties.[1][2] Researchers have synthesized a variety of nimbolide derivatives to explore structure-activity relationships and identify compounds with improved cytotoxic profiles. This guide provides a comparative overview of the cytotoxic effects of selected nimbolide derivatives, supported by experimental data from peer-reviewed studies.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of nimbolide and several of its derivatives against various human cancer cell lines. Lower IC50 values indicate greater cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nimbolide | A549 | Lung | 1.48 | [3] |
| MCF-7 | Breast | 2, 4 (treatment conc.) | [1] | |
| MDA-MB-231 | Breast | - | [3] | |
| HCT15 | Colon | - | [3] | |
| Du-145 | Prostate | 6.86 (24h), 4.97 (48h) | [4][5] | |
| PC-3 | Prostate | 2 (50% inhibition), 8.01 (24h), 5.83 (48h) | [1][4][5] | |
| UWB1 | Ovarian | 0.3 | [6] | |
| EJ | Bladder | ~3 | [7] | |
| 5637 | Bladder | ~3 | [7] | |
| CEM/ADR5000 | Leukemia (multidrug-resistant) | 0.3 | [8] | |
| CCRF-CEM | Leukemia | 17.4 | [8] | |
| Derivative 2g | HT-29 | Colon | Potent Activity | [9] |
| Derivative 2h | SW-620 | Colon | Potent Activity | [9] |
| Derivative 2i | HOP-62 | Lung | Potent Activity | [9] |
| Derivative 3a | A549 | Lung | 0.23 | [3] |
| Derivative 63 | UWB1 | Ovarian | 0.079 | [6] |
| Derivative 65 | UWB1 | Ovarian | 0.05 | [6] |
Note: "-" indicates data not available in the cited sources. Some studies reported potent activity without specifying IC50 values.
The data clearly indicates that synthetic modifications to the nimbolide scaffold can lead to substantial improvements in cytotoxicity. For instance, the alkyne-linked derivative 3a demonstrated a significantly lower IC50 value (0.23 µM) against the A549 lung cancer cell line compared to the parent nimbolide (1.48 µM).[3] Similarly, derivatives 63 and 65 exhibited remarkable potency against the UWB1 ovarian cancer cell line with IC50 values of 0.079 µM and 0.05 µM, respectively, which are considerably lower than that of nimbolide (0.3 µM).[6]
Interestingly, nimbolide itself shows hypersensitivity towards the multidrug-resistant leukemia cell line CEM/ADR5000 (IC50 of 0.3 µM) compared to the parental CCRF-CEM cell line (IC50 of 17.4 µM), suggesting a potential mechanism to overcome drug resistance.[8]
Experimental Protocols
The evaluation of the cytotoxic activity of nimbolide and its derivatives is predominantly carried out using cell viability assays. A commonly employed method is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of nimbolide or its derivatives. A control group receives medium with the vehicle (e.g., DMSO) only. The cells are then incubated for a specified period, typically 24 or 48 hours.[5][10]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
Nimbolide and its derivatives exert their cytotoxic effects by modulating multiple cellular signaling pathways involved in cell proliferation, apoptosis, and survival.
Key Signaling Pathways Affected by Nimbolide:
-
PI3K/Akt Pathway: Nimbolide has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and proliferation. Inhibition of this pathway can lead to the induction of apoptosis.[1][11]
-
MAPK (ERK1/2) Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another target of nimbolide. Dysregulation of this pathway can affect cell growth and differentiation.[1][8]
-
NF-κB Pathway: Nimbolide can suppress the activation of the transcription factor NF-κB, which plays a key role in inflammation, immunity, and cell survival.[1][12] Inhibition of NF-κB can sensitize cancer cells to apoptosis.
-
JAK2/STAT3 Pathway: The JAK/STAT pathway is involved in cell proliferation and survival. Nimbolide has been reported to abrogate JAK2/STAT3 signaling.[1][8]
The following diagram illustrates a simplified overview of some of the key signaling pathways targeted by nimbolide.
The experimental workflow for assessing the cytotoxicity of nimbolide derivatives typically follows a standardized process from compound preparation to data analysis.
References
- 1. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nimbolide Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of amide derivatives of nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro comparative cytotoxic effect of Nimbolide: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Most Potent Azadirachtin Extraction Methods: A Head-to-Head Comparison
A comprehensive analysis of extraction techniques for azadirachtin, a prized bioactive compound from the neem tree (Azadirachta indica), reveals significant differences in efficiency, yield, and environmental impact. This guide provides a head-to-head comparison of prevalent methods, including conventional solvent extraction, microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE), to equip researchers, scientists, and drug development professionals with the data needed to select the optimal strategy for their specific needs.
Azadirachtin, a complex tetranortriterpenoid, is renowned for its potent insecticidal and medicinal properties.[1][2] Its effective isolation from neem seeds and other plant parts is a critical step for its utilization in various applications.[1][2] This comparison delves into the nuances of each extraction method, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Yields and Conditions
The choice of extraction method profoundly impacts the yield and purity of the extracted azadirachtin. The following table summarizes quantitative data from various studies, offering a clear comparison of key performance indicators for each technique.
| Extraction Method | Plant Part | Solvent | Extraction Time | Temperature | Azadirachtin Yield/Concentration | Reference |
| Cold Press | Seeds | Methanol | 30 min | Room Temp. | 2478 ppm | [3][4] |
| Soxhlet Extraction | Seeds | Methanol | 4 cycles | Solvent Boiling Point | 1470 ppm | [3][4] |
| Soxhlet Extraction | Leaves | Ethanol | 10 hrs | 90 °C | 1.39% (extract yield) | [5] |
| Soxhlet Extraction | Leaves | n-hexane:ethanol (50:50) | 6 hrs | Not Specified | ~720 mg/kg | [6] |
| Microwave-Assisted Extraction (MAE) | Seeds | Hydroalcoholic medium | 6.89 min | Not Specified | 37.5 µg/g | [7] |
| Microwave-Assisted Extraction (MAE) | Leaves/Stems | Methanol | 20 mins | Not Specified | 2.55% (limonoid yield) | [5] |
| Ultrasound-Assisted Extraction (UAE) | Seeds | Methanol | 15 min | Not Specified | 0.3786% | [8][9] |
| Ultrasound-Assisted Extraction (UAE) | Seeds | Ethanol | 20 min | Not Specified | 0.3658% | [8][9] |
| Ultrasound-Assisted Extraction (UAE) | Dried Fruits | Ethanol (75-80%) | Not Specified | 30°C | Optimized Yield | [10] |
| Supercritical Fluid Extraction (SFE) | Seed Kernels | Supercritical CO₂ with Methanol | 165 min | 43°C | 0.37% | [1] |
| Pressurized Hot Solvent Extraction (PHSE) | Seed Kernels | Methanol | 100 min | Not Specified | 210.93 mg/100g | [5] |
| Solvent Extraction | Leaves | Ethanol/Methanol | 36 hrs | Room Temp. | Not Specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for the key extraction methods discussed.
Conventional Solvent Extraction (Soxhlet)
This traditional method relies on the continuous washing of the plant material with a heated solvent.
Protocol:
-
Grind dried neem seeds or leaves to a coarse powder.
-
Place the powdered material (e.g., 64 g) inside a thimble made from filter paper.[3]
-
Position the thimble in the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with the chosen solvent (e.g., 500 ml of methanol).[3]
-
Assemble the Soxhlet apparatus with a condenser.
-
Heat the flask to the boiling point of the solvent. The solvent vapor travels up to the condenser, liquefies, and drips back onto the plant material in the thimble.
-
The solvent fills the thimble and, once it reaches a certain level, siphons back into the flask, carrying the extracted compounds.
-
Repeat this cycle for a predetermined duration (e.g., 4 cycles or 10 hours).[3][5]
-
After extraction, evaporate the solvent to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Mix the powdered neem material (e.g., 1.0 g of defatted seeds) with a suitable solvent (e.g., 30 mL of methanol) in a microwave-safe extraction vessel.[11]
-
Place the vessel in a microwave extraction system equipped with a condenser.[11]
-
Apply microwave irradiation at a specific power and for a set duration (e.g., 280 W for 22 minutes for nimbolide from leaves).[12] For azadirachtin from seeds, optimal conditions may be around 69.22 V for 6.89 minutes in a hydroalcoholic medium at pH 4.35.[7]
-
For longer irradiation times, a sequence of on-off cycles (e.g., 30 s on, 30 s off) can be used to prevent overheating.[11][13]
-
After extraction, filter the mixture and evaporate the solvent to yield the extract.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer.
Protocol:
-
Combine the powdered neem material with the extraction solvent in a flask. Optimal conditions for azadirachtin from seeds have been reported with a material-to-liquid ratio of 1:2 (w/v).[8][9]
-
Immerse the flask in an ultrasonic bath.
-
Apply ultrasonic power (e.g., 200 W for 13.3 g of seed powder) for a specified duration.[8][9] The extraction time may vary depending on the solvent (e.g., 15 minutes for methanol, 20 minutes for ethanol).[8][9]
-
Maintain the temperature of the ultrasonic bath as required by the specific protocol (e.g., 30°C for dried fruits).[10]
-
Following sonication, separate the extract from the solid residue by filtration.
-
Remove the solvent under reduced pressure to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. This method is known for its selectivity and for producing solvent-free extracts.
Protocol:
-
Load the ground neem seed kernels into an extraction vessel.
-
Pressurize and heat carbon dioxide to bring it to its supercritical state (e.g., 37 MPa and 43°C).[1]
-
Introduce the supercritical CO₂, often with a co-solvent or entrainer like methanol (e.g., 13 ml), into the extraction vessel.[1]
-
Allow the supercritical fluid to pass through the plant material for a specific duration (e.g., 165 minutes).[1]
-
De-pressurize the fluid in a separator, causing the CO₂ to return to a gaseous state and the extracted azadirachtin to precipitate.
-
Collect the precipitated extract.
Visualizing the Extraction Workflow
To better understand the general process of azadirachtin extraction and purification, the following diagram illustrates a typical workflow.
Caption: General workflow for azadirachtin extraction and purification.
Conclusion
The selection of an appropriate azadirachtin extraction method is a critical decision that depends on the desired yield, purity, processing time, and available resources. Conventional methods like Soxhlet extraction, while established, are often time-consuming and require large volumes of organic solvents.[7] Modern techniques such as MAE and UAE offer significant advantages in terms of reduced extraction time and solvent consumption, making them more efficient and environmentally friendly alternatives.[8][9][14] SFE stands out for its ability to produce highly pure, solvent-free extracts, although the initial equipment cost can be a consideration.[15]
This comparative guide provides a solid foundation for researchers to make informed decisions. For rapid and efficient extraction, MAE and UAE are strong contenders. For the highest purity and a "green" extraction process, SFE is an excellent choice. Traditional methods may still be suitable for certain applications or when advanced instrumentation is not available. Further optimization of parameters for each method can lead to even greater yields and purity of this valuable bioactive compound.
References
- 1. netjournals.org [netjournals.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. colpos.mx [colpos.mx]
- 4. researchgate.net [researchgate.net]
- 5. entomoljournal.com [entomoljournal.com]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Optimized microwave-assisted azadirachtin extraction using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ULTRASONIC-ASSISTED PROCESS(UAP) FOR SOLVENT EXTRACTION OF AZADIRACHTIN FROM NEEM SEED [aeeisp.com]
- 9. ULTRASONIC-ASSISTED PROCESS(UAP) FOR SOLVENT EXTRACTION OF AZADIRACHTIN FROM NEEM SEED | Semantic Scholar [semanticscholar.org]
- 10. Ultrasound-assisted extraction of azadirachtin from dried entire fruits of Azadirachta indica A. Juss. (Meliaceae) and its determination by a validated HPLC-PDA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Influence of operating parameters on the use of the microwave-assisted process (MAP) for the extraction of azadirachtin-related limonoids from neem (Azadirachta indica) under atmospheric pressure conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Nimbolide's Impact on PI3K/Akt Signaling: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of nimbolide's effect on the PI3K/Akt signaling pathway, with a comparative analysis against established inhibitors.
Nimbolide, a bioactive limonoid extracted from the neem tree (Azadirachta indica), has garnered significant attention for its potential as a therapeutic agent, particularly in oncology. Its mechanism of action often involves the modulation of key cellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is frequently dysregulated in various diseases, including cancer. This guide provides an objective comparison of nimbolide's performance with other well-characterized PI3K/Akt pathway inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy of PI3K/Akt Pathway Inhibitors
The inhibitory effects of nimbolide on the PI3K/Akt signaling pathway have been evaluated in numerous studies, demonstrating its ability to suppress the phosphorylation of key pathway components. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of nimbolide alongside two well-established PI3K/Akt pathway inhibitors, Gedatolisib and Wortmannin.
| Compound | Target(s) | IC50 (in vitro) | Cell Line(s) | Reference |
| Nimbolide | PI3K/Akt | ~3 µM (Cell Viability) | Bladder cancer (EJ and 5637) | [1] |
| Akt Phosphorylation | Significant reduction at 1.5-6 µM | Endometriosis (VK2/E6E7 and End1/E6E7) | [2] | |
| PI3K/Akt | Inhibition at 2 µM | Prostate cancer (PC-3) | [3] | |
| Gedatolisib | Pan-Class I PI3K, mTORC1, mTORC2 | PI3Kα: 0.4 nM, PI3Kβ: 6 nM, PI3Kδ: 8 nM, PI3Kγ: 6 nM, mTOR: 1.6 nM | Cell-free assays | [4][5][6] |
| Wortmannin | Pan-PI3K | ~3-5 nM | Cell-free assays | [7][8] |
| PI3K | 4.7 nM | Cell-free assay | [9] |
Visualizing the Mechanism: Nimbolide's Point of Intervention
To illustrate the mechanism of action, the following diagram depicts the PI3K/Akt signaling pathway and highlights the inhibitory effect of nimbolide.
Experimental Protocols
Validation of a compound's effect on a signaling pathway relies on robust and reproducible experimental methods. The following is a detailed protocol for Western blotting, a key technique used to assess changes in protein phosphorylation, such as that of Akt.
Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps for detecting total and phosphorylated Akt (p-Akt) levels in cell lysates.
1. Cell Lysis and Protein Quantification:
- Culture and treat cells with nimbolide or other inhibitors at desired concentrations and time points.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations for all samples.
- Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
- Run the gel to separate proteins by size.
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection and Analysis:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Capture the chemiluminescent signal using an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like β-actin or GAPDH.
- Quantify the band intensities using densitometry software.
A[label="Cell Culture & Treatment"];
B[label="Cell Lysis & Protein Quantification"];
C [label="SDS-PAGE"];
D [label="Protein Transfer (Blotting)"];
E [label="Blocking"];
F [label="Primary Antibody Incubation\n(e.g., anti-p-Akt)"];
G [label="Secondary Antibody Incubation"];
H [label="Signal Detection (ECL)"];
I[label="Data Analysis"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
}
Conclusion
The presented data and methodologies provide a framework for the validation and comparative analysis of nimbolide's inhibitory effects on the PI3K/Akt signaling pathway. Nimbolide demonstrates clear potential as a modulator of this critical pathway, though its potency in cell viability assays appears to be in the micromolar range, whereas established inhibitors like Gedatolisib and Wortmannin exhibit nanomolar efficacy in cell-free assays. Further quantitative studies are warranted to fully elucidate the comparative effectiveness of nimbolide in various cellular contexts and its potential for therapeutic development. Researchers are encouraged to utilize the provided protocols to generate robust and comparable data for their specific applications.
References
- 1. Nimbolide Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cell survival and proliferation by nimbolide in human androgen-independent prostate cancer (PC-3) cells: involvement of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.celcuity.com [ir.celcuity.com]
- 6. celcuity.com [celcuity.com]
- 7. Wortmannin - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Activity of Key Neem Limonoids
The neem tree (Azadirachta indica) is a source of a variety of biologically active compounds known as limonoids, which exhibit potent insecticidal properties.[1] Among the multitude of these compounds, azadirachtin, salannin, and nimbin are the most well-documented for their effects on a wide range of insect pests.[1] This guide provides a comparative overview of their insecticidal efficacy, supported by experimental data, to assist researchers and scientists in the fields of agriculture and drug development.
Quantitative Comparison of Insecticidal Activity
The insecticidal potency of neem limonoids varies, with azadirachtin generally being the most active. The following table summarizes the comparative activity of azadirachtin, salannin, and nimbin against various insect species. The data is primarily focused on antifeedant activity and toxicity, common measures of insecticidal efficacy.
| Limonoid | Insect Species | Bioassay | Activity Metric | Result | Reference |
| Azadirachtin | Spodoptera littoralis (African cotton leafworm) | Leaf Disc Choice Test | Antifeedant (EC50) | 0.03 µg/cm² | [2] |
| Plutella xylostella (Diamondback moth) | No-Choice Test (Oral) | Toxicity (LC50) | 0.63 µg/ml (24h) | [3][4] | |
| Spodoptera frugiperda (Fall armyworm) | Diet Incorporation | Toxicity (LC50) | 0.13% (Neem seed cake extract) | [5] | |
| Salannin | Spodoptera littoralis | Leaf Disc Choice Test | Antifeedant (EC50) | > 10 µg/cm² | [2] |
| Spodoptera frugiperda | Antifeedant Assay | Antifeedant | Active | [6] | |
| Oxya fuscovittata | Nymphal Treatment | Growth Regulation | Delayed molting, nymphal mortality | [7] | |
| Nimbin | Spodoptera littoralis | Leaf Disc Choice Test | Antifeedant (EC50) | > 10 µg/cm² | [2] |
| Spodoptera frugiperda | Antifeedant Assay | Antifeedant | Active | [6] |
EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured response (in this case, feeding). A lower EC50 indicates higher antifeedant activity. LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population.
Experimental Protocols
The data presented above is derived from established experimental methodologies designed to assess the insecticidal and antifeedant properties of chemical compounds. Below are detailed protocols for the key experiments cited.
Leaf Disc Choice Test (Antifeedant Assay)
This assay is used to determine the antifeedant properties of a compound by offering insects a choice between treated and untreated leaf discs.
-
Test Organisms: Larvae of lepidopteran species such as Spodoptera littoralis or Helicoverpa armigera.
-
Materials: Fresh leaf discs (e.g., cabbage, cotton), Petri dishes, filter paper, the test limonoid, and a suitable solvent (e.g., ethanol, acetone).
-
Procedure:
-
Leaf discs of a uniform size are cut from fresh leaves.
-
The test limonoid is dissolved in a solvent to prepare a range of concentrations.
-
One half of each leaf disc is treated with the test solution, and the other half is treated with the solvent alone (control).
-
The treated discs are placed in Petri dishes lined with moist filter paper to maintain humidity.
-
A single insect larva is introduced into each Petri dish.
-
The dishes are kept in a controlled environment (temperature and light).
-
After a set period (e.g., 24 or 48 hours), the area of the leaf disc consumed on both the treated and control halves is measured.
-
The antifeedant activity is calculated, often expressed as a feeding inhibition percentage or the EC50 value.[2]
-
No-Choice Test (Toxicity Assay)
This method assesses the toxicity of a compound when the insect has no alternative food source.
-
Test Organisms: Larvae of species like Plutella xylostella.
-
Materials: Artificial diet or host plant leaves, the test limonoid, and a solvent.
-
Procedure:
-
The test limonoid is incorporated into the artificial diet at various concentrations or applied to the surface of host plant leaves.
-
A specific number of larvae are placed in containers with the treated diet or leaves.
-
A control group is maintained with a diet or leaves treated only with the solvent.
-
The containers are maintained under controlled environmental conditions.
-
Mortality is recorded at regular intervals (e.g., 24, 48, 72 hours).
-
The data is analyzed using probit analysis to determine the LC50 value.[4]
-
Mode of Action: Azadirachtin's Endocrine Disruption
Azadirachtin, the most potent of the neem limonoids, primarily acts as an insect growth regulator by disrupting the endocrine system.[1] It structurally mimics the insect molting hormone, ecdysone, and interferes with its synthesis and release.[1][8] This disruption leads to molting abnormalities, reduced growth, and reproductive failure.[1][9]
Caption: Azadirachtin's disruption of the insect endocrine pathway.
Conclusion
The comparative analysis reveals a clear hierarchy in the insecticidal activity of the studied neem limonoids, with azadirachtin demonstrating the highest potency as both an antifeedant and a toxic agent.[2][3][5] Salannin and nimbin, while also exhibiting insecticidal properties, are generally less active than azadirachtin.[2][6] The primary mode of action for azadirachtin involves the disruption of the insect's endocrine system, leading to growth and developmental abnormalities.[8] This comprehensive understanding of the varying efficacy and mechanisms of action of different neem limonoids is crucial for the development of targeted and effective botanical insecticides.
References
- 1. What's in a Neem - Neem - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of anti-feedant and insecticidal activity of nimbin and salannin photo-oxidation products with neem (Azadirachta indica) limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiological and biochemical effect of neem and other Meliaceae plants secondary metabolites against Lepidopteran insects - PMC [pmc.ncbi.nlm.nih.gov]
Nimbolide in Pancreatic Cancer: A Comparative Guide to its Molecular Targets and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular targets of nimbolide, a natural compound derived from the neem tree (Azadirachta indica), in the context of pancreatic cancer. Through a detailed comparison with established and emerging therapies, this document aims to objectively evaluate nimbolide's performance, supported by experimental data, to inform future research and drug development efforts.
Executive Summary
Pancreatic cancer remains a formidable challenge in oncology, with limited effective treatment options. Nimbolide has emerged as a promising preclinical candidate, demonstrating significant anti-cancer activity. This guide elucidates the molecular mechanisms underpinning nimbolide's efficacy, presenting a comparative analysis against standard-of-care chemotherapeutics like gemcitabine and targeted agents such as sorafenib. Our findings indicate that nimbolide's multi-targeted approach, encompassing the induction of apoptosis, inhibition of key survival pathways, and modulation of the tumor microenvironment, positions it as a compelling agent for further investigation.
Comparative Analysis of Anti-cancer Efficacy
The therapeutic potential of nimbolide has been evaluated in numerous preclinical studies, often in direct comparison with existing pancreatic cancer therapies. The following tables summarize the quantitative data from these studies, offering a clear comparison of their anti-proliferative and pro-apoptotic effects.
Table 1: In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Duration of Treatment (hours) | Citation |
| Nimbolide | HPAC | 5 | 24 | [1] |
| MIAPaCa-2 | 3 | 24 | [1] | |
| PANC-1 | 5 | 24 | [1] | |
| Gemcitabine | PANC-1 | 0.048 | 72 | [2] |
| MIA PaCa-2 | 0.036-0.040 | Not Specified | [3] | |
| BxPC-3 | 0.018 | Not Specified | [3] | |
| Sorafenib | MiaPaCa-2 | 8.29 | Not Specified | [4] |
| Panc-1 | 6.58 | Not Specified | [4] | |
| Bx-PC3 | ~50 µg/mL | Not Specified | [5] |
Table 2: In Vivo Anti-Tumor Efficacy in Pancreatic Cancer Xenograft Models
| Treatment | Animal Model | Dosage | Reduction in Tumor Volume | Citation |
| Nimbolide | Nude mice with HPAC xenografts | 5 mg/kg and 20 mg/kg, intraperitoneally, twice a week for 30 days | Dramatically decreased | [1] |
| Nimbolide | Nude mice with SOD2-overexpressed HPAC xenografts | 5 mg/kg, intraperitoneally | Significant inhibition | [6][7] |
Molecular Targets and Signaling Pathways of Nimbolide
Nimbolide exerts its anti-cancer effects by modulating a multitude of signaling pathways critical for pancreatic cancer cell survival, proliferation, and metastasis.
Induction of Apoptosis
A hallmark of nimbolide's action is its potent induction of apoptosis. Studies have shown that nimbolide is a more effective caspase activator compared to gemcitabine[8]. It triggers mitochondrial-mediated apoptosis, characterized by the increased expression of pro-apoptotic proteins like Bax and cleaved caspase-9, and decreased expression of the anti-apoptotic protein Bcl-2[9].
Inhibition of Pro-Survival Signaling Pathways
Nimbolide has been demonstrated to suppress several key signaling cascades that are frequently dysregulated in pancreatic cancer:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival. Nimbolide inhibits this pathway, leading to decreased proliferation[10][11][12].
-
ERK Pathway: The ERK signaling cascade is involved in cell proliferation and differentiation. Nimbolide has been shown to suppress this pathway in pancreatic cancer cells[10][12].
-
NF-κB Signaling: NF-κB is a transcription factor that plays a significant role in inflammation and cancer progression. Nimbolide inhibits the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and promoting apoptosis[10][13].
-
Wnt/β-catenin Pathway: This pathway is involved in cell fate determination and proliferation. Nimbolide has been found to suppress Wnt/β-catenin signaling in pancreatic cancer cells[10][13].
Modulation of Reactive Oxygen Species (ROS)
Nimbolide treatment leads to an increase in intracellular reactive oxygen species (ROS) levels[6][7][10]. This is achieved, in part, through the inhibition of superoxide dismutase 2 (SOD2), a key enzyme in ROS detoxification[6][7][11]. The resulting oxidative stress contributes to the induction of apoptosis.
Inhibition of Metastasis
Metastasis is a major cause of mortality in pancreatic cancer. Nimbolide has been shown to inhibit the migration and invasion of pancreatic cancer cells by up to 70%[14][15]. This is associated with the inhibition of the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells acquire migratory and invasive properties[12][16]. Nimbolide treatment leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin, vimentin, and transcription factors like Snail and Slug[1].
Targeting Cancer Stem Cells
Nimbolide has also been shown to target the cancer stem cell (CSC) population in pancreatic cancer. It reduces the population of CD44-positive cells, a marker associated with pancreatic cancer stem cells, and decreases the formation of pancreatospheres, which are enriched in CSCs[8][17][18][19].
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms of nimbolide, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon the findings presented, the following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of nimbolide or control vehicle for the desired time period (e.g., 24, 48, 72 hours).
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a synthetic peptide substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.
Protocol:
-
Seed and treat cells with nimbolide as described for the cell viability assay.
-
After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Incubate the cell lysate on ice for 10-20 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric) or fluorescence at Ex/Em = 400/505 nm (for fluorometric) using a microplate reader.
-
The caspase-3 activity is expressed as fold change relative to the control.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Seed and treat cells with nimbolide for the desired time.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Alternatively, visualize and quantify ROS levels using fluorescence microscopy.
Western Blot Analysis for PI3K/AKT and EMT Markers
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Lyse nimbolide-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, E-cadherin, N-cadherin, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion and Future Directions
Nimbolide presents a compelling case as a multi-targeted therapeutic agent for pancreatic cancer. Its ability to simultaneously induce apoptosis, inhibit critical survival pathways, and suppress metastasis, while also targeting the cancer stem cell population, distinguishes it from many single-target therapies. The preclinical data strongly support its continued investigation, with a focus on optimizing its delivery and evaluating its efficacy in combination with standard-of-care treatments. Future clinical trials are warranted to translate these promising preclinical findings into tangible benefits for patients with pancreatic cancer. This guide provides a foundational resource for researchers dedicated to advancing novel and effective therapies for this devastating disease.
References
- 1. Nimbolide inhibits pancreatic cancer growth and metastasis through ROS-mediated apoptosis and inhibition of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of Everolimus and Sorafenib in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib Chemosensitization by Caryophyllane Sesquiterpenes in Liver, Biliary, and Pancreatic Cancer Cells: The Role of STAT3/ABC Transporter Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current treatment landscape and emerging therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making Sense of Current and Emerging Therapies in Pancreatic Cancer: Balancing Benefit and Value - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nimbolide reduces CD44 positive cell population and induces mitochondrial apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Current and emerging therapies for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. View of Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 14. 細胞計數與健康分析 [sigmaaldrich.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. caspase3 assay [assay-protocol.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Nimbolide reduces CD44 positive cell population and induces mitochondrial apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phytochemicals in Neem Extracts for Researchers and Drug Development Professionals
A deep dive into the quantitative differences in bioactive compounds across various neem extracts, providing a foundational guide for research and development in pharmaceuticals and related fields.
This guide offers a comprehensive comparison of the phytochemical composition of different extracts derived from the neem tree (Azadirachta indica). By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document serves as a vital resource for scientists and professionals engaged in natural product research and drug discovery. The information compiled herein is based on a meticulous review of scientific literature, focusing on objective data to facilitate informed decisions in experimental design and application.
Quantitative Phytochemical Landscape of Neem Extracts
The concentration of bioactive compounds in neem extracts is significantly influenced by the part of the plant used (leaves, bark, or seeds) and the solvent employed for extraction. The following tables summarize the quantitative findings from various studies, offering a comparative overview of the phytochemical yields.
Table 1: Phytochemical Content in Different Parts of Neem (Aqueous Extract)
| Phytochemical | Leaf (%) | Stem-Bark (%) | Seed (%) |
| Alkaloids | 10.67 | 12.8 | 10.73 |
| Flavonoids | 13.8 | 12.8 | 13.1 |
| Saponins | - | 2.50 | 2.53 |
| Terpenoids | 13.13 | 13.13 | 12.77 |
Data sourced from studies utilizing aqueous extraction methods.[1]
Table 2: Concentration of Key Limonoids in Neem Extracts
| Phytochemical | Plant Part | Extraction Solvent | Concentration (µg/g dry weight) |
| Azadirachtin | Seed | Methanol | 3300 |
| Nimbin | Bark | Hexane | 271 |
| Nimbin | Bark | Methanol | 260 |
This table highlights the high concentration of Azadirachtin in methanolic seed extracts and Nimbin in both hexane and methanolic bark extracts.[2]
Table 3: Total Phenolic and Flavonoid Content in Neem Leaf and Bark Extracts
| Extract | Total Phenolics (µg/mg) | Total Flavonoids (µg/mg) |
| Bark Extracts | 66.63 - 629.04 | 12.87 - 17.07 |
| Leaf Extracts | 23.85 - 237.00 | 13.72 - 93.17 |
This data indicates a generally higher concentration of total phenolics in bark extracts, while leaf extracts can have a higher variability and concentration of total flavonoids.
Experimental Protocols
To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. Below are methodologies for the extraction and quantification of phytochemicals from neem.
Protocol 1: Soxhlet Extraction of Neem Leaves
This method is widely used for the efficient extraction of bioactive compounds from solid plant materials.
Materials and Equipment:
-
Dried neem leaf powder
-
Soxhlet apparatus (including a round bottom flask, extraction chamber, and condenser)
-
Thimble (cellulose)
-
Heating mantle
-
Ethanol (95%) or other appropriate solvent
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh approximately 60 g of finely ground, dried neem leaf powder and place it inside a cellulose thimble.
-
Apparatus Setup: Place the thimble inside the extraction chamber of the Soxhlet apparatus. Add 300 mL of 95% ethanol to the round bottom flask.
-
Extraction: Assemble the Soxhlet apparatus and place the round bottom flask on a heating mantle. Heat the solvent to its boiling point (for ethanol, approximately 78°C). The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, immersing the sample.
-
Cycling: Allow the extraction to proceed for a minimum of 6-8 hours. The process is cyclical; the solvent will siphon back into the round bottom flask once the extraction chamber is full, carrying the extracted compounds with it.
-
Concentration: After the extraction is complete, cool the apparatus. Remove the round bottom flask and concentrate the extract by evaporating the solvent using a rotary evaporator.
-
Drying and Storage: The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent. Store the dried extract in an airtight container at 4°C for future analysis.
Protocol 2: Quantification of Phytochemicals by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for identifying and quantifying specific phytochemicals. This protocol is tailored for the analysis of azadirachtin, nimbin, and salannin.
Materials and Equipment:
-
HPLC system with a UV detector and a C18 column
-
Neem extract
-
Reference standards for azadirachtin, nimbin, and salannin
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare stock solutions of azadirachtin, nimbin, and salannin in methanol. From these stock solutions, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the neem extract in methanol. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient will depend on the column and the compounds being analyzed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 217 nm.
-
-
Analysis: Inject the prepared standard solutions and sample solutions into the HPLC system.
-
Quantification: Identify the peaks of azadirachtin, nimbin, and salannin in the sample chromatogram by comparing their retention times with those of the standards. Construct a calibration curve for each standard by plotting peak area against concentration. Use the calibration curves to determine the concentration of each compound in the neem extract.
Protocol 3: Phytochemical Profiling by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a complex mixture.
Materials and Equipment:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Neem extract (derivatized if necessary)
-
Helium (carrier gas)
-
Syringe for injection
Procedure:
-
Sample Preparation: Dissolve the neem extract in a suitable volatile solvent like hexane or methanol. For non-volatile compounds, a derivatization step (e.g., silylation) may be necessary to increase their volatility.
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas Flow: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 600.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Compound Identification: The separated compounds will be detected by the mass spectrometer. The resulting mass spectra can be compared with a spectral library (e.g., NIST, Wiley) to identify the individual phytochemicals present in the extract.[3][4][5][6]
Visualizing Molecular Interactions and Workflows
To better understand the complex processes involved in neem research, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for phytochemical analysis of neem extracts.
Caption: Nimbolide's modulation of the PI3K/Akt/GSK-3β signaling pathway.[7][8][9][10][11]
This guide provides a solid, data-driven foundation for researchers and professionals working with neem extracts. The quantitative comparisons, detailed protocols, and clear visualizations are designed to streamline experimental processes and foster new avenues of inquiry in the development of novel therapeutics and other applications.
References
- 1. ijasbt.org [ijasbt.org]
- 2. researchgate.net [researchgate.net]
- 3. rsisinternational.org [rsisinternational.org]
- 4. repository.neelain.edu.sd [repository.neelain.edu.sd]
- 5. researchgate.net [researchgate.net]
- 6. botanyjournals.com [botanyjournals.com]
- 7. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cell survival and proliferation by nimbolide in human androgen-independent prostate cancer (PC-3) cells: involvement of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nimbiol: A Guide for Laboratory Professionals
Understanding Nimbiol: Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C18H24O2 |
| Molecular Weight | 272.38 g/mol |
| Melting Point | 248-252 °C |
| Appearance | Crystals from dilute methanol or platelets |
| CAS Registry Number | 561-95-5 |
Hazard Assessment and Safety Recommendations
While this compound is a naturally derived compound, it is prudent to handle it with the standard care afforded to all laboratory chemicals. The safety data for neem oil, which contains this compound and related limonoids, suggests that it has low mammalian toxicity.[4][5] However, neem-based products can be toxic to aquatic invertebrates.[6][7] Therefore, direct disposal into waterways or drains is not recommended.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are recommended for the disposal of this compound from a laboratory setting. This guidance assumes small quantities typical of research environments.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired pure this compound.
-
Contaminated materials such as gloves, weighing paper, and pipette tips.
-
-
Liquid Waste:
-
Solutions containing this compound dissolved in solvents.
-
Contaminated solvents from reaction work-ups or cleaning.
-
2. Containerization and Labeling:
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, sealed container labeled "this compound Solid Waste."
-
Ensure the container is made of a material compatible with the waste.
-
-
Liquid Waste:
-
Collect liquid waste in a sealed, leak-proof container, segregated by solvent type (e.g., halogenated vs. non-halogenated).
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," the solvent(s) present, and their approximate concentrations.
-
3. On-site Neutralization and Treatment:
-
No standard, validated protocols for the chemical neutralization of this compound in a laboratory setting were identified. Therefore, on-site treatment is not recommended without further investigation and validation.
4. Off-site Disposal:
-
Engage a Licensed Waste Disposal Contractor: The primary and recommended method for the final disposal of this compound waste is through a certified environmental management company.
-
Incineration: High-temperature incineration is the preferred method for the destruction of organic chemical waste, as it ensures complete decomposition.
-
Landfill: Do not dispose of this compound or its containers in the regular trash, as this could lead to environmental contamination.
Experimental Protocols
A review of the existing literature did not yield specific experimental protocols for the degradation or disposal of this compound. The disposal recommendations provided are based on established best practices for laboratory chemical waste management.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and sustainability within the laboratory.
References
- 1. This compound [drugfuture.com]
- 2. (4aS,10aS)-2,3,4,4a,10,10a-Hexahydro-6-hydroxy-1,1,4a,7-tetramethyl-9(1H)-phenanthrenone | C18H24O2 | CID 11119228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry of Neem – Neem Foundation [neemfoundation.org]
- 4. Nimbin (chemical) - Wikipedia [en.wikipedia.org]
- 5. Operational use of neem oil as an alternative anopheline larvicide. Part B: Environmental impact and toxicological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.lowes.com [pdf.lowes.com]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling Nimbiol
Pre-Handling Operational Checklist
Before any procedure involving Nimbiol, a thorough risk assessment is mandatory. This initial step ensures that all potential hazards are identified and mitigated.
Procedural Steps for Risk Assessment:
-
Confirm SDS Availability: Locate and review the supplier-provided Safety Data Sheet (SDS) for this compound. If an SDS is not available, do not proceed until one is obtained.
-
Evaluate the Procedure: Identify every step of the planned experiment, from material transport and weighing to reaction, work-up, and waste disposal.
-
Assess Potential Exposure Routes: For each step, determine the potential for skin contact, eye contact, inhalation of dust or aerosols, and ingestion.
-
Determine Quantities and Concentrations: Note the amounts of this compound to be used. Handling larger quantities or higher concentrations may require more stringent safety controls.
-
Identify Emergency Procedures: Confirm the location and operational status of safety showers, eyewash stations, and fire extinguishers. Ensure appropriate spill kits are readily accessible.
-
Designate a Work Area: All work with this compound, especially with the solid form or volatile solutions, should be performed within a certified chemical fume hood or other suitable ventilated enclosure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific tasks being performed and the associated risk of exposure. The following table summarizes the minimum required PPE for different operational scenarios.
| Operational Scenario | Task Examples | Required PPE | Rationale |
| Low-Exposure Risk | Transporting sealed containers, visual inspection of samples. | • Standard Laboratory Coat• Safety Glasses• Nitrile Gloves (single pair) | Protects against incidental contact with contaminated surfaces. |
| Moderate-Exposure Risk | Weighing solid this compound, preparing stock solutions, performing dilutions, conducting reactions in closed systems. | • Chemical-Resistant Laboratory Coat• Chemical Splash Goggles• Nitrile Gloves (double-gloving recommended)• Arm Sleeves | Provides enhanced protection against splashes, spills, and aerosol exposure during direct handling. All tasks must be performed in a chemical fume hood. |
| High-Exposure Risk | Open-vessel reactions, purification (e.g., chromatography), handling of large quantities (>1g), cleaning contaminated glassware. | • Chemical-Resistant Laboratory Coat or Suit• Chemical Splash Goggles and Face Shield• Nitrile Gloves (double-gloving mandatory)• Arm Sleeves• Respiratory Protection (if risk of aerosolization is high and cannot be controlled by ventilation; consult EHS) | Offers maximum protection for tasks with a significant risk of splashes, aerosol generation, or systemic exposure.[4][5] |
Experimental Protocol: Proper Donning and Doffing of PPE
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the inner pair of nitrile gloves.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Put on arm sleeves over the lab coat sleeves.
-
Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat and arm sleeves.
-
Put on safety goggles. If required, add a face shield over the goggles.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them immediately.
-
Remove the face shield and/or goggles.
-
Remove the lab coat and arm sleeves, turning them inward to contain any contamination.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Logical Workflow for PPE Selection
A decision workflow for selecting appropriate PPE when handling this compound.
Handling and Disposal Plan
A systematic approach to handling and disposal is critical to prevent contamination and ensure laboratory safety.
Operational Plan for Handling:
-
Preparation: Before retrieving this compound from storage, prepare the designated work area (e.g., chemical fume hood) by lining it with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.
-
Weighing: For solid this compound, use a tared weigh boat within the fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Solution Preparation: Add solvent to the solid this compound slowly to avoid splashing. If the container must be agitated, ensure it is securely capped.
-
Post-Handling: After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol, followed by soap and water, if compatible). Decontaminate all reusable equipment, such as spatulas and glassware, before removing them from the fume hood.
Disposal Plan:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, bench paper, contaminated silica gel) must be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and chromatography solvents, in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless confirmed to be compatible.
-
Sharps Waste: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container.
-
Waste Pickup: Follow your institution's guidelines for the storage and pickup of chemical waste. Do not allow waste containers to become overfilled.
References
- 1. scribd.com [scribd.com]
- 2. Nimbolide is the Principal Cytotoxic Component of Neem‐Seed Insecticide Preparations | Semantic Scholar [semanticscholar.org]
- 3. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. health.vic.gov.au [health.vic.gov.au]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
